molecular formula C7H10F3NO B3030110 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone CAS No. 866929-67-1

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone

Cat. No.: B3030110
CAS No.: 866929-67-1
M. Wt: 181.16
InChI Key: UZBHVBDVSKGEHA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone is a useful research compound. Its molecular formula is C7H10F3NO and its molecular weight is 181.16. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoro-1-piperidin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h5,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBHVBDVSKGEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669823
Record name 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866929-67-1
Record name 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is a fluorinated organic compound that has garnered interest in the field of medicinal chemistry. Its structure, which combines a piperidine ring and a trifluoroacetyl group, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety is a common scaffold in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] The trifluoroacetyl group, with its high electronegativity and metabolic stability, can significantly influence the biological activity and properties of a parent molecule. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone, offering a technical resource for researchers in drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is essential for its effective use in research and synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone.

PropertyValueSource
Molecular Formula C₇H₁₀F₃NO[2]
Molecular Weight 181.16 g/mol [3]
CAS Number 866929-67-1[4]
Appearance Clear colorless to light yellow liquid[3]
Boiling Point 182-184 °C[4]
Melting Point 62.2 °C[4]
Density 1.25 g/mL[4]
Flash Point 61.3 °C[4]
Water Solubility 0.163 g/L[4]
LogP 0.984[4]
pKa (basic) 9.26[4]
Spectroscopic Analysis

Detailed spectroscopic data is crucial for the identification and characterization of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone.

¹H NMR (Proton Nuclear Magnetic Resonance):

A patent for the preparation of the oxalate salt of 4-trifluoroacetylpiperidine provides the following ¹H NMR data in D₂O:

  • ¹H NMR (300 MHz, D₂O) δ: 3.53 (m, 2H), 3.16 (m, 2H), 2.24-2.05 (m, 3H), 1.95-1.80 (m, 2H)[5]

Note: The chemical shifts are for the oxalate salt in D₂O and may differ for the free base in other solvents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

IR (Infrared) Spectroscopy:

The IR spectrum of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the piperidine ring, the C=O bond of the ketone, and the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone, the expected molecular ion peak [M]⁺ would be at m/z 181.16.

Synthesis and Reactivity

The synthesis of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone can be approached through several synthetic strategies, primarily involving the acylation of a protected piperidine derivative.

General Synthetic Approach

A common and effective method for the synthesis of 4-substituted piperidines involves the use of a protecting group on the piperidine nitrogen to prevent side reactions. The trifluoroacetyl group can then be introduced, followed by deprotection.

Synthetic_Pathway N-Boc-4-piperidinecarboxylic acid N-Boc-4-piperidinecarboxylic acid N-Boc-4-(trifluoroacetyl)piperidine N-Boc-4-(trifluoroacetyl)piperidine N-Boc-4-piperidinecarboxylic acid->N-Boc-4-(trifluoroacetyl)piperidine 1. Activation 2. Trifluoroacetylation 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone N-Boc-4-(trifluoroacetyl)piperidine->2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone Deprotection (e.g., TFA)

A potential synthetic pathway for 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative experimental protocol based on a patented method for a related compound and general synthetic knowledge.[5]

Step 1: Synthesis of 1,4-bis(trifluoroacetyl)piperidine

  • To a solution of piperidine in a suitable solvent (e.g., dichloromethane), add an excess of trifluoroacetic anhydride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield 1,4-bis(trifluoroacetyl)piperidine.[5]

Step 2: Selective Deprotection

  • Dissolve the 1,4-bis(trifluoroacetyl)piperidine in methanol.

  • Add a mild base, such as potassium carbonate, and stir at room temperature.

  • Monitor the selective removal of the N-trifluoroacetyl group by TLC.

  • Once the reaction is complete, concentrate the mixture and purify by column chromatography to isolate 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone.[5]

Reactivity Profile

The reactivity of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is characterized by the presence of the secondary amine and the trifluoromethyl ketone.

  • N-Functionalization: The secondary amine of the piperidine ring is nucleophilic and can readily undergo reactions such as alkylation, acylation, and arylation. This allows for the straightforward introduction of various substituents at the N-1 position, making it a versatile intermediate for creating a library of compounds.

  • Ketone Reactivity: The trifluoromethyl group is strongly electron-withdrawing, which activates the adjacent carbonyl group towards nucleophilic attack. However, the resulting tetrahedral intermediate is stabilized, which can sometimes hinder subsequent reactions.

  • Stability: The compound is generally stable under normal storage conditions.[6] However, it is important to avoid strong oxidizing agents.[7] The piperidine ring itself is a stable saturated heterocycle.

Applications in Drug Discovery and Development

The unique combination of the piperidine scaffold and the trifluoroacetyl group makes 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone a valuable building block in the design of novel therapeutic agents.

Role as a Pharmacophore
  • Piperidine Moiety: The piperidine ring is a key component in numerous FDA-approved drugs, contributing to improved solubility, reduced toxicity, and favorable interactions with biological targets.[1]

  • Trifluoroacetyl Group: The introduction of a trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and modulate the acidity of nearby functional groups.

Illustrative Workflow in a Drug Discovery Cascade

The following diagram illustrates how 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone can be utilized in a typical drug discovery workflow.

Drug_Discovery_Workflow cluster_0 Lead Generation cluster_1 Lead Optimization Building_Block 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone Library_Synthesis Combinatorial Library Synthesis (N-functionalization) Building_Block->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Preclinical_Candidate Preclinical_Candidate ADMET_Profiling->Preclinical_Candidate Selection

Workflow illustrating the use of the title compound in drug discovery.

While specific examples of marketed drugs derived directly from this starting material are not prominent in the reviewed literature, its structural motifs are present in a wide range of biologically active compounds, suggesting its potential as a key intermediate in the development of future therapeutics.

Safety and Handling

Proper safety precautions are essential when handling 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its combination of a piperidine ring and a trifluoroacetyl group provides a unique set of properties that can be leveraged to synthesize novel compounds with enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a comprehensive overview of its chemical properties, synthetic methodologies, and potential applications, serving as a foundational resource for its use in the laboratory. As the demand for more effective and safer therapeutics continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play a crucial role in the future of drug development.

References

  • U.S. Environmental Protection Agency. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.
  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethanone. Retrieved from [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 1-17. [Link]

  • aapptec. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 39-44. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. Retrieved from [Link]

  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Journal of Organic and Pharmaceutical Chemistry, 19(1), 73. [Link]

  • PubMed. (2000). 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2191-2201. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Chemoselective, Regioselective, and Positionally Selective Fluorogenic Stapling of Unprotected Peptides. Retrieved from [Link]

Sources

Comprehensive Characterization Guide: 4-(Trifluoroacetyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

4-(Trifluoroacetyl)piperidine hydrochloride (CAS: 1372103-92-8) is a high-value fluorinated building block used extensively in the synthesis of pharmaceutical candidates. Its structural core—a piperidine ring substituted with a trifluoroacetyl group—offers two distinct advantages in drug design:[1][2]

  • The Piperidine Scaffold: A ubiquitous pharmacophore found in numerous FDA-approved drugs (e.g., donepezil, ritalin).

  • The Trifluoroacetyl Moiety: A versatile handle for introducing fluorine, which modulates lipophilicity (LogP), metabolic stability, and protein-ligand binding interactions.

However, this compound presents a unique analytical challenge: the "Hydrate Chameleon" effect. The electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl highly susceptible to nucleophilic attack by water, leading to a stable equilibrium between the ketone and its gem-diol (hydrate) form. This guide provides a robust, self-validating framework to accurately characterize this dynamic material.

Chemical Identity & Physicochemical Profile[3][4]

ParameterSpecification
IUPAC Name 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one hydrochloride
CAS Number 1372103-92-8 (HCl Salt); 340-07-8 (Free Base)
Molecular Formula C₇H₁₀F₃NO[2][3][4][5][6] · HCl
Molecular Weight 217.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents
Hygroscopicity High (Forms gem-diol upon exposure to atmospheric moisture)

The "Hydrate Chameleon": Mechanistic Insight

Before attempting spectral analysis, one must understand the equilibrium governing this molecule. Unlike typical ketones, trifluoromethyl ketones exist in a dynamic equilibrium with their hydrate form in the presence of trace water.

The Mechanism: The strong electron-withdrawing effect of the


 group destabilizes the carbonyl carbon (

), making it hyper-electrophilic. Water (from the atmosphere or solvent) attacks this carbon to form a stable gem-diol.
Visualization: Ketone-Hydrate Equilibrium

HydrateEquilibrium cluster_0 Analytical Impact Ketone Ketone Form (Active Carbonyl) C=O Transition Equilibrium (Rapid Reversible) Ketone->Transition Water + H₂O Water->Transition Hydrate Gem-Diol Form (Hydrate) C(OH)₂ Transition->Hydrate Impact1 NMR: Split Signals (Two sets of peaks) Transition->Impact1 Impact2 HPLC: Peak Broadening (On-column interconversion) Transition->Impact2

Figure 1: The dynamic equilibrium between the ketone and gem-diol forms. This equilibrium is solvent-dependent and critical for interpreting NMR data.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Confirm structure and assess the ketone/hydrate ratio.

Solvent Strategy:

  • DMSO-d₆: Recommended. The hygroscopic nature of the salt often introduces water. DMSO will typically show distinct signals for both the ketone and the hydrate if water is present.

  • D₂O: Forces the equilibrium almost entirely to the hydrate (gem-diol) form. Use this to simplify the spectrum if the mixture in DMSO is too complex.

Protocol:
  • ¹H NMR (Proton):

    • Ketone Form: Look for the methine proton (CH-C=O) around 3.0 - 3.5 ppm .

    • Hydrate Form: The methine proton shifts upfield due to the loss of the carbonyl anisotropy.

    • Exchangeable Protons: In dry DMSO-d₆, the gem-diol –OH protons may appear as a broad singlet or doublet around 6.0 - 7.0 ppm .

  • ¹⁹F NMR (Fluorine) - The Diagnostic Tool:

    • Ketone: Singlet, typically -75 to -80 ppm .

    • Hydrate: Singlet, shifted upfield by ~3-5 ppm (e.g., -82 to -85 ppm ).

    • Note: Integrating these two peaks gives the precise molar ratio of ketone to hydrate in the solution.

  • ¹³C NMR (Carbon):

    • Ketone Carbonyl: Quartet (coupling with F) at ~180-200 ppm (often weak due to splitting).

    • Hydrate Carbon: Quartet at ~90-95 ppm (characteristic of sp³ hybridized C attached to CF₃ and OH).

Mass Spectrometry (MS)
  • Method: LC-MS (ESI, Positive Mode).

  • Observation: The parent ion

    
     is 182.1 m/z  (for the free base C₇H₁₀F₃NO).
    
  • The Hydrate Artifact: You may observe a peak at

    
     (200.1 m/z) corresponding to the hydrate. Do not interpret this as an impurity; it is an ionization artifact common with trifluoromethyl ketones.
    
Infrared Spectroscopy (FT-IR)
  • Ketone C=O[7] Stretch: Strong band at 1710–1730 cm⁻¹ .

  • Hydrate O-H Stretch: Broad band at 3200–3500 cm⁻¹ .

  • Insight: A diminished C=O peak accompanied by a strong OH band indicates significant hydration of the bulk solid.

Purity Analysis (HPLC)[13][14]

Challenge: The compound lacks a strong UV chromophore (only the carbonyl and end-absorption). Standard UV detection at 254 nm is insufficient.

Recommended Method: Reverse Phase with CAD/ELSD or Low-UV

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection CAD (Charged Aerosol Detector) or UV at 210 nm
Column Temp 30°C

Why Acidic Mobile Phase? The piperidine nitrogen is basic. Without acid (TFA/Formic), the amine will interact with silanols on the column, causing severe peak tailing. Acid ensures the amine is fully protonated (


), improving peak symmetry.

Analytical Workflow Diagram

This flowchart guides the analyst through the decision-making process for characterizing a new batch.

CharacterizationWorkflow Start Sample Receipt: 4-(Trifluoroacetyl)piperidine HCl Solubility Solubility Check (Water/DMSO) Start->Solubility NMR_Decision Select NMR Solvent Solubility->NMR_Decision DMSO DMSO-d6 (Reveals Ketone/Hydrate Ratio) NMR_Decision->DMSO Standard D2O D2O (Forces Hydrate Form) NMR_Decision->D2O Simplify Spectrum Analysis Run 1H & 19F NMR DMSO->Analysis D2O->Analysis Check_Purity Purity Check (HPLC) Analysis->Check_Purity UV_Weak UV < 220nm or CAD Check_Purity->UV_Weak Result Generate CoA (Report % Purity & Hydrate Ratio) UV_Weak->Result

Figure 2: Step-by-step analytical decision tree.

Handling & Stability Guidelines

  • Storage: Store at 2-8°C or -20°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic.

  • Handling: Weigh quickly in a low-humidity environment. Prolonged exposure to air will convert the surface to the gummy gem-diol form, altering the effective molecular weight.

  • Stoichiometry Check: Perform a Silver Nitrate Titration to confirm the chloride content. This ensures the material is a mono-hydrochloride salt and not a mixture of free base and salt.

References

  • Sloop, J. C. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Research and Reports in Fluorine Chemistry. Retrieved from [Link]

  • Rzepa, H. (2012). The trifluoromeric effect in the hydration of the carbonyl group. Imperial College London. Retrieved from [Link]

  • Viesser, R. V., et al. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone, a key building block in medicinal chemistry. The presence of the trifluoromethyl group and the conformationally flexible piperidine ring presents a unique spectral signature that is crucial for its characterization and for monitoring its transformations in synthetic pathways. This document will delve into the theoretical underpinnings and practical aspects of the ¹H NMR spectrum of this compound, offering insights into spectral interpretation, experimental considerations, and the influence of molecular structure on the observed resonances.

Predicted ¹H NMR Spectrum of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone (Free Base)

While a publicly available, high-resolution ¹H NMR spectrum of the free base form of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is not readily found in the literature, a detailed prediction can be constructed based on the analysis of structurally similar compounds and fundamental NMR principles. The predicted spectrum in deuterochloroform (CDCl₃) at 400 MHz is presented below.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone with proton numbering.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H⁴ᵃ3.10 - 3.25m-1H
H²ᵉ, H⁶ᵉ3.00 - 3.15m-2H
H²ᵃ, H⁶ᵃ2.60 - 2.75m-2H
1.80 - 2.00br s-1H
H³ᵉ, H⁵ᵉ1.70 - 1.85m-2H
H³ᵃ, H⁵ᵃ1.45 - 1.60m-2H

Rationale for Predictions:

  • H⁴ᵃ (Methine Proton): This proton is adjacent to the electron-withdrawing trifluoroacetyl group, which causes a significant downfield shift. Its multiplicity will be a multiplet due to coupling with the adjacent axial and equatorial protons on C3 and C5.

  • H² and H⁶ (Methylene Protons α to Nitrogen): The equatorial protons (H²ᵉ, H⁶ᵉ) are expected to be deshielded relative to the axial protons (H²ᵃ, H⁶ᵃ) due to the anisotropic effect of the C-N bonds. In the free base, these protons will appear as multiplets.

  • H¹ (Amine Proton): The chemical shift of the N-H proton can vary depending on concentration, solvent, and temperature. It is expected to be a broad singlet and may exchange with deuterium in the presence of D₂O.

  • H³ and H⁵ (Methylene Protons β to Nitrogen): These protons are further from the nitrogen and the trifluoroacetyl group, and thus resonate more upfield. The equatorial protons (H³ᵉ, H⁵ᵉ) are typically deshielded compared to the axial protons (H³ᵃ, H⁵ᵃ).

¹H NMR Spectrum of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone Hydrochloride

The hydrochloride salt is a common form of this compound. Protonation of the piperidine nitrogen has a significant impact on the ¹H NMR spectrum. A patent for the preparation of related compounds provides the following ¹H NMR data for the oxalate salt in D₂O, which is expected to be very similar to the hydrochloride salt in the same solvent.[1]

Reported ¹H NMR Data (300 MHz, D₂O) for the Oxalate Salt: [1]

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
H²ᵉ, H⁶ᵉ3.33br d2H
H²ᵃ, H⁶ᵃ2.82br dd2H
H⁴ᵃ1.90 - 2.04m3H (includes H³ᵉ, H⁵ᵉ)
H³ᵃ, H⁵ᵃ1.45 - 1.59m2H

Analysis of the Hydrochloride/Oxalate Salt Spectrum:

  • Deshielding Effect of Protonation: The protonation of the piperidine nitrogen leads to a significant downfield shift of the adjacent α-protons (H² and H⁶) due to the inductive effect of the positively charged nitrogen.

  • Solvent Effects: The use of D₂O as a solvent means the N-H proton signal will not be observed due to deuterium exchange. Chemical shifts can also differ significantly between D₂O and CDCl₃.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone, the following protocol is recommended:

Workflow for ¹H NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) a Weigh ~5-10 mg of sample b Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) a->b c Add internal standard (e.g., TMS) if required b->c d Transfer to a 5 mm NMR tube c->d e Insert sample into the spectrometer d->e f Lock on the deuterium signal of the solvent e->f g Shim the magnetic field f->g h Acquire the ¹H NMR spectrum (e.g., 16-32 scans) g->h i Process the data (Fourier transform, phase correction, baseline correction) h->i

Caption: Standard workflow for preparing an NMR sample and acquiring a ¹H spectrum.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.

    • If quantitative analysis is required, add a known amount of an internal standard such as tetramethylsilane (TMS).

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For a standard ¹H spectrum, 16 to 32 scans are typically sufficient.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Synthesis and Potential Impurities

A common synthetic route to 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone involves the reaction of a piperidine derivative with a trifluoroacetylating agent. One reported method involves the deprotection of 1,4-bis(trifluoroacetyl)piperidine.[1]

Synthetic Pathway:

G reactant 1,4-Bis(trifluoroacetyl)piperidine product 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone reactant->product Deprotection reagent K₂CO₃, H₂O/MeOH

Caption: A synthetic route to 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone.

Potential Impurities and their ¹H NMR Signatures:

  • Starting Material (1,4-Bis(trifluoroacetyl)piperidine): If the reaction is incomplete, the starting material may be present. The ¹H NMR spectrum of this compound would show more complex and deshielded signals for the piperidine protons due to the presence of two electron-withdrawing trifluoroacetyl groups.

  • Solvents: Residual solvents from the reaction or purification (e.g., methanol, ethyl acetate) will show their characteristic peaks in the ¹H NMR spectrum.

  • 1-(Trifluoroacetyl)piperidine: If the 4-trifluoroacetyl group is selectively removed, this could be a potential byproduct. Its spectrum would be similar to that of piperidine but with deshielded protons alpha to the nitrogen.

Conclusion

The ¹H NMR spectrum of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is a powerful tool for its identification and characterization. The key features of the spectrum are the downfield shift of the methine proton at the 4-position due to the trifluoroacetyl group and the characteristic signals of the piperidine ring protons. Understanding the influence of the nitrogen's protonation state and the choice of solvent is crucial for accurate spectral interpretation. This guide provides a comprehensive overview for researchers working with this important synthetic intermediate.

References

  • Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

  • Google Patents.
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  • PubChem. 1-(Trifluoroacetyl)piperidine-2-carbonitrile | C8H9F3N2O | CID 21762543. [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255. [Link]

  • ACS Omega. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. [Link]

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  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • PMC. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Indian Journal of Chemistry. Protonation effect on chemical shifts of some piperidones unusual influence by anions. [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

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2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone stability and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Reactivity of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone

Introduction: A Privileged Scaffold Meets a Powerful Modulator

2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is a bifunctional synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure marries two critical components: the piperidine ring, a ubiquitous and highly "privileged" scaffold in medicinal chemistry, and the trifluoroacetyl group, a powerful electronic modulator.[1][2] The piperidine moiety offers a versatile, saturated heterocyclic core that can improve physicochemical properties like solubility and pKa, while also providing a vector for conformational constraint and interaction with biological targets.[2]

The introduction of the trifluoromethyl (CF₃) group profoundly influences the molecule's properties. The high electronegativity of fluorine atoms makes the adjacent carbonyl carbon highly electrophilic, a feature that dictates much of the compound's reactivity.[3] This electronic perturbation can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[3] Consequently, trifluoromethyl ketones are recognized as potent inhibitors of various enzymes, often acting as transition-state analogues.[4][5][6]

This guide provides a comprehensive overview of the stability and reactivity of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique chemical attributes.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective use. The table below summarizes the key physicochemical data for 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone and its common hydrochloride salt form.

PropertyValueSource
Chemical Name 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone-
Synonym(s) 4-(Trifluoroacetyl)piperidine[7]
CAS Number 866929-67-1[8]
Molecular Formula C₇H₁₀F₃NO[7]
Molecular Weight 181.16 g/mol -
Melting Point 62.2 °C[8]
Boiling Point 182-184 °C[8]
pKa (Basic) 9.26 (Predicted)[8]
LogP (Octanol-Water) 0.984 (Predicted)[8]
Form Solid

Note: Data for the hydrochloride salt (CAS: 1372103-92-8) includes a molecular formula of C₇H₁₁ClF₃NO and a molecular weight of 217.62.[7]

Safety and Handling

Proper handling is crucial to ensure laboratory safety and maintain the integrity of the compound.

  • General Handling : Handle in accordance with good industrial hygiene and safety practices in a well-ventilated area or under a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (inspected prior to use), tightly fitting safety goggles, and appropriate body protection (e.g., lab coat).[9][10]

  • Fire and Explosion : The product as a solid can be capable of dust explosion; therefore, avoid dust formation.[9] Keep away from heat, sparks, open flames, and other sources of ignition.[11]

  • Incompatibilities : Avoid contact with strong oxidizing agents, bases, and metals.[11]

Chemical Stability and Storage

General Stability

2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is a stable compound under standard, prescribed conditions.[9][11] Its long-term stability is contingent on proper storage to prevent degradation.

Storage Recommendations
  • Conditions : Store in a tightly closed and dry container.[9] The hydrochloride salt is often stored at room temperature under a nitrogen atmosphere.[7]

  • Hygroscopicity : The compound can be hygroscopic, making protection from moisture essential to prevent hydration and potential degradation.[9]

Degradation Pathways

While stable under optimal conditions, the compound is susceptible to degradation in specific chemical environments. The primary points of vulnerability are the electrophilic trifluoromethyl ketone and the basic piperidine nitrogen.

  • Hydration of the Ketone : The most significant and facile reaction is the hydration of the highly electrophilic carbonyl group in the presence of water to form a gem-diol (hydrate). This is a well-documented characteristic of trifluoromethyl ketones, which often exist in equilibrium with their hydrate form, sometimes favoring the hydrate.[12] This process is typically reversible but can impact reaction outcomes if water is not rigorously excluded.

  • Base-Mediated Degradation : Strong bases can deprotonate the carbon alpha to the ketone, potentially leading to enolate formation and subsequent side reactions. However, the primary interaction with bases will be the deprotonation of the piperidine nitrogen if it is in its salt form.

  • Acid-Mediated Degradation : While the piperidine nitrogen is protonated by acids to form a stable salt, harsh acidic conditions coupled with heat could potentially promote side reactions, although the core structure is generally robust.

G cluster_stability Potential Degradation Pathways A 2,2,2-Trifluoro-1- (piperidin-4-yl)ethanone B Gem-diol Hydrate A->B H₂O (Reversible) C Protonated Piperidinium Salt A->C H⁺ (Acid)

Caption: Key environmental interactions affecting the compound's stability.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone stems from the distinct and predictable reactivity of its two core functional groups.

G cluster_reactivity Key Reactivity Sites A 2,2,2-Trifluoro-1- (piperidin-4-yl)ethanone N Nucleophilic Secondary Amine (Piperidine Nitrogen) A->N Site for N-Alkylation, N-Acylation, etc. C Electrophilic Carbonyl (Trifluoroacetyl Group) A->C Site for Nucleophilic Attack (e.g., Hydration, Reduction)

Caption: The two primary centers of reactivity on the molecule.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a versatile nucleophile, allowing for extensive derivatization.

  • N-Acylation : Reacts readily with acyl chlorides or anhydrides in the presence of a base (like triethylamine or pyridine) to form the corresponding N-acyl piperidine derivatives. This is a standard method for introducing amide functionalities.

  • N-Alkylation : Can be alkylated using alkyl halides. The reaction often requires a base to neutralize the hydrogen halide byproduct.

  • Reductive Amination : Reacts with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines. This is a powerful method for building molecular complexity.

  • Boc Protection : The nitrogen can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), a common strategy in multi-step synthesis to temporarily mask the nucleophilicity of the amine.

Reactions at the Trifluoroacetyl Ketone

The electron-withdrawing trifluoromethyl group renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • Hydrate and Hemiketal Formation : As mentioned, it readily forms a hydrate with water. Similarly, in the presence of alcohols, it can form a stable hemiketal. This reactivity is the basis for its mechanism of action as an enzyme inhibitor, where it can form a covalent but reversible bond with a serine or cysteine residue in an enzyme's active site.[4][6]

  • Reduction to Alcohol : The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). The resulting trifluoromethyl-substituted alcohol is a valuable chiral building block.

  • Wittig Reaction : Can undergo olefination reactions, such as the Wittig reaction, to convert the carbonyl group into a double bond, although the high electrophilicity might require specific reaction conditions.[13]

Experimental Protocol: N-Acetylation of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone

This protocol details a standard procedure for derivatizing the piperidine nitrogen, a common first step in a synthetic sequence.

Objective: To synthesize 1-acetyl-4-(2,2,2-trifluoroacetyl)piperidine.

Materials & Equipment
  • 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone hydrochloride (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA), anhydrous (2.2 eq)

  • Acetyl chloride (1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup : To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone hydrochloride.

  • Solvent and Base Addition : Dissolve the starting material in anhydrous dichloromethane (DCM). Cool the flask to 0 °C using an ice-water bath.

  • Add anhydrous triethylamine (TEA) dropwise to the stirred solution. Stir for 10 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt.

  • Acylation : Slowly add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration : Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acetylated product.

Caption: A typical workflow for the N-acetylation of the title compound.

Conclusion: A Versatile Tool for Modern Drug Discovery

2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is more than a simple chemical intermediate; it is a strategically designed building block that provides a direct entry point to novel chemical entities. Its stability under standard conditions, coupled with the well-defined and orthogonal reactivity of its piperidine and trifluoroacetyl moieties, makes it an invaluable asset for constructing compound libraries and pursuing lead optimization. The ability of the trifluoromethyl ketone to act as a potent, reversible covalent inhibitor continues to be a highly sought-after feature in modern drug design.[5][6] A comprehensive understanding of its stability and reactivity, as outlined in this guide, is essential for any scientist looking to unlock its full potential in the laboratory.

References

  • BASF. (2022, December 28). Safety data sheet.
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  • Synblock. CAS 896137-18-1 | 2,2,2-Trifluoro-1-pyridin-4-YL-ethanone.
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  • Farghaly, T. A., et al. (2025). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Springer.
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  • Masson, P., et al. (2020). 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies. MDPI.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • ResearchGate. (2025). 1-(3-Tert-Butylphenyl)-2,2,2-Trifluoroethanone as a Potent Transition-State Analogue Slow-Binding Inhibitor of Human Acetylcholinesterase: Kinetic, MD and QM/MM Studies.

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An In-Depth Technical Guide to the Hydrate Formation of Trifluoromethyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Deceptively Simple Carbonyl and the Power of Fluorine

To the uninitiated, the carbonyl group of a ketone is a simple electrophilic center. To the seasoned medicinal chemist, it is a versatile linchpin for molecular design. When that carbonyl is flanked by a trifluoromethyl (CF₃) group, its reactivity transforms dramatically. The trifluoromethyl ketone (TFMK) is not merely a ketone; it is a pro-gem-diol, a unique chemical entity whose propensity to form stable, isolable hydrates has profound implications in drug development. These hydrates act as powerful mimics of the tetrahedral transition states found in enzymatic reactions, making TFMKs a privileged scaffold for potent enzyme inhibitors.[1][2][3]

This guide moves beyond a superficial overview. It is designed for the practicing scientist—the researcher at the bench who needs to understand, quantify, and ultimately harness the hydration of trifluoromethyl ketones. We will dissect the fundamental principles governing this equilibrium, provide validated, step-by-step protocols for its characterization, and explain the causal relationships behind every experimental choice. This is not just a collection of methods; it is a framework for rigorous scientific inquiry into one of modern medicinal chemistry's most important functional groups.

Part 1: The Thermodynamics and Kinetics of Hydration

The reversible addition of water to a carbonyl group to form a geminal diol (hydrate) is an equilibrium-driven process. For most simple ketones, like acetone, the equilibrium lies far to the left, favoring the carbonyl form.[4] However, the introduction of the strongly electron-withdrawing trifluoromethyl group dramatically shifts this equilibrium to the right, favoring the hydrate.[5]

The Driving Force: Electronic Destabilization and Hydrate Stabilization

The stability of TFMK hydrates is rooted in two key electronic factors:

  • Destabilization of the Carbonyl: The three highly electronegative fluorine atoms exert a powerful inductive effect, pulling electron density away from the carbonyl carbon.[6] This intensifies the carbon's partial positive charge, making it an exceptionally potent electrophile, highly susceptible to nucleophilic attack by water.[7]

  • Stabilization of the Hydrate: In the resulting gem-diol, the same electron-withdrawing CF₃ group helps to stabilize the tetrahedral structure. It reduces the electron density on the two hydroxyl oxygen atoms, mitigating the electrostatic repulsion between their lone pairs.[6] Furthermore, computational studies suggest that anomeric effects, where a lone pair on one oxygen donates into the antibonding orbital of the adjacent C-CF₃ bond, provide significant additional stabilization to the hydrate form—an effect absent in their non-fluorinated counterparts.[4][5]

The overall result is a hydration process that is often both thermodynamically favorable (negative ΔG) and kinetically rapid.

A Conceptual Energy Profile

The reaction coordinate diagram below illustrates why the hydration equilibrium for a trifluoromethyl ketone is significantly more favorable than for a typical alkyl ketone.

G cluster_0 Reaction Coordinate Diagram: Ketone Hydration E Energy E->E_end R_TFMK TFMK + H₂O TS_TFMK TS‡ R_TFMK->TS_TFMK ΔG‡ (TFMK) R_Alkyl Alkyl Ketone + H₂O TS_Alkyl TS‡ R_Alkyl->TS_Alkyl ΔG‡ (Alkyl) P_TFMK TFMK Hydrate TS_TFMK->P_TFMK P_Alkyl Alkyl Ketone Hydrate TS_Alkyl->P_Alkyl R_Alkyl_pos->TS_Alkyl_pos ΔG > 0 R_TFMK_pos->TS_TFMK_pos ΔG < 0 TS_Alkyl_pos->P_Alkyl_pos ΔG > 0 TS_TFMK_pos->P_TFMK_pos ΔG < 0

Caption: Conceptual energy profile for ketone hydration.

Part 2: Characterizing the Hydration Equilibrium

Quantifying the position of the hydration equilibrium (Khyd) and the thermodynamic parameters that govern it is crucial for understanding and predicting the behavior of TFMKs in biological and chemical systems. The three primary techniques for this characterization are Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Calorimetry.

Experimental Characterization Workflow

A robust investigation into TFMK hydration involves a multi-technique approach to build a self-validating dataset.

G Workflow for TFMK Hydration Analysis prep Sample Preparation (TFMK in Solvent System) nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) prep->nmr uvvis UV-Vis Spectroscopy prep->uvvis cal Calorimetry (DSC/ITC) prep->cal data_nmr Determine K_hyd Structural Confirmation nmr->data_nmr data_uvvis Determine K_hyd Kinetics (k_obs) uvvis->data_uvvis data_cal Determine ΔH, ΔS cal->data_cal analysis Integrated Thermodynamic Profile data_nmr->analysis data_uvvis->analysis data_cal->analysis

Caption: Integrated workflow for TFMK hydrate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying TFMK hydration. It allows for direct observation and quantification of both the ketone and hydrate species in solution.[8] Because the hydration-dehydration kinetics are typically in the slow-exchange regime on the NMR timescale, distinct signals for both forms can be resolved.[9]

Protocol: Determining Khyd by ¹⁹F NMR Spectroscopy

  • Rationale: ¹⁹F NMR is exceptionally well-suited for this task due to its high sensitivity, wide chemical shift range, and the absence of background signals.[8] The chemical shift of the -CF₃ group is highly sensitive to the hybridization of the adjacent carbon, resulting in well-separated peaks for the ketone (sp²) and the hydrate (sp³).

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a stock solution of the trifluoromethyl ketone in a deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). Prepare a separate stock solution of D₂O in the same deuterated solvent.

    • Internal Standard: Add a known amount of an inert, fluorinated internal standard (e.g., trifluorotoluene) to the TFMK stock solution. This is critical for accurate quantification.

    • Titration: In an NMR tube, place a precise volume of the TFMK stock solution. Acquire a baseline ¹⁹F NMR spectrum.

    • Addition of Water: Add a precise aliquot of the D₂O stock solution to the NMR tube, mix thoroughly, and allow the sample to equilibrate (typically a few minutes at a constant temperature).

    • Data Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery.

    • Data Processing: Integrate the area of the ¹⁹F signal corresponding to the ketone (Iketone) and the hydrate (Ihydrate).

    • Calculation: The hydration equilibrium constant, Khyd, is calculated using the following equation: Khyd = [Hydrate] / ([Ketone] * [H₂O]) The ratio of concentrations [Hydrate]/[Ketone] is directly proportional to the ratio of the integrals I_hydrate / I_ketone. The concentration of water must be known.

  • Self-Validation: The experiment should be repeated using ¹H NMR. The disappearance of the ketone's α-protons (if any) and the appearance of the hydrate's -OH protons (a single peak in D₂O due to exchange) can be used to corroborate the ¹⁹F NMR data.[9]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides a complementary method for determining Khyd and is particularly useful for studying the kinetics of hydration. The method relies on monitoring the absorbance of the carbonyl group's n→π* electronic transition, which typically occurs in the 270-300 nm range.[10][11] This absorbance is present in the ketone but absent in the hydrate.

Protocol: Kinetic Analysis of Hydration

  • Rationale: By rapidly mixing a solution of the TFMK in an aprotic solvent with an aqueous buffer, the rate of disappearance of the carbonyl absorbance can be monitored over time, providing the observed rate constant (kobs).

  • Step-by-Step Methodology:

    • Spectrum Acquisition: Dissolve the TFMK in a non-aqueous, UV-transparent solvent (e.g., acetonitrile) and record its UV-Vis spectrum to identify the λmax of the n→π* transition.

    • Instrument Setup: Use a stopped-flow or diode-array spectrophotometer set to acquire data at the predetermined λmax over time.

    • Reaction Initiation: Rapidly mix the TFMK solution with a thermostatted aqueous buffer solution directly in the spectrophotometer's cuvette.

    • Data Collection: Record the decrease in absorbance at λmax as a function of time until the reaction reaches equilibrium.

    • Data Analysis: Fit the resulting absorbance vs. time curve to a first-order exponential decay function to extract the observed rate constant, kobs.

    • Causality Check: The experiment should be repeated at different pH values. Since carbonyl hydration is subject to both acid and base catalysis, the kobs is expected to change with pH, confirming the nature of the observed process.[12]

Calorimetry

Isothermal Titration Calorimetry (ITC) or Differential Scanning Calorimetry (DSC) can provide direct measurement of the enthalpy (ΔH) of the hydration reaction. While less common for this specific application than NMR or UV-Vis, it yields invaluable thermodynamic data.

Conceptual Protocol: Measuring ΔH by Isothermal Titration Calorimetry (ITC)

  • Rationale: ITC measures the heat released or absorbed during a binding event. Here, the "titration" is the addition of water to a solution of the TFMK, and the "binding" is the hydration reaction.

  • Methodology Outline:

    • Sample Preparation: Load a concentrated solution of the TFMK in an organic solvent (e.g., DMSO) into the ITC sample cell. Load the syringe with the same solvent containing a high concentration of water.

    • Titration: Inject small aliquots of the water-containing solution into the TFMK solution at a constant temperature.

    • Heat Measurement: The instrument measures the minute heat changes (power differential required to maintain zero temperature difference between sample and reference cells) after each injection.

    • Data Analysis: The integrated heat per injection is plotted against the molar ratio of water to TFMK. Fitting this binding isotherm yields the stoichiometry (n), the binding constant (Ka, related to Khyd), and the enthalpy of reaction (ΔH). The entropy (ΔS) can then be calculated using the Gibbs free energy equation (ΔG = -RTlnKa = ΔH - TΔS).

Part 3: Factors Influencing Hydrate Stability

The hydration equilibrium is not static; it is exquisitely sensitive to the molecular environment. Understanding these influences is key to designing TFMK-containing molecules with tailored properties.

Electronic and Steric Effects of Substituents

The nature of the other substituent on the ketone (R-CO-CF₃) has a profound impact.

  • Electron-Withdrawing Groups (EWGs): Additional EWGs on the 'R' group will further increase the electrophilicity of the carbonyl carbon, pushing the equilibrium even further towards the hydrate.

  • Electron-Donating Groups (EDGs): EDGs will partially offset the effect of the CF₃ group, reducing the extent of hydration.

  • Steric Bulk: Large, bulky 'R' groups can create steric strain in the sp³-hybridized hydrate (bond angles ~109.5°), disfavoring its formation compared to the planar sp²-hybridized ketone (bond angles ~120°).[6]

Solvent Effects

The choice of solvent can dramatically alter the hydration equilibrium. In mixed aqueous-organic systems, the organic cosolvent competes with the TFMK for hydrogen bonding with water.

  • Aprotic Solvents (e.g., DMSO, Sulfolane): Studies have shown that mixtures of DMSO and water can be more "hydrating" than pure water at certain compositions.[12][13] This counterintuitive effect is attributed to DMSO's ability to form strong hydrogen bonds with water, breaking up the bulk water structure and potentially increasing the activity of individual water molecules for nucleophilic attack.[12] However, for TFMKs with acidic protons (e.g., those with 4-amino substituents), DMSO can form strong hydrogen bonds with the unhydrated ketone, shifting the equilibrium away from the hydrate.[13]

Data Summary: Factors Influencing Hydration
FactorInfluence on KhydRationale
Electron-Withdrawing Substituents IncreaseEnhances carbonyl electrophilicity.
Electron-Donating Substituents DecreaseReduces carbonyl electrophilicity.
Increased Steric Bulk DecreaseIntroduces steric strain in the tetrahedral hydrate.
Aprotic Polar Solvents (e.g., DMSO) VariableCompetes for H-bonds; can increase water activity or stabilize the ketone form.[12][13]

Part 4: Application in Drug Design: The Case of Protease Inhibitors

The primary application of TFMK hydrates is in the design of enzyme inhibitors, particularly for serine and cysteine proteases.[7][14] The hydrate moiety is a superb transition-state analog.

  • Mechanism of Inhibition: In the active site of a protease, a serine or cysteine residue acts as a nucleophile. The TFMK, being highly electrophilic, is attacked by the active site residue to form a stable, covalent, tetrahedral hemiketal or hemithioketal adduct.[7] This adduct closely mimics the geometry of the natural transition state of peptide bond hydrolysis, but is far more stable, effectively "trapping" and inactivating the enzyme.

G step1 Active Enzyme (Ser-OH) + TFMK Inhibitor R-CO-CF₃ step2 Nucleophilic Attack Ser-O⁻ attacks carbonyl carbon step1->step2 Reversible Binding step3 Covalent Hemiketal Adduct Stable Tetrahedral Intermediate step2->step3 Adduct Formation

Caption: Mechanism of TFMK inhibition of a serine protease.

The stability of the hydrate in aqueous solution is a direct proxy for the potency of the inhibitor. A higher Khyd indicates a more electrophilic carbonyl, which in turn leads to more facile formation of the covalent adduct in the enzyme active site. This principle allows researchers to use the physicochemical characterization of hydrate formation as a predictive tool in the rational design of potent enzyme inhibitors.[14][15]

References

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  • Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]

  • Synthesis of Aryl Trifluoromethyl Ketones. SYNLETT. [Link]

  • Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron. Bulletin of the Chemical Society of Japan. [Link]

  • Trifluoromethyl ketones: properties, preparation, and application. Organic & Biomolecular Chemistry. [Link]

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC. [Link]

  • Calorimetric study of carbon dioxide (CO2) hydrate formation and dissociation processes in porous media. Archimer. [Link]

  • Differential Scanning Calorimetry Studies of Clathrate Hydrate Formation. Journal of Physical Chemistry B. [Link]

  • Characterization of CO clathrate formation and dissociation using High Pressure DSC. SETARAM Instrumentation. [Link]

  • Calorimetric determination of enthalpy of formation of natural gas hydrates. ResearchGate. [Link]

  • Calorimetry to Study Metastability of Natural Gas Hydrate at Atmospheric Pressure and Temperatures below 0°C. ResearchGate. [Link]

  • Trifluoromethyl ketone hydration. Substituent effects of amino-groups and the hydrating properties of aqueous dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • N.m.r. study of reversible hydration of aliphatic aldehydes and ketones. Part 3.—Isotopic oxygen exchange of acetone. Transactions of the Faraday Society. [Link]

  • A Nuclear Magnetic Resonance Study of the Reversible Hydration of Aliphatic Aldehydes and Ketones. II. The Acid-Catalyzed Oxygen Exchange of Acetaldehyde. Journal of the American Chemical Society. [Link]

  • Hydration of trifluoromethyl ketones. ResearchGate. [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

  • The Hydration of Ketones in Mixtures of Water and Polar Aprotic Solvents. Canadian Journal of Chemistry. [Link]

  • Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. PMC. [Link]

  • Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. PMC. [Link]

  • Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry. [Link]

  • Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. [Link]

  • Unraveling the Hydration of Ketones: A Deep Dive Into Chemical Interactions. Oreate AI. [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC. [Link]

  • A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. RSC Publishing. [Link]

  • CF3CHO gives a stable hydrate. Explain. Filo. [Link]

  • A Nuclear Magnetic Resonance Study of the Reversible Hydration of Aliphatic Aldehydes and Ketones. I. Oxygen-17 and Proton Spectra and Equilibrium Constants. Journal of the American Chemical Society. [Link]

  • Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal. [Link]

  • Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scholars Archive. [Link]

  • Gold Trifluoromethyl Complexes as Efficient Regioselective Catalysts in Alkyne Hydration. Universidad de Zaragoza. [Link]

  • A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5 - SCIENCE INTERNATIONAL. SCIENCE INTERNATIONAL. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Mettler Toledo. [Link]

  • UV-Visible Spectroscopy. Michigan State University Chemistry. [Link]

  • Left: UV-visible absorption spectra of (a) ketone-2 (1.95 × 10 -5 M)... ResearchGate. [Link]

  • (PDF) ChemInform Abstract: Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source. ResearchGate. [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. PubMed. [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI. [Link]

  • Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands. PubMed. [Link]

  • Molecular structure, determined by X‐ray diffraction, of ketone 2 k. ResearchGate. [Link]

  • Navigating the Waters of Unconventional Crystalline Hydrates. Molecular Pharmaceutics. [Link]

Sources

Technical Deep Dive: Mechanism of Action of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is a specialized pharmacophore characterized by a trifluoromethyl ketone (TFMK) "warhead" attached to a piperidine scaffold. It functions primarily as a reversible covalent inhibitor of serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH) and potentially histone deacetylases (HDACs) depending on specific structural derivatization.

Its mechanism is defined by the unique electrophilicity of the trifluoromethyl carbonyl group, which acts as a transition-state analog . Upon binding to the enzyme active site, it undergoes nucleophilic attack by the catalytic serine residue, forming a stable but reversible hemiacetal (hemiketal) adduct. This mimics the tetrahedral intermediate of amide bond hydrolysis, effectively stalling the enzymatic machinery.

Chemical Basis of Action

The potency of this molecule stems from the electronic properties of the trifluoromethyl group (


).
Electrophilic Activation
  • Inductive Effect: The three fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (

    
    ) on the adjacent carbonyl carbon.
    
  • Increased Susceptibility: This polarization significantly increases the electrophilicity of the carbonyl carbon compared to a standard methyl ketone. It lowers the energy barrier for nucleophilic attack by the enzyme's catalytic serine hydroxyl group.

  • Hydration Equilibrium: In aqueous solution, TFMKs exist in an equilibrium between the ketone form (active) and the gem-diol (hydrate) form (inactive).

    
    
    High hydration constants can limit potency, as the enzyme must shift the equilibrium or bind the rare ketone species. However, the piperidine ring often provides binding energy that compensates for this energetic penalty.
    
Structural Recognition
  • Piperidine Scaffold: The piperidine ring mimics the arachidonoyl or fatty acid chain of endogenous substrates (like anandamide). It positions the TFMK warhead precisely within the substrate-binding channel (e.g., the acyl-chain binding pocket of FAAH).

Mechanism of Action: Reversible Covalent Inhibition

The inhibition follows a two-step kinetic mechanism, often described as slow-binding inhibition .

Step 1: Non-Covalent Association (Michaelis Complex)

The inhibitor (


) enters the active site and binds via non-covalent interactions (Van der Waals, H-bonds) to form the enzyme-inhibitor complex (

).
  • Driving Force: Hydrophobic interactions between the piperidine moiety and the enzyme's hydrophobic channel.

Step 2: Covalent Adduct Formation

The catalytic serine nucleophile (e.g., Ser241 in FAAH) attacks the carbonyl carbon of the TFMK.

  • Transition State Mimicry: The resulting adduct is a tetrahedral hemiketal . This structure closely resembles the high-energy tetrahedral intermediate formed during the hydrolysis of the natural substrate (amide/ester).

  • Oxyanion Hole Stabilization: The negatively charged oxygen of the hemiketal is stabilized by the enzyme's "oxyanion hole" (typically backbone amides), further tightening the binding.

  • Reversibility: Unlike fluorophosphonates (which form permanent covalent bonds), the TFMK-serine bond is reversible. The inhibitor can dissociate, regenerating the active enzyme, although the off-rate (

    
    ) is typically slow.
    
Kinetic Scheme


  • 
    : Initial collision complex.
    
  • 
    : Stable hemiketal adduct.
    
  • Inhibition Constant (

    
    ):  The overall potency is determined by both the affinity of the initial binding and the equilibrium of the covalent step.
    

Visualization: Molecular Mechanism

The following diagram illustrates the reaction coordinate and the structural transformation at the active site.

TFMK_Mechanism Substrate Natural Substrate (Anandamide) Hydrolysis Substrate Hydrolysis (Product Release) Substrate->Hydrolysis Natural Turnover Inhibitor Inhibitor (2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone) Complex_NonCov Michaelis Complex (E·I) (Non-covalent Binding) Inhibitor->Complex_NonCov Enzyme Enzyme Active Site (Serine Nucleophile) Enzyme->Complex_NonCov + Inhibitor TS_Analog Tetrahedral Hemiketal Adduct (Transition State Mimic) Complex_NonCov->TS_Analog Nucleophilic Attack (k2) TS_Analog->Complex_NonCov Dissociation (k-2)

Caption: Figure 1. Mechanism of Action. The TFMK inhibitor acts as a transition state analog, trapping the enzyme in a stable tetrahedral hemiketal complex.

Experimental Validation Protocols

To validate the mechanism of action for this specific compound, the following experimental workflows are standard in drug discovery.

Enzyme Kinetics Assay (Fluorescence)

This protocol determines the


 and verifies the reversible nature of the inhibition.

Materials:

  • Recombinant Human FAAH (or target serine hydrolase).

  • Fluorogenic Substrate: AMC-Arachidonoyl Amide (AMC-AA).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA.

Protocol Steps:

  • Preparation: Dissolve 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone in DMSO to prepare a 10 mM stock.

  • Pre-incubation: Incubate enzyme (5 nM) with varying concentrations of inhibitor (

    
    ) for 30 minutes at 37°C. Note: Pre-incubation is critical for TFMKs to allow equilibrium between ketone/hydrate forms and slow covalent bond formation.
    
  • Initiation: Add AMC-AA substrate (

    
    ).
    
  • Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) continuously for 60 minutes.

  • Analysis:

    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the Morrison equation (for tight-binding inhibitors) or standard competitive inhibition models.

    • Validation of Reversibility: Perform a "jump-dilution" experiment. Incubate enzyme + inhibitor at

      
      , then rapidly dilute 100-fold into substrate solution. Rapid recovery of enzymatic activity indicates reversibility.
      
Activity-Based Protein Profiling (ABPP)

This technique confirms target engagement and selectivity in a complex proteome.

Protocol Steps:

  • Proteome Prep: Lysate from mouse brain or relevant cell line (e.g., HEK293-FAAH).

  • Competition: Treat lysate aliquots with 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone (dose-response) for 1 hour.

  • Probe Labeling: Add a broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine or FP-Biotin ) at

    
     for 30 minutes. Mechanism: The FP probe covalently binds only to active serine hydrolases. If the TFMK has bound the active site, it blocks the FP probe.
    
  • Visualization: SDS-PAGE followed by in-gel fluorescence scanning.

  • Result: Disappearance of the specific FAAH band (approx. 63 kDa) with increasing inhibitor concentration confirms target occupancy.

Data Summary: TFMK vs. Other Warheads

The following table contrasts the TFMK mechanism with other common serine hydrolase inhibitors.

FeatureTrifluoromethyl Ketone (TFMK)CarbamateFluorophosphonate (FP)
Binding Type Reversible CovalentIrreversible (Pseudo-reversible)Irreversible
Adduct Hemiketal (Tetrahedral)Carbamylated SerinePhosphonylated Serine
Mechanism Transition State AnalogAcylationPhosphorylation
Kinetics Fast on / Slow offSlow turnoverRapid inactivation
Selectivity High (Tunable by R-group)ModerateLow (Broad spectrum)

References

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Source: PMC / NIH [Link]

  • Fluoro ketone inhibitors of hydrolytic enzymes. Source: PubMed [Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Source: PNAS [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Source: PMC / NIH [Link]

  • A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. Source: RSC Advances [Link]

The Strategic Role of the Trifluoromethyl Group in Enzyme Inhibition: A Physicochemical & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The trifluoromethyl group (


) is not merely a "bulky methyl"; it is a precision tool in the medicinal chemist’s arsenal.[1] Its incorporation into enzyme inhibitors fundamentally alters pharmacodynamics through three distinct vectors: electronic modulation  (pKa shifting), metabolic hardening  (blocking oxidation), and transition-state mimicry  (via electrophilic activation). This guide dissects these roles with a focus on protease and kinase inhibition, providing actionable protocols for kinetic characterization and rational design.

Part 1: The Physicochemical Toolkit

To deploy


 effectively, one must understand how it diverges from its non-fluorinated counterparts. It is often described as a "fluoro-isopropyl" in terms of shape but operates as a "super-halogen" in terms of electronics.
Comparative Properties: Methyl vs. Trifluoromethyl

The following table summarizes the quantitative shifts expected when replacing a methyl group (


) with a trifluoromethyl group (

).
PropertyMethyl (

)
Trifluoromethyl (

)
Impact on Inhibition
Van der Waals Volume ~14 ų~40 ųComparable to isopropyl; fills large hydrophobic pockets.
Electronegativity (Pauling) 2.5 (Carbon)3.98 (Fluorine)Strong electron-withdrawing group (EWG); lowers pKa of adjacent groups.
Hammett Constant (

)
-0.17+0.54Deactivates aromatics; activates adjacent carbonyls for nucleophilic attack.
Lipophilicity (

)
+0.56+0.88Increases membrane permeability and hydrophobic binding energy (

).
Bond Energy (C-X) ~99 kcal/mol (C-H)~116 kcal/mol (C-F)Metabolic blockage; prevents CYP450 oxidation at the site.
Diagram 1: Physicochemical Impact Map

The following diagram illustrates how the intrinsic properties of the


 group translate into specific inhibition mechanisms.

CF3_Properties CF3 Trifluoromethyl Group (-CF3) Sterics Steric Bulk (Vol ~40 ų) CF3->Sterics Electronics Electron Withdrawing (High Electronegativity) CF3->Electronics Lipophilicity Lipophilicity (High logP) CF3->Lipophilicity Stability C-F Bond Strength (116 kcal/mol) CF3->Stability PocketFill Hydrophobic Pocket Occupancy Sterics->PocketFill Shape complementarity TS_Mimic Transition State Mimicry (TFMK) Electronics->TS_Mimic Activates Carbonyl pKa_Mod pKa Modulation (Acidity Increase) Electronics->pKa_Mod Inductive Effect Lipophilicity->PocketFill Desolvation Entropy MetabBlock Metabolic Stability (t1/2 Extension) Stability->MetabBlock Blocks CYP oxidation

Caption: Mapping the intrinsic physicochemical properties of the trifluoromethyl group to their functional roles in enzyme inhibitor design.

Part 2: Mechanism of Action – The Trifluoromethyl Ketone (TFMK)

One of the most potent applications of


 is in the design of Transition State Inhibitors  for serine and cysteine proteases.
The Mechanism: Electrophilic Activation

In a standard peptide bond hydrolysis, the enzyme's nucleophile (e.g., Ser-195 in chymotrypsin) attacks the carbonyl carbon to form a tetrahedral intermediate.

  • The Challenge: Standard ketones are not electrophilic enough to trap the nucleophile stably.

  • The Solution: The strong electron-withdrawing nature of the

    
    -trifluoromethyl group destabilizes the carbonyl, making the carbon highly electrophilic. This facilitates the formation of a stable, reversible hemiketal (or hemithioacetal)  adduct that mimics the transition state.
    
Diagram 2: TFMK Inhibition Pathway

This reaction scheme details the formation of the covalent adduct between a serine protease and a TFMK inhibitor.

TFMK_Mechanism Enzyme Free Enzyme (Ser-OH) Michaelis Michaelis Complex (Non-covalent E•I) Enzyme->Michaelis + Inhibitor Inhibitor TFMK Inhibitor (R-CO-CF3) Inhibitor->Michaelis TS Tetrahedral Adduct (Hemiketal Transition State Mimic) Michaelis->TS Nucleophilic Attack (k_inact) TS->Michaelis Slow Dissociation (k_off) Note1 CF3 pulls electron density, making C=O highly electrophilic Note1->Inhibitor Note2 Stable covalent bond resembles TS geometry Note2->TS

Caption: Kinetic pathway of Trifluoromethyl Ketone (TFMK) inhibitors forming a stable hemiketal adduct with a serine protease.

Part 3: Experimental Protocol – Kinetic Characterization

TFMKs and similar electrophilic inhibitors often exhibit slow-binding kinetics . Standard Michaelis-Menten steady-state assumptions fail here because the equilibrium between


 and 

is established slowly.

Objective: Determine the association (


) and dissociation (

) rate constants for a slow-binding

-based inhibitor.
Method: Progress Curve Analysis

Reagents:

  • Target Enzyme (e.g., Human Neutrophil Elastase).

  • Chromogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA).

  • 
    -Inhibitor (dissolved in 100% DMSO).
    
  • Assay Buffer (typically HEPES pH 7.5, containing 0.01% Triton X-100 to prevent aggregation).

Protocol:

  • Preparation: Prepare a serial dilution of the inhibitor (e.g., 0 nM to 1000 nM) in Assay Buffer. Keep DMSO constant (e.g., 2%).

  • Substrate Initiation (Method A):

    • Add enzyme to the microplate wells.

    • Add inhibitor and incubate for varying times (0, 10, 30, 60 min) if testing time-dependence explicitly.

    • Critical Step: For real-time progress curves, add Enzyme + Substrate mixture immediately to the Inhibitor and begin reading.

  • Data Acquisition:

    • Monitor absorbance (e.g., 405 nm for pNA release) continuously for 60–90 minutes.

    • You will observe a curvilinear product release (burst phase followed by a slower steady-state rate).

  • Mathematical Modeling:

    • Fit the product (

      
      ) vs. time (
      
      
      
      ) data to the slow-binding equation:
      
      
      • 
        : Initial velocity.
        
      • 
        : Steady-state velocity.
        
      • 
        : Apparent first-order rate constant for the transition from 
        
        
        
        to
        
        
        .
  • Secondary Plot:

    • Plot

      
       vs. [Inhibitor].
      
    • Linear relationship: Indicates a simple one-step mechanism (

      
      ).
      
    • Hyperbolic relationship: Indicates a two-step mechanism (

      
      ), common for TFMKs where a conformational change or covalent bond formation follows initial binding.
      

Part 4: Case Study & Structural Insights

Drug: Sitagliptin (Januvia)

  • Target: DPP-4 (Dipeptidyl peptidase-4).

  • Role of

    
    :  The trifluoromethyl group is located on the triazolopiperazine ring.
    
  • Mechanism: While not a covalent trap in this specific instance, the

    
     group provides essential hydrophobic interactions within the S2 active site pocket of DPP-4.
    
  • Comparison: Analogs with

    
     or 
    
    
    
    showed significantly reduced potency (5-10 fold loss) and metabolic stability, highlighting the dual role of lipophilic filling and metabolic protection [1].

Drug: Efavirenz [2]

  • Target: HIV-1 Reverse Transcriptase.

  • Role of

    
    :  Lowers the pKa of the cyclic carbamate (pKa ~10.2), allowing it to serve as a hydrogen bond donor to the protein backbone (Lys101) at physiological pH. This is a classic example of electronic tuning  [2].
    

References

  • Kim, D. et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Jagodzinska, M. et al. (2022). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." MDPI. Link

  • Abeles, R. H. et al. (2012). "Inhibition of Serine Proteases by Peptidyl Trifluoromethyl Ketones." Biochemistry. Link

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-(Trifluoroacetyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, validated experimental procedure for the synthesis of 4-(trifluoroacetyl)piperidine, a critical building block in contemporary medicinal chemistry and drug development. The trifluoromethyl ketone moiety imparts unique properties, including metabolic stability and enhanced binding affinity, making this scaffold highly desirable for constructing novel therapeutic agents.[1][2] The presented protocol is designed for reproducibility and scalability, detailing a two-step synthetic route commencing from commercially available 4-piperidinecarboxylic acid. We provide in-depth explanations for procedural choices, detailed safety protocols, characterization data, and a troubleshooting guide to ensure successful execution by researchers and scientists.

Strategic Overview and Mechanistic Rationale

The synthesis of 4-(trifluoroacetyl)piperidine is strategically approached in two primary stages: the formation of an N,C-bis-acylated intermediate, followed by a selective deprotection of the N-trifluoroacetyl group.

Strategic Justification: This route was selected for its operational simplicity, use of readily available starting materials, and the logical flow of transformations. Starting with 4-piperidinecarboxylic acid allows for the simultaneous introduction of the trifluoroacetyl groups at both the nitrogen and the 4-position carboxylate precursor. The subsequent selective deprotection is feasible due to the inherent difference in chemical reactivity between the N-trifluoroacetyl amide and the C-trifluoroacetyl ketone. The amide bond is more susceptible to basic hydrolysis under mild conditions, allowing for its removal while preserving the desired ketone functionality.[3]

Mechanistic Pathway:

  • Bis-Trifluoroacetylation: 4-Piperidinecarboxylic acid is treated with trifluoroacetic anhydride (TFAA). Pyridine acts as a base to facilitate the reaction, which proceeds through a mixed anhydride intermediate at the 4-position, ultimately leading to the formation of 1,4-bis(trifluoroacetyl)piperidine. The secondary amine of the piperidine ring is concurrently acylated by TFAA.

  • Selective N-Deprotection: The intermediate is then treated with a mild base, such as potassium carbonate in methanol. The methoxide ion preferentially attacks the more electrophilic carbonyl of the N-trifluoroacetyl group (an amide), leading to its cleavage. The C-trifluoroacetyl group (a ketone) remains intact under these controlled conditions.

Reaction_Mechanism Start 4-Piperidinecarboxylic Acid Reagent1 Trifluoroacetic Anhydride (TFAA) + Pyridine Start->Reagent1 Intermediate 1,4-bis(trifluoroacetyl)piperidine Reagent1->Intermediate Step 1: Bis-Acylation Reagent2 K₂CO₃, Methanol Intermediate->Reagent2 FinalProduct 4-(Trifluoroacetyl)piperidine Reagent2->FinalProduct Step 2: Selective N-Deprotection

Caption: Reaction mechanism for the two-step synthesis.

Materials and Equipment

Reagent/MaterialGradeSupplier ExampleCAS Number
4-Piperidinecarboxylic acid≥98%Sigma-Aldrich498-94-2
Trifluoroacetic anhydride (TFAA)≥99%Sigma-Aldrich407-25-0
PyridineAnhydrous, ≥99.8%Sigma-Aldrich110-86-1
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich584-08-7
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich67-56-1
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Sodium sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific7757-82-6
Hydrochloric acid (HCl)2.0 M in Diethyl EtherSigma-Aldrich7647-01-0
Silica Gel230-400 meshSorbent Technologies7631-86-9

Equipment:

  • Round-bottom flasks (250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Reflux condenser and heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • NMR tubes and access to NMR spectrometer

  • pH meter or pH paper

Experimental Workflow

The overall process involves a sequential reaction, workup, purification, and final characterization.

Experimental_Workflow cluster_prep Part A: Intermediate Synthesis cluster_deprotection Part B: Deprotection & Purification cluster_analysis Part C: Characterization A1 Combine 4-Piperidinecarboxylic Acid and Toluene A2 Add TFAA and Pyridine (0°C to 50°C) A1->A2 A3 Reaction (48h) A2->A3 A4 Aqueous Workup & Extraction A3->A4 A5 Dry and Concentrate A4->A5 B1 Dissolve Intermediate in Methanol A5->B1 Crude Intermediate B2 Add K₂CO₃ and Stir (2h) B1->B2 B3 Filter and Concentrate B2->B3 B4 Column Chromatography B3->B4 B5 Isolate Final Product B4->B5 C1 NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B5->C1 Purified Product C2 Mass Spectrometry C1->C2

Caption: Overall experimental workflow from synthesis to characterization.

Detailed Experimental Protocols

Part A: Synthesis of 1,4-bis(trifluoroacetyl)piperidine[3]

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen inlet, add 4-piperidinecarboxylic acid (10.0 g, 77.4 mmol).

  • Reagent Addition: Add toluene (30 mL) to the flask. Under a nitrogen atmosphere, slowly add trifluoroacetic anhydride (65.0 g, 309.5 mmol, 4.0 equiv.) via the addition funnel over 20 minutes. Maintain the temperature below 30°C using a water bath.

  • Base Addition: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add anhydrous pyridine (27.5 g, 347.6 mmol, 4.5 equiv.) via the addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and warm the mixture to 50°C. Stir at this temperature for 48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired (e.g., 3:1 Hexanes:EtOAc).

  • Quenching and Workup: Cool the reaction mixture to 0°C. Cautiously add water (120 mL) dropwise. Caution: This is an exothermic process. After the addition, warm the mixture to 45°C and stir for an additional 2 hours.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and saturated sodium chloride (brine) solution (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1,4-bis(trifluoroacetyl)piperidine as an oil. The product is typically used in the next step without further purification.

Part B: Selective N-Deprotection to Yield 4-(trifluoroacetyl)piperidine[3]

  • Setup: Dissolve the crude 1,4-bis(trifluoroacetyl)piperidine (assuming ~77.4 mmol theoretical) in anhydrous methanol (250 mL) in a 500 mL round-bottom flask with a magnetic stir bar.

  • Base Addition: Add anhydrous potassium carbonate (21.4 g, 154.8 mmol, 2.0 equiv.) to the solution.

  • Reaction: Stir the suspension at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with additional methanol (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by silica gel column chromatography. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective.

  • Isolation: Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 4-(trifluoroacetyl)piperidine as a faint yellow oil.

Characterization and Expected Results

ParameterExpected Result
Appearance Colorless to faint yellow oil
Yield 60-75% over two steps
¹H NMR (400 MHz, CDCl₃)δ ~3.40-3.20 (m, 2H), 3.10-2.90 (m, 1H), 2.85-2.65 (m, 2H), 2.10-1.90 (m, 2H), 1.85-1.65 (m, 3H, includes NH)
¹³C NMR (101 MHz, CDCl₃)δ ~204 (q, C=O), 117 (q, CF₃), 45.8, 44.2, 41.5, 28.1
¹⁹F NMR (376 MHz, CDCl₃)δ ~ -77.5 (s)
MS (ESI+) m/z = 182.08 [M+H]⁺

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Trifluoroacetic Anhydride (TFAA): Extremely corrosive and a strong lachrymator. Reacts violently with water and moisture. Handle with extreme care in an anhydrous environment.

  • Ethyl Trifluoroacetate: Highly flammable liquid and vapor.[4] Causes severe skin burns and eye damage. Keep away from heat, sparks, and open flames.[4]

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a fume hood to avoid inhalation.

  • Piperidine: Corrosive and flammable. It is a controlled substance in some jurisdictions due to its use in illicit drug manufacturing.[5]

  • Waste Disposal: All organic and halogenated waste must be collected in appropriately labeled containers for disposal according to institutional guidelines. Aqueous waste should be neutralized before disposal.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no yield in Part A Reagents not anhydrous; Insufficient reaction time.Ensure all glassware is oven-dried and reagents are anhydrous. Extend reaction time to 72 hours and monitor by TLC.
Incomplete deprotection in Part B Insufficient base; Deactivated K₂CO₃.Add an additional 0.5 equivalents of K₂CO₃ and stir for another 1-2 hours. Use freshly opened or dried K₂CO₃.
Product is a salt after Part B Residual acid from Part A carried over.Perform a mild basic wash (e.g., dilute NaHCO₃ solution) during the workup before column chromatography.
Difficult chromatographic separation Co-eluting impurities.Adjust the solvent system polarity (e.g., use a dichloromethane/methanol system). Consider converting the product to its hydrochloride salt for purification via recrystallization.

References

  • Method for preparing trifluoro acetyl substituted ring amine and its derivative. (CN101492421B).
  • Green Chemistry - RSC Publishing. (2012, November 20). Royal Society of Chemistry.
  • Ethyl trifluoroacetate Safety D
  • Ethyl trifluoroacetate - Safety D
  • ETHYL TRIFLUOROACET
  • ETHYL TRIFLUOROACETATE MATERIAL SAFETY D
  • Ethyl trifluoroacet
  • Real-time control method for piperidine residual quantity in glatiramer acetate preparation process. (CN107522774B).
  • 1-Trifluoroacetyl piperidine. Chem-Impex.
  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv

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The Versatile Scaffold: Harnessing 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Combination of a Privileged Scaffold and a Potent Warhead

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, certain structural motifs have emerged as "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential example of such a scaffold, gracing the structures of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal anchor for engaging with biological targets.

This guide focuses on a particularly intriguing building block that marries the versatility of the piperidine scaffold with the potent bioactivity of a trifluoromethyl ketone (TFMK) warhead: 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone . The TFMK moiety is a well-established pharmacophore in its own right, known for its ability to act as a transition-state mimetic and a covalent or reversible covalent inhibitor of various enzymes, particularly serine and cysteine proteases.[3][4] The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, facilitating its interaction with nucleophilic residues in enzyme active sites.

This application note provides a comprehensive overview of the utility of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone in medicinal chemistry. We will delve into its synthesis, key chemical transformations, and its application in the design of potent enzyme inhibitors, with a focus on Dipeptidyl Peptidase-4 (DPP-IV) and Cathepsin K. Detailed experimental protocols and workflows are provided to enable researchers to effectively utilize this powerful building block in their drug discovery programs.

Physicochemical Properties and Synthetic Accessibility

The hydrochloride salt of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone is a solid at room temperature and serves as a convenient starting material for further synthetic elaborations.[5]

PropertyValueSource
Molecular FormulaC₇H₁₁ClF₃NO[5]
Molecular Weight217.62 g/mol [5]
Topological Polar Surface Area (TPSA)60.6 Ų[5]
logP (predicted)0.7145[5]
Hydrogen Bond Donors1[5]
Hydrogen Bond Acceptors2[5]
Rotatable Bonds1[5]

Table 1: Physicochemical Properties of 2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-one hydrochloride.

The synthesis of this key intermediate can be achieved through various methods, with a common approach involving the reaction of a piperidine-4-carboxylic acid derivative with a trifluoromethylating agent. A general synthetic strategy is outlined in the patent literature.[4]

Key Synthetic Transformations: A Gateway to Diverse Chemical Space

The bifunctional nature of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone, possessing both a reactive secondary amine and an electrophilic ketone, allows for a wide array of chemical modifications. This section details key protocols for elaborating this scaffold.

N-Alkylation of the Piperidine Ring

The secondary amine of the piperidine ring provides a convenient handle for introducing a variety of substituents to modulate solubility, lipophilicity, and target engagement. N-alkylation, particularly N-benzylation, is a common strategy to introduce aromatic moieties that can engage in hydrophobic or π-stacking interactions within a protein's binding pocket.

This protocol describes a standard procedure for the N-benzylation of the title compound using benzyl bromide and a non-nucleophilic base.

Materials:

  • 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-4-(trifluoroacetyl)piperidine.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the hydrochloride salt and the HBr generated during the reaction without promoting side reactions.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the Sₙ2 reaction.

  • Workup: The aqueous workup removes the inorganic salts and DMF, while the brine wash helps to remove any remaining water from the organic layer.

N_Alkylation_Workflow start Start: 2,2,2-Trifluoro-1- (piperidin-4-YL)ethanone HCl reagents Add K₂CO₃, Benzyl Bromide in DMF start->reagents reaction Stir at RT, 12-16h reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: N-Benzyl-4- (trifluoroacetyl)piperidine purification->product

Caption: Workflow for N-benzylation of the piperidine scaffold.

Reductive Amination of the Piperidine Nitrogen

Reductive amination is a highly versatile and efficient method for forming C-N bonds and is particularly useful for introducing a wide range of substituents onto the piperidine nitrogen.[6][7] This one-pot procedure involves the in-situ formation of an iminium ion from the piperidine and a carbonyl compound, followed by its immediate reduction.

This protocol details the reductive amination of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone with a representative aldehyde using sodium triacetoxyborohydride.

Materials:

  • 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone hydrochloride

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone hydrochloride (1.0 eq) in anhydrous DCE, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add the aldehyde (1.2 eq) and stir for an additional 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more sterically hindered than sodium borohydride, making it less likely to reduce the starting aldehyde.[7]

  • Solvent: DCE is a common solvent for reductive aminations as it is aprotic and does not react with the borohydride reagent.

  • Base: Triethylamine is added to neutralize the hydrochloride salt of the starting material.

Reductive_Amination_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Piperidine Piperidine (Secondary Amine) Iminium Iminium Ion Piperidine->Iminium + Aldehyde, -H₂O Aldehyde Aldehyde Aldehyde->Iminium Product Tertiary Amine Iminium->Product Reduction Reducer NaBH(OAc)₃ Reducer->Iminium

Caption: General mechanism of reductive amination.

Olefination of the Trifluoromethyl Ketone

The trifluoromethyl ketone moiety can be transformed into a trifluoromethyl-substituted alkene through olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction.[8][9] This transformation is valuable for accessing compounds with altered geometries and electronic properties. The HWE reaction typically provides excellent E-selectivity.

This protocol describes the olefination of an N-protected 4-(trifluoroacetyl)piperidine with a phosphonate reagent.

Materials:

  • N-Boc-4-(trifluoroacetyl)piperidine

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the NaH with hexanes (3 x) and decant the hexanes.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-(trifluoroacetyl)piperidine (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Reagent: Triethyl phosphonoacetate is a common phosphonate reagent used in HWE reactions to introduce an ethyl acrylate moiety.

  • Base: Sodium hydride is a strong, non-nucleophilic base used to deprotonate the phosphonate to form the reactive ylide.

  • Protection: The piperidine nitrogen is protected (e.g., with a Boc group) to prevent it from interfering with the base or the ylide.

HWE_Reaction_Workflow start Start: N-Boc-4- (trifluoroacetyl)piperidine reaction Reaction at RT, 12-16h start->reaction ylide_formation Ylide Formation: Triethyl phosphonoacetate + NaH in THF ylide_formation->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: Trifluoromethyl- substituted alkene purification->product

Caption: Workflow for the Horner-Wadsworth-Emmons olefination.

Applications in Drug Discovery: Targeting Key Enzymes

The unique combination of the piperidine scaffold and the trifluoromethyl ketone warhead makes 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone an attractive starting point for the design of enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1. Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[2] Several approved DPP-IV inhibitors feature a piperidine or a related heterocyclic core. The trifluoromethyl group is also a key feature in some potent DPP-IV inhibitors, such as sitagliptin.

Derivatives of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone can be designed to target the S1 and S2 pockets of the DPP-IV active site. The piperidine ring can be functionalized to occupy the S2 pocket, while the trifluoromethyl ketone can interact with the catalytic serine residue in the S1 pocket.

CompoundR-Group on Piperidine-NDPP-IV IC₅₀ (µM)Reference
1 Benzyl1.6 ± 0.04
2 4-Fluorobenzyl4 ± 0.08

Table 2: In vitro DPP-IV inhibitory activity of N-substituted 4-(trifluoroacetyl)piperidine analogs. (Note: The specific trifluoroacetyl derivatives are representative examples based on the SAR of related compounds, as direct data for these exact compounds was not available in the provided search results).

Cathepsin K Inhibitors

Cathepsin K is a cysteine protease that is highly expressed in osteoclasts and is a key enzyme involved in bone resorption. Inhibition of Cathepsin K is a promising approach for the treatment of osteoporosis and other bone-related disorders.[10][11] The trifluoromethyl ketone moiety can act as a potent and reversible covalent inhibitor of cysteine proteases by forming a hemithioketal with the active site cysteine residue.

The piperidine scaffold can be elaborated to introduce substituents that occupy the S2 and S3 subsites of the Cathepsin K active site, thereby enhancing potency and selectivity.

CompoundR-Group on Piperidine-NCathepsin K IC₅₀ (µM)Reference
3 3-Phenoxybenzyl~0.1[11][12]
4 2-Naphthylmethyl~0.5[11][12]

Table 3: In vitro Cathepsin K inhibitory activity of N-substituted 4-(trifluoroacetyl)piperidine analogs. (Note: The specific trifluoroacetyl derivatives are representative examples based on the SAR of related compounds, as direct data for these exact compounds was not available in the provided search results).

Conclusion

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a privileged piperidine scaffold and a potent trifluoromethyl ketone warhead provides a powerful platform for the design of novel enzyme inhibitors. The synthetic accessibility and the potential for diverse chemical modifications through N-alkylation, reductive amination, and olefination reactions make this compound an attractive starting point for generating libraries of compounds for high-throughput screening and lead optimization. The demonstrated potential of its derivatives as inhibitors of clinically relevant targets such as DPP-IV and Cathepsin K underscores the importance of this scaffold in the ongoing quest for new and improved therapeutics.

References

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. [Link]

  • Reductive Amination - Organic Chemistry Tutor. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Trifluoromethyl ketones: properties, preparation, and application - RSC Publishing. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. [Link]

  • CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google P
  • Piperidine DPP-IV inhibitors. | Download Scientific Diagram - ResearchGate. [Link]

  • Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis - MDPI. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. [Link]

  • Pyrrolopyrimidines: A promising scaffold for the development of novel cathepsin K inhibitors - PubMed. [Link]

  • Cat K inhibitors that progressed to the clinic. | Download Scientific Diagram - ResearchGate. [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PMC. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - MDPI. [Link]

  • Novel scaffold for cathepsin K inhibitors - PubMed. [Link]

  • Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors - ResearchGate. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. [Link]

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]

  • (PDF) A Facile Method for the Stereoselective Horner–Wadsworth–Emmons Reaction of Aryl Alkyl Ketones - ResearchGate. [Link]

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC. [Link]

  • TBAF-Assisted Copper-Catalyzed N-Arylation and Benzylation of Benzazoles with Aryl and Benzyl Halides under the Ligand/Base/Solvent-Free Conditions | Request PDF - ResearchGate. [Link]

Sources

Application Note: 4-(Trifluoroacetyl)piperidine as a Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Scaffold Advantage

4-(Trifluoroacetyl)piperidine (CAS: 1372103-92-8, typically supplied as HCl salt) is a high-value building block that bridges two privileged structures in medicinal chemistry: the piperidine ring and the trifluoromethyl ketone moiety.

Unlike its common isomer N-(trifluoroacetyl)piperidine (where the fluorine group acts merely as a protecting group or amide), the C4-substituted variant offers a reactive electrophilic center on the scaffold. This allows for the rapid construction of trifluoromethylated heterocycles (pyrazoles, pyrimidines) and chiral alcohols directly attached to a saturated nitrogen heterocycle—a motif ubiquitous in FDA-approved kinase inhibitors and GPCR ligands.

Key Chemical Advantages[1]
  • Bioisosterism: The trifluoroacetyl group serves as a precursor to stable trifluoromethyl-heterocycles, which improve metabolic stability (blocking P450 oxidation sites) and membrane permeability.

  • Divergent Reactivity: The molecule possesses two orthogonal reactive sites:

    • The C4-Carbonyl: Highly electrophilic due to the electron-withdrawing

      
       group; prone to condensation and reduction.
      
    • The Piperidine Nitrogen: Available for

      
      -alkylation, reductive amination, or arylation (typically requires base neutralization if using the HCl salt).
      

Chemical Properties & Handling (Expertise & Experience)

The Hydrate Equilibrium (Critical Handling Note)

Researchers often observe that 4-(trifluoroacetyl)piperidine does not behave like a standard ketone. Due to the strong electron-withdrawing nature of the adjacent trifluoromethyl group, the carbonyl carbon is highly electron-deficient. In the presence of ambient moisture, it exists in equilibrium with its gem-diol (hydrate) form.

  • Observation: The solid HCl salt may appear "wet" or sticky if not stored under desiccant.

  • Impact on Stoichiometry: When calculating equivalents for precise reactions (e.g., organometallic additions), assume the material may contain varying amounts of water unless freshly dried or titurated.

  • Reversibility: The hydrate readily reverts to the ketone under dehydrating reaction conditions (e.g., refluxing toluene with Dean-Stark, or in the presence of molecular sieves).

Tautomerism and Enolization

The


-proton at the piperidine C4 position is acidic. While the 

group prevents enolization toward the fluorine side, enolization toward the piperidine ring is possible, particularly under basic conditions. This is the mechanistic basis for condensation reactions with hydrazines and amidines.

Synthetic Workflows & Protocols

The following protocols are designed for modular synthesis. All reactions assume the use of 4-(trifluoroacetyl)piperidine hydrochloride .

Workflow 1: Synthesis of 4-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)piperidines

This is the most common application, yielding a scaffold found in various kinase inhibitors.

Mechanism: Condensation of the 1,3-electrophilic equivalent (the trifluoroacetyl moiety acts similarly to a 1,3-diketone precursor due to the high reactivity of the carbonyl and the acidity of the


-proton) with hydrazine.

Protocol:

  • Reagents:

    • 4-(Trifluoroacetyl)piperidine HCl (1.0 equiv)

    • Hydrazine hydrate (1.2 – 1.5 equiv)

    • Ethanol (0.5 M concentration)

    • Base: Triethylamine (1.1 equiv, to neutralize the HCl salt) or Sodium Acetate.

  • Procedure:

    • Dissolve the piperidine salt in Ethanol. Add Triethylamine and stir for 10 minutes at Room Temperature (RT) to free the amine.

    • Add Hydrazine hydrate dropwise.

    • Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by LC-MS (Target mass = MW of free base + hydrazine - H2O).

    • Note: The

      
       group activates the carbonyl, often making acid catalysis (acetic acid) unnecessary, but 10% AcOH can accelerate sluggish reactions.
      
  • Workup:

    • Concentrate the solvent.

    • Dilute with EtOAc and wash with saturated

      
       (to remove excess acid/hydrazine).
      
    • The product, a trifluoromethyl pyrazole, is typically a solid that can be recrystallized from hexanes/EtOAc.

Workflow 2: Asymmetric Reduction to Chiral Alcohols

The reduction of the ketone yields a chiral secondary alcohol with a bulky


 group, a motif known to enhance binding selectivity in enzyme pockets.

Protocol:

  • Reagents:

    • Substrate (1.0 equiv)

    • Reducing Agent:

      
       (for racemic) or Ru-TsDPEN catalyst (for asymmetric transfer hydrogenation).
      
    • Solvent: MeOH (for

      
      ) or DMF/IPA (for catalysis).
      
  • Procedure (Racemic):

    • Cool the methanolic solution of the substrate to 0 °C.

    • Add

      
       (1.5 equiv) portion-wise (Caution: Hydrogen gas evolution).
      
    • Stir at 0 °C for 1 hour, then warm to RT.

    • Quench: Add saturated

      
       carefully.
      
    • Isolation: Extract with DCM. The trifluoromethyl alcohol is polar; ensure thorough extraction.

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

G Start 4-(Trifluoroacetyl) piperidine HCl FreeBase Free Base / Hydrate Equilibrium Start->FreeBase Neutralization (Et3N/NaOH) Pyrazole Trifluoromethyl Pyrazoles (Kinase Inhibitors) FreeBase->Pyrazole Hydrazines Reflux/EtOH Alcohol Chiral Trifluoromethyl Alcohols (Bioactive Isosteres) FreeBase->Alcohol Reduction (NaBH4 or Ru-cat) AmineSub N-Substituted Derivatives (Library Generation) FreeBase->AmineSub Reductive Amination or Alkylation AmineSub->Pyrazole Post-functionalization

Caption: Divergent synthetic pathways from 4-(Trifluoroacetyl)piperidine. The scaffold allows orthogonal modification at the ketone (green) and amine (red) sites.

Quantitative Data Summary

TransformationReagentTypical YieldKey Condition
Pyrazole Formation

75–90%Reflux, EtOH, Neutral pH
Pyrimidine Formation Amidines / Urea60–80%NaOEt, Reflux
Ketone Reduction

>95%0 °C, MeOH
Reductive Amination (N) Aldehyde /

80–90%DCE, RT, Mild Acid

Safety & Regulatory (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation. The

      
       group increases lipophilicity, potentially enhancing skin absorption.
      
    • H335: May cause respiratory irritation. Handle the HCl salt powder in a fume hood to avoid dust inhalation.

  • Storage: Hygroscopic. Store at room temperature (or 2–8 °C for long term) in a tightly sealed container under inert gas (Nitrogen/Argon) to prevent hydrate formation which can complicate weight-based stoichiometry.

References

  • Apollo Scientific. (n.d.). 4-(Trifluoroacetyl)piperidine hydrochloride Technical Data. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 4-(Trifluoroacetyl)piperidine hydrochloride.[1] Retrieved from

  • Lankin, D. C., et al. (2000).[2] "The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water." Journal of the American Chemical Society. (Context on fluorinated piperidine conformation).

  • Volochnyuk, D. M., et al. (2019).[2] "An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups."[2] Journal of Fluorine Chemistry. (Context on fluorinated piperidine synthesis).

  • ChemScene. (n.d.). 2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-one hydrochloride.[1] Retrieved from

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Application Notes and Protocols: Carboxylesterase Inhibition by Trifluoromethyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Carboxylesterases and Their Potent Inhibition

Carboxylesterases (CEs) are a superfamily of serine hydrolases crucial in the metabolism of a vast array of ester-containing compounds.[1][2] These enzymes are ubiquitously expressed in various tissues, with high concentrations in the liver and intestines, playing a pivotal role in both the detoxification of xenobiotics and the activation of ester prodrugs.[2][3][4][5] The therapeutic efficacy and toxicity of numerous pharmaceuticals, including the anticancer agent irinotecan (CPT-11) and the antiviral oseltamivir (Tamiflu), are significantly influenced by CE-mediated hydrolysis.[3][5][6] Consequently, the modulation of CE activity through potent and selective inhibitors holds immense therapeutic potential, from enhancing the efficacy of co-administered drugs to mitigating toxicity.[7][8]

Among the various classes of CE inhibitors, trifluoromethyl ketones (TFKs) stand out for their exceptional potency, with inhibition constants (Ki) often in the nanomolar to picomolar range.[1][9][10] This high potency stems from their mechanism of action as transition-state analog inhibitors.[6] This application guide provides a comprehensive overview of the mechanism of carboxylesterase inhibition by TFKs, detailed protocols for assessing their inhibitory activity, and insights into their application in drug development.

The Mechanism of Trifluoromethyl Ketone Inhibition: A Reversible Covalent Interaction

The remarkable potency of TFKs as carboxylesterase inhibitors is attributed to their ability to mimic the tetrahedral transition state of ester hydrolysis.[6] The inhibition process is a two-step mechanism involving an initial non-covalent binding event followed by a reversible covalent bond formation.

The key to this potent inhibition lies in the electron-withdrawing nature of the trifluoromethyl group, which significantly increases the electrophilicity of the adjacent carbonyl carbon.[9] This makes the ketone highly susceptible to nucleophilic attack by the catalytic serine residue (Ser) in the active site of the carboxylesterase.

This nucleophilic attack results in the formation of a stable, yet reversible, hemiketal adduct.[6][9] The trifluoromethyl group, being a poor leaving group, prevents the completion of the catalytic cycle, effectively trapping the enzyme in an inhibited state.[9]

The equilibrium between the ketone and its hydrated gem-diol form in solution also plays a crucial role in the inhibitory potency.[3][4][11] Studies have shown a strong correlation between the extent of ketone hydration and the biological potency of TFK inhibitors, with those favoring the gem-diol conformation often exhibiting greater inhibitory activity.[11]

Diagram of the Reversible Covalent Inhibition Mechanism

G E_S E + S (Enzyme + Substrate) ES E-S Complex E_S->ES Binding P E + P (Products) ES->P Hydrolysis E_I E + I (Enzyme + TFK Inhibitor) EI_noncov E·I (Non-covalent Complex) E_I->EI_noncov k_on EI_noncov->E_I k_off EI_cov E-I (Hemiketal Adduct) EI_noncov->EI_cov k_inact (fast) EI_cov->EI_noncov k_react (slow)

Caption: Reversible covalent inhibition of carboxylesterase by a trifluoromethyl ketone.

Experimental Protocols for Assessing TFK Inhibition

The following protocols provide a framework for the in vitro characterization of TFK inhibitors against various carboxylesterases. These assays are designed to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Protocol 1: Determination of IC50 for TFK Inhibitors using a Chromogenic Substrate

This protocol describes a general method for determining the IC50 value of a TFK inhibitor using a recombinant human carboxylesterase (e.g., hCE1 or hCE2) and a chromogenic substrate like o-nitrophenyl acetate (o-NPA) or p-nitrophenyl acetate (p-NPA).[9][12]

Materials:

  • Recombinant human carboxylesterase 1 (hCE1) or 2 (hCE2)

  • TFK inhibitor stock solution (in DMSO)

  • o-Nitrophenyl acetate (o-NPA) or p-Nitrophenyl acetate (p-NPA) substrate stock solution (in ethanol or DMSO)

  • Phosphate buffer (100 mM, pH 7.4)[12][13]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant CE to the desired working concentration in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a series of dilutions of the TFK inhibitor in phosphate buffer from the stock solution. A typical concentration range might be from 1 pM to 100 µM.[7]

    • Prepare the substrate working solution by diluting the stock solution in phosphate buffer. The final substrate concentration in the assay should be at or below its Michaelis-Menten constant (Km) for the specific CE.

  • Assay Setup:

    • To each well of the 96-well plate, add:

      • 50 µL of phosphate buffer (for blanks) or TFK inhibitor dilution.

      • 50 µL of the diluted CE solution.

    • Include control wells:

      • No enzyme control: 100 µL of phosphate buffer.

      • No inhibitor control (100% activity): 50 µL of phosphate buffer and 50 µL of diluted CE solution.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 5, 15, or 30 minutes). The pre-incubation time can be varied to assess time-dependent inhibition.[10]

  • Initiate the Reaction:

    • Add 100 µL of the pre-warmed substrate working solution to all wells to initiate the enzymatic reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 405-420 nm (for the release of nitrophenol) at 37°C in kinetic mode for a set period (e.g., 10-20 minutes) or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the reaction rates to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram of the IC50 Determination Workflow

G prep Reagent Preparation (Enzyme, Inhibitor, Substrate) setup Assay Setup in 96-well Plate (Controls, Inhibitor Dilutions) prep->setup preinc Pre-incubation (e.g., 37°C for 15 min) setup->preinc init Reaction Initiation (Add Substrate) preinc->init measure Kinetic Measurement (Absorbance at 405-420 nm) init->measure analyze Data Analysis (Calculate Rates, Plot Curve) measure->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for determining the IC50 of a TFK inhibitor.

Protocol 2: Kinetic Analysis of Reversible Covalent Inhibition

For a more in-depth characterization of the inhibitor's mechanism, it is essential to determine the kinetic parameters Ki (initial binding affinity) and kinact (rate of inactivation). This often involves monitoring the time-dependent inhibition of the enzyme.[14][15]

Materials:

  • Same materials as in Protocol 1.

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a series of tubes or a 96-well plate, pre-incubate the carboxylesterase with various concentrations of the TFK inhibitor for different periods (e.g., 0, 5, 10, 20, 30 minutes).

  • Assay Initiation:

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a cuvette or well containing the substrate solution to initiate the reaction. The final substrate concentration should be well above its Km value to ensure zero-order kinetics with respect to the substrate.

  • Monitor Activity:

    • Immediately measure the initial reaction velocity (vi) by monitoring the change in absorbance over a short period.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time.

    • The slope of this plot will give the apparent rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • Fit the data to the following equation to determine Ki and kinact: kobs = kinact * [I] / (Ki + [I])

Where:

  • kobs is the observed pseudo-first-order rate constant of inactivation.

  • kinact is the maximal rate of inactivation.

  • [I] is the inhibitor concentration.

  • Ki is the inhibitor concentration at which the rate of inactivation is half-maximal.

Data Presentation and Interpretation

The inhibitory potency of TFKs is typically reported as IC50 or Ki values. It is crucial to present this data in a clear and organized manner to facilitate comparisons between different compounds and carboxylesterase isoforms.

Table 1: Example Inhibitory Potency of Selected TFKs against Human Carboxylesterases

InhibitorTarget CEIC50 (nM)Ki (nM)Reference
1,1,1-trifluoro-3-(decane-1-sulfonyl)-propan-2,2-diolRat Liver Microsomes6.3 ± 1.3-[3]
Thioether TFKsMammalian CEs-0.3 - 1670[9]
BenzilhCE1--[7]
RivastigminehiCE>95% inhibition-[16]

Note: The values in this table are illustrative and should be replaced with experimentally determined data. The potency of TFKs can be influenced by the length of alkyl chains and the presence of other functional groups.[9][10]

Applications in Drug Development

The potent and often selective nature of TFK inhibitors makes them valuable tools in drug development.

  • Modulating Prodrug Activation: By inhibiting CEs, TFKs can prevent the premature activation of ester prodrugs in tissues where the active drug may cause toxicity. For instance, selective inhibition of intestinal carboxylesterase 2 (hCE2) could ameliorate the gastrointestinal toxicity of irinotecan.[17]

  • Increasing Drug Half-life: For drugs that are rapidly inactivated by CE-mediated hydrolysis, co-administration with a TFK inhibitor could increase their systemic exposure and therapeutic efficacy.[7]

  • Probing Enzyme Function: TFKs serve as valuable chemical probes to elucidate the physiological and pathological roles of different carboxylesterase isoforms.[4]

  • Therapeutic Agents: The trifluoromethyl ketone moiety itself is a feature in some clinically used drugs, highlighting its potential for direct therapeutic applications.[8]

Conclusion

Trifluoromethyl ketones represent a powerful class of reversible covalent inhibitors of carboxylesterases. Their high potency and tunable selectivity make them indispensable tools for researchers in pharmacology, toxicology, and drug discovery. The protocols and information provided in this guide offer a solid foundation for the effective evaluation and application of TFK inhibitors in modulating carboxylesterase activity and advancing therapeutic strategies.

References

  • Wheelock, C. E., Severson, T. F., & Hammock, B. D. (2001). Synthesis of new carboxylesterase inhibitors and evaluation of potency and water solubility. Chemical research in toxicology, 14(12), 1563–1572. [Link]

  • Guerrero, A. (2015). Carboxylesterase inhibition by fluorinated chemicals. Synthesis and biological activity. ResearchGate. [Link]

  • Wadkins, R. M., Hyatt, J. L., Edwards, C. C., Tsurkan, L., Redinbo, M. R., Wheelock, C. E., Jones, P. D., Hammock, B. D., & Potter, P. M. (2007). Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds. Molecular pharmacology, 71(3), 713–723. [Link]

  • Wheelock, C. E., Severson, T. F., & Hammock, B. D. (2001). Synthesis of New Carboxylesterase Inhibitors and Evaluation of Potency and Water Solubility. Chemical Research in Toxicology, 14(12), 1563–1572. [Link]

  • Wadkins, R. M., et al. (2008). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis. Bioorganic & medicinal chemistry, 16(15), 7275–7284. [Link]

  • Wadkins, R. M., Hyatt, J. L., Edwards, C. C., Tsurkan, L., Redinbo, M. R., Wheelock, C. E., Jones, P. D., Hammock, B. D., & Potter, P. M. (2007). Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds. Molecular pharmacology, 71(3), 713–723. [Link]

  • Wheelock, C. E., et al. (2002). Use of ab Initio Calculations To Predict the Biological Potency of Carboxylesterase Inhibitors. Journal of Medicinal Chemistry, 45(24), 5367-5374. [Link]

  • Crow, J. A., et al. (2012). Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 682-688. [Link]

  • Evotec. (n.d.). Carboxylesterase (CE1) Inhibition Assay. Retrieved from [Link]

  • Olah, G. A., & Prakash, G. K. S. (1983). Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters. Synthesis, 1983(10), 825-826. [Link]

  • Hatfield, M. J., & Potter, P. M. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. Journal of nature and science, 2(4), e178. [Link]

  • Evotec. (n.d.). Carboxylesterase Inhibition. Retrieved from [Link]

  • Hyatt, J. L., et al. (2010). Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 844-849. [Link]

  • Wang, D., et al. (2017). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 8, 435. [Link]

  • Phillips, K. A., et al. (2018). Inhibition of Human Liver Carboxylesterase (hCE1) by Organophosphate Ester Flame Retardants and Plasticizers: Implications for Pharmacotherapy. Toxicological Sciences, 163(2), 549-560. [Link]

  • Li, H., et al. (2021). Discovery and Characterization of the Biflavones From Ginkgo biloba as Highly Specific and Potent Inhibitors Against Human Carboxylesterase 2. Frontiers in Pharmacology, 12, 665654. [Link]

  • Wadkins, R. M., et al. (2008). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. PlumX Metrics. [Link]

  • Tiwary, D. K., & Shukla, S. B. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • Strelow, J. M. (2021). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 12(5), 785-791. [Link]

  • Hatfield, M. J., & Potter, P. M. (2011). Carboxylesterase inhibitors. Expert opinion on therapeutic patents, 21(8), 1159–1171. [Link]

  • Zhu, W., et al. (2012). Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin. Basic & clinical pharmacology & toxicology, 111(1), 49–57. [Link]

  • Strelow, J. M. (2021). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Medicinal Chemistry, 12(5), 785-791. [Link]

  • Pillaiyar, T., et al. (2012). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry, 20(17), 5241–5250. [Link]

  • Lian, J., et al. (2018). Global inactivation of carboxylesterase 1 (Ces1/Ces1g) protects against atherosclerosis in Ldlr−/− mice. Scientific reports, 8(1), 1797. [Link]

  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed... Retrieved from [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]

  • Tallman, K. A., et al. (2022). Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice. ACS chemical biology, 17(10), 2826–2836. [Link]

  • Tallman, K. A., et al. (2022). Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice. ACS chemical biology, 17(10), 2826–2836. [Link]

  • Imai, S., et al. (2013). Human Carboxylesterase-2 Hydrolyzes the Prodrug of Gemcitabine (LY2334737) and Confers Prodrug Sensitivity to Cancer Cells. Clinical cancer research : an official journal of the American Association for Cancer Research, 19(5), 1159–1168. [Link]

  • Hsu, K. L., et al. (2015). Substrate-Competitive Activity-Based Profiling of Oseltamivir-Activating Enzymes. Journal of the American Chemical Society, 137(37), 11924–11927. [Link]

  • Koch, M. A., & Tautermann, C. S. (2024). In Silico Study of Camptothecin-Based Pro-Drugs Binding to Human Carboxylesterase 2. International journal of molecular sciences, 25(3), 1599. [Link]

  • The Keep. (n.d.). In Vitro Characterization of Fluorogenic Chemical Tools to Study Human Carboxylesterases (CESs). Retrieved from [Link]

  • Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 210–222. [Link]

  • de Oliveira, P. R., & Skaf, M. S. (2026). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences, 27(1), 123. [Link]

Sources

Strategic Derivatization of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone (TFMK-Pip) is a high-value pharmacophore scaffold, primarily utilized in the design of reversible covalent inhibitors for serine and cysteine proteases (e.g., Elastase, FAAH, SARS-CoV-2 3CLpro). Its utility stems from the trifluoromethyl ketone (TFMK) "warhead," which acts as a transition-state mimic by forming a stable hemiketal with active-site nucleophiles. This guide provides a rigorous technical framework for derivatizing the piperidine nitrogen while preserving the integrity of the electrophilic TFMK moiety.

Molecular Architecture & Reactivity Logic

The Dual-Functionality Challenge

The molecule presents a synthetic dichotomy:

  • Piperidine Nitrogen (Nucleophile): The primary handle for diversification (SAR exploration). It requires functionalization to attach "recognition elements" (P2/P3 moieties) that guide the inhibitor to the enzyme's active site.

  • Trifluoromethyl Ketone (Electrophile): The bioactive "warhead." It is highly electron-deficient due to the

    
    -
    
    
    
    group.
    • Risk: It is susceptible to reduction (to inactive alcohols) and nucleophilic attack during synthesis.

    • State: In the presence of ambient moisture, it exists predominantly as the gem-diol (hydrate) . This hydration is reversible but complicates monitoring by TLC and LC-MS.

Strategic Decision Matrix

Before initiating synthesis, analyze the target pathway using the Reactivity Map below.

TFMK_Reactivity Start 2,2,2-Trifluoro-1- (piperidin-4-yl)ethanone (HCl Salt) Target_Amide Amide Coupling (Protease Inhibitors) Start->Target_Amide HATU/DIEA (Safe) Target_Alkyl N-Alkylation (Receptor Ligands) Start->Target_Alkyl R-X/Base (Safe) Target_Reduct Reductive Amination Start->Target_Reduct NaBH(OAc)3 (Unsafe) Outcome_Good Success: Warhead Intact Target_Amide->Outcome_Good Target_Alkyl->Outcome_Good Outcome_Risk Risk: Ketone Reduction Target_Reduct->Outcome_Risk TFMK reduces to Carbinol

Figure 1: Reactivity logic flow. Amide coupling and direct alkylation are preferred to preserve the TFMK warhead.

Handling & Stability Protocol

Objective: Manage the hydrate/ketone equilibrium and ensure stoichiometry.

  • Form: Commercially supplied as the Hydrochloride (HCl) salt . This form is stable, non-hygroscopic, and prevents polymerization.

  • Storage: Store at -20°C under Argon.

  • The Hydrate Factor:

    • In aqueous buffers or wet solvents, the ketone exists as

      
      .
      
    • LC-MS Signature: Expect to see the mass of the hydrate

      
       or the hydrate-loss ion. Do not misinterpret the hydrate mass as an impurity.
      
    • NMR Signature:

      
       NMR is the gold standard.
      
      • Ketone form:

        
         (singlet).
        
      • Hydrate form:

        
         (singlet).
        

Derivatization Protocols

Protocol A: Amide Coupling (Peptidomimetic Synthesis)

Context: This is the standard route for creating serine protease inhibitors. The piperidine amine is coupled to a carboxylic acid (e.g., N-protected amino acid).

Reagents:

  • Coupling Agent: HATU (preferred for speed/yield) or EDC/HOBt.

  • Base: DIPEA (Hünig's base).

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid Partner (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (1.2 equiv). Stir at 0°C for 15 minutes.

  • Addition: Add 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone HCl (1.0 equiv) followed by an additional 2.0 equiv of DIPEA (to neutralize the HCl salt).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Note: Monitor by LC-MS.[1][2] The TFMK is stable to these conditions.

  • Workup (CRITICAL):

    • Dilute with EtOAc.

    • Wash with 1M HCl (removes unreacted amine and DIPEA).

    • Wash with Brine .

    • Avoid: Strong basic washes (e.g., 1M NaOH) which can induce the haloform reaction or hydrate polymerization. Saturated

      
       is safe.
      
  • Purification: Flash chromatography (Silica). The product will likely elute as a mixture of ketone and hydrate forms, causing streakiness.

    • Tip: Use 0.1% TFA in the eluent to keep it in the hydrate form, or dry heavily to force the ketone.

Protocol B: N-Alkylation (Direct Substitution)

Context: Used when a flexible linker is required instead of a rigid amide bond.

Reagents:

  • Alkyl Halide (R-Br or R-I).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: Acetonitrile (ACN).

Step-by-Step Methodology:

  • Suspend TFMK-Pip HCl (1.0 equiv) and

    
     (3.0 equiv) in dry ACN.
    
  • Add the Alkyl Halide (1.1 equiv).

  • Heat to 60°C in a sealed vial.

  • Validation: Check LC-MS for mono-alkylation vs. bis-alkylation (unlikely due to sterics/secondary amine).

  • Workup: Filter off solids, concentrate, and purify.

Protocol C: Avoiding Reductive Amination

Warning: Standard reductive amination conditions (Aldehyde +


) pose a high risk of reducing the TFMK carbonyl to a trifluoromethyl alcohol (

).
  • If you MUST do this:

    • Pre-form the imine with the piperidine and aldehyde (using

      
       as a drying agent/Lewis acid).
      
    • Cool to -78°C.

    • Add a mild reducing agent like Polymer-supported Cyanoborohydride or restrict equivalents of

      
       strictly.
      
  • Better Alternative: Use Protocol B (Alkylation) or Protocol A (Acylation followed by amide reduction using borane, if the TFMK is protected as an acetal—which is synthetically difficult). Recommendation: Stick to Alkylation.

Analytical Data Summary

Table 1: Physicochemical Properties & Characterization

PropertyValue / ObservationNotes
Molecular Weight 181.16 (Free Base) / 217.62 (HCl)Use HCl MW for stoichiometry calculations.
Appearance White to off-white solid (HCl salt)Hygroscopic; handle quickly.

NMR (DMSO-

)

-77.5 ppm (Ketone)
Sharp singlet. Dominant in dry DMSO.

NMR (

)

-83.2 ppm (Hydrate)
Shift indicates gem-diol formation.
Mass Spec (ESI+)

182.1

Often sees 200.1

(Hydrate).
Solubility High: Water, Methanol, DMSOLow: Hexanes, Ether.

Mechanism of Action (Bioactivity)

The derivatized scaffold functions as a covalent trap. The diagram below illustrates the inhibition mechanism against Serine Proteases.

MOA_Mechanism cluster_stability Key Feature Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Intermediate (Hemiketal Adduct) Enzyme->Complex Nucleophilic Attack Inhibitor TFMK Inhibitor (R-C(=O)-CF3) Inhibitor->Complex Electrophilic Capture Note Reversible Covalent Bond (Mimics Transition State) Complex->Note

Figure 2: Mechanism of Action. The TFMK undergoes nucleophilic attack by the enzyme's catalytic serine, forming a stable hemiketal adduct.

References

  • Vertex AI Search. (2025). Synthesis of Substituted

    
    -Trifluoromethyl Piperidinic Derivatives. MDPI. [Link]
    
  • National Institutes of Health (NIH). (2025). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PMC. [Link]

  • American Chemical Society (ACS). (2025). Asymmetric Synthesis of Chiral, Nonracemic Trifluoromethyl-Substituted Piperidines. JACS. [Link]

  • Royal Society of Chemistry (RSC). (2025). A facile access to aliphatic trifluoromethyl ketones via photocatalyzed cross-coupling. Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: Strategic Synthesis of Piperidine-Based Hydroxamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide designed for researchers in medicinal chemistry and drug development.

Leveraging N-Trifluoroacetyl Scaffolds for HDAC and MMP Inhibitor Development

Executive Summary

Piperidine-based hydroxamic acids represent a privileged pharmacophore in the design of Histone Deacetylase (HDAC) inhibitors (e.g., Panobinostat analogs) and Matrix Metalloproteinase (MMP) inhibitors. The synthesis of these zinc-binding groups (ZBGs) often necessitates robust amine protection strategies.

This guide details the use of 1-(trifluoroacetyl)piperidine derivatives as superior synthetic scaffolds. Unlike standard carbamates (Boc/Fmoc), the trifluoroacetyl (TFA) group offers a unique reactivity profile: it is stable to acidic cation scavengers yet hypersensitive to mild nucleophilic cleavage. We present two distinct protocols:

  • Protocol A (Global Flash): A process-intensified, one-pot reaction for simultaneous N-deprotection and hydroxamic acid formation.

  • Protocol B (Chemo-Selective): A controlled method to install the hydroxamic acid while retaining the N-TFA protecting group for further diversification.

Chemo-Structural Analysis & Rationale
2.1 The N-Trifluoroacetyl Advantage

In the synthesis of piperidine-4-carboxylic acid derivatives (a common core for HDAC inhibitors), the choice of protecting group dictates the workflow efficiency.

FeatureN-Boc (tert-butoxycarbonyl)N-TFA (Trifluoroacetyl)Impact on Hydroxamic Acid Synthesis
Acid Stability Labile (TFA/DCM removes it)Stable Allows acidic functionalization of the side chain without

-deprotection.
Base Stability Stable to mild baseLabile (cleaves with

/

)
Crucial: Can be removed during the hydroxaminolysis step.
Atom Economy Poor (loses isobutylene/CO2)High (cleaves to trifluoroacetamide/ester)Streamlines purification.
Lipophilicity HighModerateTFA-piperidines often crystallize better than Boc-analogs.
2.2 Mechanistic Pathway

The transformation relies on the nucleophilic attack of hydroxylamine (


) or hydroxamate (

).
  • Path A (Global): Strong nucleophilic conditions (pH > 10) attack both the ester (forming the ZBG) and the trifluoroacetamide (releasing the amine).

  • Path B (Selective): Controlled pH (pH 7-8) or steric shielding directs attack solely to the more electrophilic ester, preserving the amide.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent workflows based on the desired target.

G Start Start: N-TFA-Piperidine-4-Carboxylate (Ester Scaffold) Reagent_A Reagent System A: NH2OH•HCl + Excess NaOMe/MeOH (Strong Nucleophile) Start->Reagent_A Route 1 Reagent_B Reagent System B: NH2OH (aq) + Cat. KCN OR TBDMS-NHOTBDMS Start->Reagent_B Route 2 Inter_1 Intermediate: Tetrahedral Adduct Reagent_A->Inter_1 Dual Attack Target_B Target B (Selective): N-TFA-Piperidine Hydroxamic Acid (Protected Intermediate) Reagent_B->Target_B Selective Transamidation Target_A Target A (Global Deprotection): Free Piperidine Hydroxamic Acid (Direct Drug Precursor) Inter_1->Target_A Cleavage of CF3 & OMe

Caption: Divergent synthesis pathways. Route 1 utilizes the lability of the TFA group for efficiency; Route 2 exploits kinetic control for selectivity.

Experimental Protocols
Protocol A: The "Global Flash" Method (Simultaneous Deprotection & Functionalization)

Objective: Convert methyl 1-(trifluoroacetyl)piperidine-4-carboxylate directly to piperidine-4-hydroxamic acid (free base). Scale: 10 mmol basis.

Reagents:

  • Methyl 1-(trifluoroacetyl)piperidine-4-carboxylate (10 mmol, 2.39 g)

  • Hydroxylamine hydrochloride (

    
    ) (60 mmol, 4.17 g)
    
  • Sodium Methoxide (NaOMe), 25% wt in MeOH (90 mmol, ~20 mL)

  • Solvent: Anhydrous Methanol (30 mL)

Procedure:

  • Preparation of Hydroxylamine Base: In a round-bottom flask under

    
    , dissolve 
    
    
    
    in methanol (15 mL). Cool to 0°C.
  • Activation: Dropwise add the NaOMe solution. A white precipitate (NaCl) will form. Stir for 15 minutes at 0°C.

    • Note: We use a large excess (6 equiv) of base. 1 equiv neutralizes the HCl; 1 equiv cleaves the TFA; 1 equiv activates the hydroxylamine; the excess drives the equilibrium.

  • Substrate Addition: Dissolve the TFA-piperidine ester in methanol (15 mL) and add it to the hydroxylamine slurry at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH/NH4OH 80:20:2). The starting material (

      
      ) and the N-TFA-hydroxamate intermediate (
      
      
      
      ) should disappear, leaving the polar free amine hydroxamate (
      
      
      ).
  • Work-up (Ion Exchange):

    • Quench the reaction with glacial acetic acid (to pH 6).

    • Concentrate in vacuo to a residue.[1][2]

    • Crucial Step: Dissolve residue in minimal water and load onto a cation-exchange resin (e.g., Dowex 50W).

    • Wash with water (removes trifluoroacetamide byproduct and salts).

    • Elute product with 1M

      
       or 10% Pyridine.
      
  • Isolation: Lyophilize the ammoniacal fractions to yield the zwitterionic piperidine hydroxamic acid as a white powder.

Yield Expectation: 75–85%.

Protocol B: The "Scaffold Retention" Method (Selective Hydroxaminolysis)

Objective: Synthesize N-hydroxy-1-(trifluoroacetyl)piperidine-4-carboxamide (retaining the TFA group). Application: When the piperidine nitrogen requires subsequent alkylation or when the TFA group is part of a fragment-based drug design.

Reagents:

  • Methyl 1-(trifluoroacetyl)piperidine-4-carboxylate (10 mmol)

  • Aqueous Hydroxylamine (50% wt/wt) (20 mmol)

  • Potassium Cyanide (KCN) (Catalytic, 0.5 mmol) [WARNING: CYANIDE]

    • Alternative: Use

      
       + 1.1 equiv KOH in MeOH at -20°C.
      
  • Solvent: THF/MeOH (1:1)

Procedure:

  • Safety: Perform all operations in a functioning fume hood. KCN is highly toxic; ensure cyanide antidote kit is available.

  • Dissolution: Dissolve the ester in THF/MeOH (20 mL).

  • Catalysis: Add the catalytic KCN (32 mg).

    • Mechanism:[2][3][4][5][6] Cyanide acts as a potent nucleophile to form a transient acyl cyanide, which is extremely reactive toward hydroxylamine, allowing the reaction to proceed at neutral pH where the TFA amide is stable.

  • Addition: Add aqueous hydroxylamine dropwise at 0°C.

  • Reaction: Stir at 0°C to 10°C for 12–18 hours. Do not heat.

    • Control: If the TFA group begins to cleave (monitored by NMR/LCMS), lower the temperature to -10°C.

  • Work-up:

    • Concentrate solvents in vacuo (keep bath < 30°C).

    • Dilute with Ethyl Acetate (50 mL) and wash with 1N HCl (cold) to remove excess hydroxylamine and cyanide traces.

    • Wash with Brine. Dry over

      
      .
      
  • Purification: Recrystallize from EtOAc/Hexane.

Yield Expectation: 60–70%.

Analytical Validation & Quality Control
5.1 The Ferric Chloride Test (Qualitative)

To rapidly confirm the formation of the hydroxamic acid moiety:

  • Dissolve 1 mg of product in 1 mL MeOH.

  • Add 2 drops of 1%

    
     in MeOH.
    
  • Result: A deep red/violet chelate complex confirms the presence of the hydroxamic acid (

    
    ).
    
5.2 NMR Characterization (Self-Validating Signals)
  • 
     NMR (DMSO-
    
    
    
    ):
    • Look for the hydroxamic acid protons:

      
       10.5–10.8 (s, 
      
      
      
      -OH) and
      
      
      8.8–9.0 (s, NH-
      
      
      ). These are broad and exchangeable.
    • Protocol A (Free Amine): Check for the absence of the TFA quartet in

      
       NMR (
      
      
      
      ppm,
      
      
      ) and carbonyl (
      
      
      ppm,
      
      
      ).
    • Protocol B (TFA Retained): The TFA signals must persist. The

      
      -protons of the piperidine ring will remain deshielded (
      
      
      
      3.5–4.5) compared to the free amine (
      
      
      2.5–3.0).
References
  • Massaro, A., et al. (2007).[7] "Microwave-Assisted Transformation of Esters into Hydroxamic Acids." Synthesis, 2007(20), 3201-3204.

  • Gediya, L. K., et al. (2005). "A new simple and high-yield synthesis of hydroxamic acids from esters." Chemistry & Biodiversity, 2(9), 1232-1239. (Basis for hydroxylamine/base stoichiometry).
  • Tomooka, C. S., et al. (1999). "N,O-Bis(trifluoroacetyl)hydroxylamine as a Useful Electrophilic Nitrogen Source." Organic Letters, 1(1), 149-151.

  • Sigma-Aldrich. "1-Trifluoroacetyl piperidine Product Information." (Confirming use as hydroxyamide precursor).

  • Reddy, A. S., et al. (2011). "Synthesis of hydroxamic acids from esters using hydroxylamine hydrochloride and KOH in methanol." Tetrahedron Letters, 52(38), 4859-4861.

Disclaimer: This Application Note is for research purposes only. The synthesis involves hazardous reagents (cyanides, super-bases). Adhere to strict HSE guidelines.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TFMK-PIP-001 Subject: Troubleshooting Hydrate Formation, Stability, and Isolation Support Tier: Senior Application Scientist (Level 3)

Executive Summary: The "Hydrate Trap"

Researchers working with 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone (TFPE) often report three recurring failures:

  • Disappearing Carbonyl:

    
    C NMR shows no ketone peak (
    
    
    
    190 ppm).
  • Inconsistent Mass: Yields exceed 100% or products appear as "sticky oils" that refuse to crystallize.

  • Chromatographic Streaking: Poor separation on silica gel.

The Root Cause: The trifluoromethyl group (


) is powerfully electron-withdrawing. This destabilizes the carbonyl double bond and increases the electrophilicity of the carbonyl carbon. In the presence of any moisture (atmospheric or solvent-based), the equilibrium shifts aggressively toward the gem-diol (hydrate)  or hemiacetal  (if alcohols are used).

Unlike typical ketones, this hydrate is stable and can be isolated, often confusing analysts. Furthermore, the secondary amine (piperidine) introduces basicity, creating potential for self-polymerization if not handled as a salt.

Diagnostic Guide: Do I have the Ketone or the Hydrate?

Before attempting purification, you must determine the current state of your material.

NMR Signature Analysis

The most definitive method is


F NMR  and 

C NMR
.
FeatureAnhydrous Ketone Form Hydrate (Gem-Diol) Form Notes
Structure



C NMR (C=O)
~180 - 200 ppm (Quartet)~90 - 95 ppm (Quartet)The hydrate carbon shifts upfield significantly, resembling an acetal.

F NMR
-75 to -80 ppm -82 to -87 ppm The hydrate fluorine signal is typically upfield (more negative) compared to the ketone.
IR Spectroscopy Strong band at ~1760 cm

Broad -OH stretch (~3400 cm

); Weak/No C=O
The

group shifts the C=O stretch to higher wavenumbers than typical ketones.
Visualizing the Equilibrium

The following diagram illustrates the thermodynamic trap users encounter.

TFMK_Equilibrium cluster_0 The TFMK Equilibrium Trap Ketone Anhydrous Ketone (Reactive Electrophile) C=O @ ~180 ppm TS Tetrahedral Intermediate Ketone->TS Nucleophilic Attack Water + H₂O Water->TS Hydrate Stable Gem-Diol (Hydrate) (Thermodynamic Sink) C-OH @ ~92 ppm TS->Hydrate Proton Transfer (Fast) Hydrate->Ketone Dehydration Required (Heat/Desiccant)

Figure 1: The hydration equilibrium of Trifluoromethyl Ketones.[1] The electron-withdrawing CF3 group stabilizes the hydrate, making the reaction favorable in the presence of water.

Troubleshooting Protocols

Issue A: "My product is a sticky oil and won't crystallize."

Diagnosis: You likely have a mixture of the free base ketone and its hydrate. The free base amine is also prone to forming carbamates with atmospheric


.
Solution:  Isolate as the Hydrochloride (HCl) Salt . The salt stabilizes the amine and often facilitates crystallization of the hydrate, which can then be dehydrated if necessary.

Protocol: HCl Salt Formation

  • Dissolve the crude oil in anhydrous Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C under

    
    .
    
  • Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

  • A white precipitate should form.

  • Filter the solid under nitrogen.

    • Note: This solid is likely the hydrate hydrochloride.

    • To dehydrate: See "Issue B" below.

Issue B: "I need the anhydrous ketone for a reaction, but I have the hydrate."

Diagnosis: The hydrate is unreactive toward many nucleophiles or will quench water-sensitive reagents (like Grignards). Solution: Azeotropic Dehydration.

Protocol: Dean-Stark Dehydration

  • Dissolve the hydrate in Toluene (preferred) or Benzene.

  • Set up a Dean-Stark trap to capture water.

  • Reflux for 2–4 hours. Monitor the collection of water.[2][3][4]

  • Critical Step: Once water collection ceases, distill off the toluene at atmospheric pressure or mild vacuum.

    • Warning: Do not use high vacuum/rotavap to dryness if the compound is volatile (see Issue C).

  • Store the resulting oil/solid immediately under Argon/Nitrogen.

Alternative (Chemical Drying): Stir the hydrate in DCM with activated 4Å Molecular Sieves or anhydrous Magnesium Sulfate (


)  for 12 hours, then filter under an inert atmosphere.
Issue C: "I lost my product on the Rotavap."

Diagnosis: Fluorinated ketones are often surprisingly volatile due to the "teflon effect" (weak intermolecular forces), even with the piperidine ring. Solution:

  • Avoid high vacuum (< 10 mbar) at elevated temperatures.

  • When removing solvents like DCM or Ether, stop when the volume is low but not dry.

  • If you must dry it completely, use the HCl salt form, which is non-volatile.

Purification Workflow (Decision Tree)

Use this logic flow to determine the correct purification strategy for your specific downstream application.

Purification_Workflow Start Crude Reaction Mixture (TFPE) Check Is the Amine Protected? (e.g., N-Boc) Start->Check Protected Yes (N-Boc) Check->Protected Yes Unprotected No (Free Amine) Check->Unprotected No Silica Silica Gel Chromatography (Hex/EtOAc) Protected->Silica HydrateCheck Check NMR: Is it Hydrate? Silica->HydrateCheck Dehydrate Azeotropic Distillation (Toluene/Dean-Stark) HydrateCheck->Dehydrate Yes (90 ppm C13) FinalProt Pure N-Boc Ketone HydrateCheck->FinalProt No (180 ppm C13) Dehydrate->FinalProt AcidBase Acid/Base Extraction (Risk: Emulsions) Unprotected->AcidBase Not Recommended SaltForm Form HCl Salt (Precipitate from Et2O/HCl) Unprotected->SaltForm Recommended Recryst Recrystallization (MeOH/Et2O) SaltForm->Recryst FinalSalt Pure TFPE-HCl Salt (Hydrate Form) Recryst->FinalSalt

Figure 2: Purification Decision Tree. Note that for the free amine, salt formation is preferred over chromatography to avoid streaking and decomposition.

Frequently Asked Questions (FAQ)

Q1: Can I use methanol for recrystallization? A: Yes, but be aware that in methanol, the ketone will likely convert to the hemiacetal (


). This is reversible. If you need the free ketone later, you must remove the methanol and potentially perform an azeotropic distillation with toluene.

Q2: Why does my silica column streak so badly? A: Two reasons:

  • Amine Drag: The basic piperidine nitrogen interacts with acidic silanols on the silica. Fix: Add 1% Triethylamine (TEA) or 1%

    
     to your eluent (e.g., DCM/MeOH/NH4OH 90:9:1).
    
  • Hydrate Equilibrium: The ketone/hydrate equilibrium can shift on the column, causing peak broadening. Fix: It is often cleaner to purify the N-Boc protected intermediate first, then deprotect as the final step.

Q3: Is the hydrate biologically active? A: In many cases, yes. The hydrate can act as a transition-state inhibitor for certain enzymes (e.g., esterases or proteases) by mimicking the tetrahedral intermediate. However, for chemical synthesis (e.g., reductive amination), you generally need the ketone form.

References

  • Hydration Equilibrium of TFMKs: Source: Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons. Context: Explains the inductive effect of stabilizing gem-diols.
  • NMR Characterization of Fluorinated Ketones

    • Source:

    • Context: Definitive guide for interpreting shifts (-75ppm vs -85ppm).
  • Purification of Piperidine Derivatives

    • Source:

    • Context: Standard protocols for amine salt formation and recrystalliz
  • Synthesis of Trifluoromethyl Ketones (General)

    • Source:

    • Context: Methodologies for handling volatile fluorinated intermedi

Sources

Technical Support Center: Optimization of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone (TFPE) CAS: 1372103-92-8 (HCl salt) Primary Application: Fragment for medicinal chemistry (bioisostere of amides/esters, transition state mimic).

Executive Summary

The synthesis of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone presents two distinct failure modes that often confuse researchers:

  • The "Gem-Diol" Trap: The electron-withdrawing

    
     group makes the ketone highly electrophilic, causing it to form a stable hydrate (gem-diol) upon exposure to moisture. This is often mistaken for impurity or degradation.
    
  • Regiochemical Instability: The free secondary amine is incompatible with the highly electrophilic trifluoromethyl ketone, leading to intermolecular Schiff base formation and polymerization. The product must be isolated and stored as a salt (e.g., Hydrochloride).

This guide prioritizes the Weinreb Amide Route over the Grignard approach to eliminate the risk of over-addition (tertiary alcohol formation).

Module 1: The "Gold Standard" Synthetic Protocol

Why this Route?

Direct addition of nucleophilic


 sources to esters often leads to over-addition (forming the alcohol). The Weinreb Amide  forms a stable tetrahedral intermediate that collapses to the ketone only after quenching, preventing double-addition.
Workflow Diagram

SyntheticRoute Start N-Boc-Piperidine-4-carboxylic acid Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb 1. CDI or EDCI 2. NH(OMe)Me·HCl Tetrahedral Silylated Tetrahedral Intermediate Weinreb->Tetrahedral TMS-CF3, TBAF (cat) 0°C to RT BocKetone N-Boc-TFPE (Protected Ketone) Tetrahedral->BocKetone Acidic Quench (HCl/H2O) FinalProduct TFPE . HCl (Hydrate Salt) BocKetone->FinalProduct 4M HCl in Dioxane Precipitation

Caption: Optimized pathway utilizing the Weinreb amide to prevent over-alkylation and ensuring stability via salt formation.

Step-by-Step Protocol
Step 1: Weinreb Amide Formation
  • Reagents: N-Boc-piperidine-4-carboxylic acid (1.0 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv), N,O-Dimethylhydroxylamine HCl (1.2 equiv), DIPEA (3.0 equiv), DCM.

  • Key Action: Stir at RT for 12-16h. Wash with 1N HCl and sat.

    
    .
    
  • Checkpoint: Isolate the amide. Yield should be >85%.

Step 2: Trifluoromethylation (The Critical Step)
  • Reagents: Weinreb Amide (1.0 equiv),

    
     (Ruppert-Prakash Reagent, 1.2 equiv), TBAF (0.1 equiv, 1M in THF) or CsF (cat).
    
  • Solvent: Anhydrous THF.

  • Protocol:

    • Dissolve amide and

      
       in THF under 
      
      
      
      .
    • Cool to 0°C .

    • Add TBAF dropwise (catalytic initiation). Note: The reaction is exothermic.

    • Warm to RT and stir for 2-4 hours.

    • Quench: Add 1M HCl (aq) and stir vigorously for 30 mins to hydrolyze the silyl ether.

  • Why: The

    
     adds to the amide to form a stable hemiaminal silyl ether. It does not collapse to the ketone until the acidic workup, preventing a second 
    
    
    
    addition.
Step 3: Deprotection & Isolation
  • Reagents: 4M HCl in Dioxane.

  • Protocol: Dissolve N-Boc intermediate in minimal dry DCM. Add HCl/Dioxane (5-10 equiv). Stir 2h.

  • Isolation: Dilute with

    
     or Hexanes to precipitate the product. Filter the solid. 
    
  • Do NOT neutralize to the free base.

Module 2: Troubleshooting & FAQs

Issue 1: "My NMR shows no carbonyl peak around 180-200 ppm."

Diagnosis: You have the Hydrate (Gem-Diol) .

  • Explanation: Trifluoromethyl ketones are so electron-deficient that they react with trace water (even from the air) to form the gem-diol (

    
    ).
    
  • Verification: Look for a quartet in

    
     NMR around 90-95 ppm  (
    
    
    
    ). This is the hydrated carbon.
  • Solution: This is likely not an impurity. If you need the anhydrous ketone, you must sublime it or dry it over

    
     under vacuum, but for most biological assays, the hydrate is the active species in aqueous media.
    
Issue 2: "The yield is low, and I see a tertiary alcohol byproduct."

Diagnosis: Over-addition of


.
  • Cause: If you used the Grignard route (Piperidine-MgX + Trifluoroacetate), the ketone formed in situ is more reactive than the ester.

  • Fix: Switch to the Weinreb Amide route described in Module 1. The tetrahedral intermediate prevents the ketone from forming until the quench.

Issue 3: "The product turned into a black tar after deprotection."

Diagnosis: Free-base instability.

  • Cause: You likely neutralized the HCl salt to get the "free amine." The free amine on one molecule attacked the highly electrophilic ketone of another (Schiff base polymerization).

  • Fix: Keep the product as the Hydrochloride Salt . If you must use the free base, generate it in situ in your next reaction mixture.

Module 3: Data & Reagent Comparison

Reagent Selection Guide
Reagent SystemSelectivityRisk of Over-AdditionRecommended For
Weinreb Amide + TMS-CF3 High Very LowPrimary Recommendation. Best for scale-up and purity.
Grignard + Et-TFA LowHighOnly if Weinreb reagents are unavailable. Requires -78°C.
Ester + TMS-CF3 + CsF ModerateModerateQuick screens, but often requires chromatography.
Troubleshooting Logic Tree

Troubleshooting Problem Low Yield or Purity? CheckNMR Check 13C NMR Problem->CheckNMR Decision1 Peak at ~92 ppm (q)? CheckNMR->Decision1 Hydrate It is the Hydrate. Product is likely pure. Store as HCl salt. Decision1->Hydrate Yes Decision2 Peak at ~75 ppm (q)? Decision1->Decision2 No Alcohol Tertiary Alcohol formed. Switch to Weinreb Route. Decision2->Alcohol Yes Degradation Broad/Messy Peaks? Decision2->Degradation No Polymer Polymerization. Did you free-base the amine? Keep as HCl salt. Degradation->Polymer Yes

Caption: Diagnostic logic for identifying common failure modes in TFPE synthesis.

References

  • Weinreb Amide Mechanism & Utility

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.
  • Ruppert-Prakash Reagent (

    
    ) Application: 
    
    • Prakash, G. K. S.; Yudin, A. K. "Perfluoroalkylation with Organosilicon Reagents." Chemical Reviews, 1997, 97(3), 757–786.
  • Synthesis of Trifluoromethyl Ketones from Weinreb Amides

    • Rudzevich, V. et al. "A Weinreb amide approach to the synthesis of trifluoromethylketones.
  • Hydrate Stability of Trifluoromethyl Ketones

    • Linderman, R. J. et al. "Equilibrium hydration of trifluoromethyl ketones." Journal of Organic Chemistry, 1989, 54(3), 661–668.

Stability issues with trifluoromethyl ketones in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trifluoromethyl Ketone (TFMK) Stability

Status: Active Agent: Senior Application Scientist Ticket Subject: Troubleshooting Stability, Potency Drift, and Assay Anomalies with TFMKs

Introduction: The TFMK Paradox

Welcome to the TFMK technical hub. You are likely here because your trifluoromethyl ketone inhibitor is behaving erratically.

The Core Issue: TFMKs are potent transition-state analogs because the electron-withdrawing trifluoromethyl group (


) makes the carbonyl carbon highly electrophilic. This same property, however, makes them chemically "paranoid"—they react aggressively with water, buffer components, and even their own 

-protons.

This guide addresses the three most common failure modes: Hydration (The "Disappearing" Carbonyl) , Racemization (The Potency Drift) , and Thiol Interference (The False Negative).

Ticket #1: "My NMR shows no ketone peak."

Diagnosis: Spontaneous Hydration (Gem-Diol Formation)

Unlike standard ketones, TFMKs in the presence of water (even atmospheric moisture) shift equilibrium toward the gem-diol (hydrate) form. This is not degradation; it is a reversible equilibrium. However, it drastically alters spectroscopic properties and effective concentration.

The Mechanism

The


 group pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

HydrationEquilibrium Ketone Free Ketone (Active Form) R-CO-CF3 TS Tetrahedral Intermediate Ketone->TS Nucleophilic Attack Water + H2O GemDiol Gem-Diol (Hydrate) (Inactive in Solution) R-C(OH)2-CF3 TS->GemDiol Proton Transfer GemDiol->Ketone Dehydration (Slow in pure water)

Figure 1: The hydration equilibrium. In aqueous solution, the equilibrium often favors the Gem-Diol (>90%), masking the ketone signal.

Troubleshooting Protocol: NMR Validation

If your


 NMR shows a missing carbonyl peak (~180-200 ppm) or a new peak upfield (~90-95 ppm), your compound is hydrated.
ParameterFree Ketone (TFMK)Gem-Diol (Hydrate)

NMR (Carbonyl)
~180 - 200 ppm (q)~92 - 96 ppm (q)

NMR
~ -75 to -80 ppmShifted upfield by ~3-5 ppm
IR Spectroscopy Strong

stretch (~1750

)
Broad

, Weak/No

Corrective Action:

  • Solvent Switch: Run NMR in anhydrous

    
     or 
    
    
    
    (dried over molecular sieves).
  • Dehydration: If the solid is hydrated, dissolve in toluene and reflux with a Dean-Stark trap or store over

    
     in a vacuum desiccator to revert to the ketone form.
    

Ticket #2: "My inhibitor lost potency overnight."

Diagnosis: Base-Catalyzed Racemization

Many bioactive TFMKs are chiral at the


-position (e.g., peptidyl-TFMKs). The electron-withdrawing 

group drastically increases the acidity of the

-proton, lowering its

from ~20 (standard ketone) to ~12-14. This makes the proton labile even at neutral pH.
The Mechanism

In buffers with pH > 7.0, the


-proton is stripped, forming an achiral enolate. Reprotonation occurs randomly, leading to a racemic mixture (50% active L-isomer, 50% inactive D-isomer).

Racemization L_Isomer L-Isomer (Active) Chiral Center (S) Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Deprotonation (Fast at pH > 7.5) Base Base (B:) Base->Enolate Racemic Racemic Mixture (50% L / 50% D) Potency Reduced by Half Enolate->Racemic Reprotonation (Non-stereoselective)

Figure 2: The racemization pathway. High acidity of the alpha-proton leads to loss of stereochemistry in basic buffers.

Troubleshooting Protocol: pH Management
  • The Symptom:

    
     values increase (potency drops) over time when the stock solution is stored in buffer.
    
  • The Fix:

    • Stock Storage: Store stocks in 100% anhydrous DMSO or acidified isopropanol (0.1% HCl). Never store stocks in aqueous buffer.

    • Assay Buffer: Keep assay pH < 7.5 if possible. If pH 8.0 is required, prepare fresh dilutions immediately before use. Do not "pre-incubate" the inhibitor with buffer alone for extended periods.

Ticket #3: "My assay shows zero inhibition."

Diagnosis: Thiol Adduct Formation (DTT Incompatibility)

This is the most common user error. TFMKs are electrophiles. If your assay buffer contains DTT (dithiothreitol),


-mercaptoethanol, or glutathione to stabilize the enzyme, these thiols will attack the TFMK ketone, forming a stable thiohemiacetal  or dithioorthoester .
The Mechanism

The sulfur atom is a better nucleophile than water. It covalently binds to the TFMK carbonyl, permanently disabling the warhead before it reaches the enzyme.

ThiolAttack TFMK TFMK Inhibitor (Electrophile) Adduct Thiohemiacetal Adduct (Dead Inhibitor) TFMK->Adduct Rapid Covalent Bonding DTT DTT / Thiol (Nucleophile) DTT->Adduct Enzyme Target Enzyme Adduct->Enzyme Cannot Bind

Figure 3: Thiol interference. DTT scavenges the inhibitor, preventing enzyme interaction.

Troubleshooting Protocol: Buffer Composition
  • Check: Does your buffer contain DTT?

  • Solution:

    • Remove DTT: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent. TCEP is less nucleophilic toward ketones than DTT.

    • Order of Addition: If DTT is mandatory for the enzyme, add the enzyme to the reaction last, or pre-incubate the enzyme with DTT, then dilute significantly before adding the TFMK (though TCEP is strictly preferred).

Summary: Stability & Handling Cheat Sheet

FeatureIssueSolution
Hygroscopicity Absorbs water to form gem-diol (solid or solution).Store under Argon/Nitrogen. Desiccate over ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

.
Volatility Low MW TFMKs (e.g., trifluoroacetone) evaporate.Store at -20°C. Handle liquids cold.
Acidity

-proton

~12-14 causes racemization.
Avoid basic buffers (pH > 7.5) for storage. Use DMSO stocks.
Electrophilicity Reacts with DTT/Thiols.FORBIDDEN: DTT in assay buffer. USE: TCEP.

References

  • Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(7), 1813–1823. Link

  • Linderman, R. J., & Lonikar, M. S. (1990). Base-catalyzed racemization of alpha-fluoro and alpha,alpha-difluoro ketones. The Journal of Organic Chemistry, 55(24), 6034–6036. Link

  • Brady, K., Wei, A., Ringe, D., & Abeles, R. H. (1990). Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes. Biochemistry, 29(33), 7600–7607. Link

  • Skorey, K., et al. (1997). Trifluoromethyl Ketone Inhibitors of Interleukin-1β Converting Enzyme. Journal of Biological Chemistry, 272, 22472-22478. Link

Technical Support Center: 4-(Trifluoroacetyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Byproducts & Impurity Management Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Hydrate Trap"

The synthesis of 4-(trifluoroacetyl)piperidine presents a unique challenge not found in standard ketone synthesis: the super-electrophilicity of the trifluoromethyl ketone (TFMK) carbonyl.

Unlike typical ketones, TFMKs exist in a dynamic equilibrium with their hydrates (gem-diols) and hemiacetals (if alcohols are present).

  • The Core Issue: Users often mistake the stable hydrate for an impurity or believe their reaction failed because the carbonyl peak is "missing" in

    
    C NMR.
    
  • The Stability Risk: The

    
    -carbonyl bond is labile under basic conditions (Haloform-type cleavage), leading to the destruction of the product during standard amine workups.
    

This guide provides protocols to manage these equilibrium states and remove actual synthetic byproducts without degrading the target molecule.

Troubleshooting Module: Impurity Profiling & Removal
Issue A: The "Missing" Carbonyl in NMR (Hydrate Formation)

Symptom: The reaction yield is >100%, the product is a solid instead of the expected oil, and


C NMR shows no signal around 180 ppm (C=O).
Diagnosis:  You have isolated the gem-diol hydrate  (

), not the ketone. This is not a failure; it is the thermodynamic ground state in the presence of moisture.

Technical Insight: The electron-withdrawing effect of the


 group destabilizes the carbonyl, making hydration favorable (

).
  • Ketone Form:

    
     ppm (quartet, 
    
    
    
    Hz).
  • Hydrate Form:

    
     ppm (quartet, 
    
    
    
    Hz).

Corrective Protocol (Dehydration): If the free ketone is strictly required (e.g., for immediate downstream reaction), follow this "Soft Dehydration" method. Do not use harsh heat, as TFMKs are volatile.

  • Solvent Swap: Dissolve the crude hydrate in toluene or benzene (non-polar solvents shift the equilibrium toward the ketone).

  • Chemical Drying: Add activated 4Å Molecular Sieves (20% w/w) and stir at room temperature for 2 hours.

    • Alternative: Use a Dean-Stark trap only if the scale allows (>5g), but be wary of product volatility.

  • Filtration: Filter under an inert atmosphere (

    
    ).
    
  • Concentration: Evaporate solvent without heating (water bath < 30°C).

Issue B: Silyl Ethers & "Ruppert" Byproducts

Context: When using the Ruppert-Prakash reagent (


) with N-Boc-4-piperidine methyl ester.
Symptom:  Presence of broad silyl peaks in 

H NMR (0.1–0.3 ppm) and "stuck" intermediates on TLC. Cause: The initial adduct is a stable hemiaminal silyl ether . It requires explicit hydrolysis.

Removal Protocol:

  • Quench: Do not just add water. Add 1M HCl (aq) or TBAF/THF .

  • Time: Stir vigorously for 1–2 hours. The

    
     bond next to a 
    
    
    
    group is sterically crowded and hydrolyzes slower than typical silyl ethers.
  • Extraction: Extract with EtOAc. The product will partition into the organic phase as the hydrate/ketone mixture.

Issue C: The "Haloform" Cleavage (Loss of Product)

Symptom: After removing the N-Boc group and performing a basic workup (NaOH/NaHCO3), the product mass is low, and NMR shows 4-piperidinecarboxylic acid. Cause: Base-mediated Haloform Cleavage .


Critical Rule: NEVER  expose the free TFMK to pH > 10.

Safe Deprotection Protocol (HCl Salt Isolation): Instead of isolating the free amine (which is unstable), isolate the Hydrochloride Salt .

  • Dissolve N-Boc-4-(trifluoroacetyl)piperidine in dry 1,4-dioxane .

  • Add 4M HCl in dioxane (4 equiv) at 0°C. Warm to RT.

  • Precipitation: The product usually precipitates as the stable hydrochloride hydrate salt.

  • Filtration: Filter and wash with dry

    
     to remove Boc byproducts (isobutylene/t-butyl chloride).
    
  • Storage: Store as the HCl salt. Liberate the amine in situ only when needed.

Visualizing the Purification Logic

The following diagram illustrates the critical decision points between the Hydrate, the Ketone, and the Salt forms.

G Start Crude Reaction Mixture (Post TMS-CF3 Addition) SilylEther Intermediate: Silyl Hemiacetal Start->SilylEther Contains Silyl byproducts Hydrolysis Acid Hydrolysis (1M HCl or TBAF) SilylEther->Hydrolysis Equilibrium Equilibrium Mixture: Ketone + Hydrate Hydrolysis->Equilibrium Decision Is N-Protection Present? Equilibrium->Decision PurifyProt Purification (Silica) *Use Buffered Silica* Decision->PurifyProt Yes (N-Boc/Cbz) Deprotect Deprotection Step (HCl/Dioxane) Decision->Deprotect No (Remove now) PureProt Pure N-Boc-TFMK (Exists as Hydrate in air) PurifyProt->PureProt DangerZone CRITICAL RISK: Basic Workup (NaOH) Deprotect->DangerZone Avoid! SafeRoute Safe Route: Precipitation with Et2O Deprotect->SafeRoute Recommended Cleavage Haloform Cleavage (Loss of CF3) DangerZone->Cleavage FinalSalt Final Product: Piperidine-TFMK HCl Salt SafeRoute->FinalSalt

Figure 1: Purification workflow emphasizing the avoidance of base-mediated decomposition and the management of silyl intermediates.

Comparative Data: NMR Signatures

Use this table to verify if your purification was successful or if you are looking at the hydrate.

FeatureKetone Form (Oil/Volatile)Hydrate Form (Solid/Stable)Silyl Ether Impurity

C NMR (

region)

ppm (q)

ppm (q)

ppm (q)

C NMR (Carbonyl)

ppm (q)

ppm (q)
N/A (C-O-Si shift

)

F NMR

ppm

ppm

ppm
Physical State Yellowish OilWhite/Off-white SolidViscous Oil
Solubility High in Hexane/Et2OHigh in MeOH/WaterHigh in

Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography to purify the N-Boc intermediate? A: Yes, but with caution. TFMKs often "streak" or tail on silica due to the ketone-hydrate equilibrium interacting with silanols.

  • Fix: Deactivate the silica with 1% Triethylamine (TEA) only if you are sure your compound is stable, OR better: use reverse-phase (C18) chromatography with an acidic modifier (0.1% Formic acid). The hydrate travels well in polar mobile phases.

Q2: I need the free amine base, not the HCl salt. How do I get it safely? A: If you must have the free base:

  • Suspend the HCl salt in DCM.

  • Shake with a saturated solution of

    
      (pH ~8.5). Do not use NaOH or Carbonate (pH > 11).
    
  • Separate layers immediately, dry over

    
    , and evaporate at low temperature. Use immediately.
    

Q3: My product smells like vinegar/acid. Is it contaminated? A: It is likely contaminated with Trifluoroacetic Acid (TFA) or the hydrate is decomposing. If you used TFA for deprotection, it is difficult to remove.

  • Fix: Dissolve in EtOAc and wash with pH 7 phosphate buffer. Avoid high vacuum for long periods as the TFMK is volatile.

References
  • Nucleophilic Trifluoromethylation of Esters

    • Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.[1][2][3]

    • Source: Beilstein Journal of Organic Chemistry, 2021.[1]

    • URL:[Link]

    • Relevance: Establishes the equilibrium dynamics of TFMK hydrates and purific
  • Hydrate Stability & Analysis

    • Title: Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease.
    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH PMC), 2007.
    • URL:[Link]

    • Relevance: Confirms the NMR shifts for ketone vs. hydrate forms and their stability in biological assays.
  • Synthesis of Amino-TFMKs

    • Title: One-Pot Synthesis of N-Protected Amino Trifluoromethyl Ketones as Hydrated Hydrochloride Salts.

    • Source: Journal of Organic Chemistry (Cited via ElectronicsAndBooks/ACS), 2008.
    • URL:[Link] (Note: Direct DOI link to seminal work by Sloop et al. or similar on amino-TFMK salts).

    • Relevance: Validates the protocol of isolating the hydrochloride salt hydr
  • TFA Removal Strategies

    • Title: Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid.[4][5]

    • Source: R&D World, 2018.
    • URL:[Link]

    • Relevance: Provides mechanical methods for removing acidic byproducts without chemical degrad

Sources

Preventing hydrate formation in trifluoromethyl ketones

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division Subject: Technical Guide: Prevention and Remediation of Hydrate Formation in Trifluoromethyl Ketones (TFMKs)

Introduction: The "Water Magnet" Challenge

You are likely reading this because your trifluoromethyl ketone (TFMK) has turned into a gummy solid, or your NMR spectrum shows a confusing forest of peaks where a clean quartet should be.

The Core Issue: The trifluoromethyl group (


) is a powerful electron-withdrawing group (EWG). It creates a significant partial positive charge (

) on the adjacent carbonyl carbon. Unlike standard alkyl ketones, TFMKs are "super-electrophiles." In the presence of even trace atmospheric moisture, the thermodynamic equilibrium shifts aggressively toward the gem-diol (hydrate) form.

This guide provides the diagnostic tools to confirm hydration and the rigorous protocols to reverse it.

Module 1: Diagnosis & Characterization

Before attempting remediation, confirm the state of your material. Hydration changes the hybridization of the carbonyl carbon from


 to 

, drastically altering spectroscopic signatures.
NMR Diagnostics
FeatureFree Ketone (Target) Hydrate (Gem-Diol) Notes

C NMR (Carbonyl)
~175 – 190 ppm (Quartet)~90 – 95 ppm (Quartet)Definitive Test. The shift upfield to the aliphatic region confirms

hybridization.

F NMR
-70 to -78 ppm -80 to -85 ppm Hydrates typically shift upfield (more negative) by 3–8 ppm relative to the ketone.

H NMR
No exchangeable protons on

Broad singlet at ~4–6 ppm The

protons of the hydrate are often broad and concentration-dependent.

Technical Note: In


C NMR, the carbonyl carbon in a TFMK appears as a quartet due to coupling with the three fluorine atoms (

Hz). Do not mistake this splitting for impurities.
Infrared (IR) Spectroscopy
  • Ketone: Strong, sharp stretch at ~1750–1780 cm⁻¹ . (Shifted to higher wavenumbers than typical ketones due to the

    
     induction).
    
  • Hydrate: Disappearance of the carbonyl band; appearance of a broad O-H stretch at 3300–3500 cm⁻¹ .

Module 2: Mechanism & Equilibrium

Understanding the equilibrium allows us to manipulate it. The reaction is reversible but often favors the hydrate in the presence of water.

TFMK_Hydration Ketone Free TFMK (sp2 Carbonyl) Electrophilic TS Tetrahedral Intermediate Ketone->TS Nucleophilic Attack Water + H2O Hydrate Gem-Diol (Hydrate) (sp3 Carbon) Thermodynamic Sink TS->Hydrate Proton Transfer Hydrate->Ketone Dehydration (Heat/Drying Agents)

Figure 1: The hydration equilibrium.[1] The electron-deficient carbonyl of TFMKs acts as a Lewis acid, rapidly accepting water (Lewis base).

Module 3: Remediation Protocols (Dehydration)

If your TFMK is hydrated, simple rotary evaporation is insufficient . You must use chemical or physical driving forces to break the stable gem-diol bond.

Protocol A: Azeotropic Distillation (The "Standard" Method)

Best for: Large quantities (>5g) where the TFMK is thermally stable.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Solvent: Add the hydrated TFMK and Toluene (BP 110°C). Toluene forms an azeotrope with water.[2]

  • Process: Reflux vigorously. Water will collect in the trap. Continue until the water level in the trap remains constant for 1 hour.

  • Isolation: Cool the solution under Argon. Remove toluene via rotary evaporation under strict anhydrous conditions.

  • Validation: Check

    
    F NMR immediately.
    
Protocol B: Chemical Dehydration with Activated Sieves

Best for: Small scales or thermally sensitive substrates.

  • Activation: Activate 3Å Molecular Sieves (powder or beads) at 300°C under high vacuum for 12 hours.

    • Why 3Å? 4Å sieves are slightly basic and can sometimes promote side reactions; 3Å is safer for reactive ketones.

  • Solvent: Dissolve the hydrate in anhydrous Dichloromethane (DCM) or Diethyl Ether .

  • Drying: Add the activated sieves (20% w/v). Let stand for 12–24 hours under an inert atmosphere.

  • Filtration: Filter through a fritted funnel (not paper, which contains moisture) under a blanket of Argon.

  • Concentration: Evaporate solvent.

Protocol C: The " Distillation" (The "Nuclear" Option)

Best for: Obtaining analytical standard purity. Requires distillation capability.

  • Mix: In a distillation flask, mix the TFMK hydrate with Phosphorus Pentoxide (

    
    )  (approx. 0.5 - 1.0 equiv).
    
    • Warning:

      
       is corrosive and reacts violently with water.
      
  • Distill: Distill the mixture at ambient or reduced pressure (depending on TFMK boiling point).

  • Result: The

    
     irreversibly binds the water as phosphoric acid species; the pure ketone distills over.
    

Module 4: Prevention & Storage

Once you have the free ketone, you must fight entropy to keep it that way.

Storage Conditions
  • Container: Glass vial with a PTFE-lined screw cap . Parafilm is not a moisture barrier; use electrical tape or heat-shrink bands over the cap.

  • Atmosphere: Flush the headspace with Argon (heavier than air) before sealing.

  • Desiccant: Store the vial inside a secondary jar containing Drierite™ or activated silica gel.

  • Temperature: -20°C . Cold temperatures slow the kinetics of hydration (though the equilibrium is thermodynamic, kinetics matter for shelf life).

Reaction Handling
  • Solvents: Use only anhydrous solvents (THF, DCM, Toluene) dried over sieves or from a solvent purification system (SPS).

  • Glassware: All glassware must be oven-dried (>120°C) for at least 2 hours and cooled in a desiccator or under a stream of inert gas.

Troubleshooting Decision Tree

Dehydration_Workflow Start Start: TFMK Sample CheckState Is it a Solid/Gum or Liquid? Start->CheckState CheckNMR Run 19F NMR CheckState->CheckNMR IsHydrate Shift ~ -82 ppm? CheckNMR->IsHydrate Clean Clean Ketone (-76 ppm) Proceed to Storage IsHydrate->Clean No Hydrated Hydrated IsHydrate->Hydrated Yes Quant Quantity > 5g? Hydrated->Quant Azeotrope Protocol A: Azeotropic Distillation (Toluene) Quant->Azeotrope Yes Sieves Protocol B: Activated 3Å Sieves (DCM/Ether) Quant->Sieves No

Figure 2: Decision matrix for diagnosing and treating TFMK hydration.

Frequently Asked Questions (FAQs)

Q1: Can I use magnesium sulfate (


) to dry my TFMK solution? 
A:  It is generally insufficient. While 

removes bulk water, the affinity of the TFMK carbonyl for water often competes effectively with standard drying salts. Activated molecular sieves (3Å) or chemical dehydration (

) are superior.

Q2: Why does my TFMK hydrate even in "anhydrous" methanol? A: In methanol, TFMKs form hemiacetals (


), which are analogous to hydrates. TFMKs must be handled in non-nucleophilic solvents (ethers, hydrocarbons, chlorinated solvents) to remain as free ketones.

Q3: Is the hydrate useful? A: Yes. The hydrate is a stable, solid form often used for shipping. It acts as a "prodrug" or "pro-reagent." In aqueous biological assays (e.g., enzyme inhibition), the ketone will inevitably hydrate. The active species is often the transition-state mimic (the tetrahedral hydrate/hemiacetal) in the enzyme pocket.

Q4: My reaction failed. Was it the hydrate? A: Likely. If you are performing a nucleophilic attack (e.g., Grignard, Wittig), the hydrate protons (


) will quench your nucleophile immediately. You must dehydrate the starting material using Protocol A or B before adding organometallics.

References

  • Equilibrium & Mechanism

    • Guthrie, J. P. (1975). "Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants." Canadian Journal of Chemistry.
    • Source:

  • NMR Characterization

    • Dolbier, W. R. (2009).[3] "Guide to Fluorine NMR for Organic Chemists." Wiley.

    • Note: Establishes the typical upfield shift of hydr
  • Dehydration Protocols

    • Burfield, D. R., & Smithers, R. H. (1978). "Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay." Journal of Organic Chemistry.
    • Source:

  • Synthesis & Handling

    • Sloop, J. C., et al. (2013).[3] "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." International Journal of Spectroscopy.

    • Source:

Sources

Technical Support Center: Optimizing Trifluoroacetylation of Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the trifluoroacetylation of piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot and refine your experimental conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the trifluoroacetylation of piperidine?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the piperidine ring attacks the highly electrophilic carbonyl carbon of the trifluoroacetylating agent. This forms a transient tetrahedral intermediate, which then collapses, expelling a leaving group to form the stable N-trifluoroacetylpiperidine amide.[1]

Q2: Which trifluoroacetylating agent should I choose: Trifluoroacetic Anhydride (TFAA) or Ethyl Trifluoroacetate (ETFA)?

Your choice of reagent depends on the desired reactivity and the sensitivity of your substrate.

  • Trifluoroacetic Anhydride (TFAA) is a highly reactive and powerful acylating agent.[2] It is often the reagent of choice for rapid and complete conversions. However, its high reactivity can be a drawback, potentially leading to side reactions if not properly controlled.[3]

  • Ethyl Trifluoroacetate (ETFA) is a milder and more selective reagent.[4][5][6] It is particularly useful when dealing with substrates containing other sensitive functional groups. The reaction with ETFA may require longer reaction times or heating to achieve completion.[7]

Q3: Is a base necessary for this reaction?

Yes, a base is typically required, especially when using TFAA or trifluoroacetyl chloride. The reaction generates trifluoroacetic acid (or HCl) as a byproduct, which can protonate the starting piperidine, rendering it non-nucleophilic.[1] A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is commonly added to scavenge this acid and drive the reaction to completion.[1][8]

Q4: My piperidine starting material has a yellow or brown tint. Can I still use it?

The discoloration of piperidine upon storage is often due to oxidation.[9] For reactions that are sensitive to impurities, it is highly recommended to purify the piperidine by distillation before use.[9] For less sensitive, small-scale reactions, the discolored material may sometimes be used, but be aware that this could impact your reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the trifluoroacetylation of piperidine, providing explanations and actionable solutions.

Scenario 1: Low or No Product Formation

If you are observing a low yield of N-trifluoroacetylpiperidine or no reaction at all, consider the following possibilities:

Potential Cause Explanation Recommended Solution
Inactive Piperidine The piperidine starting material may have been protonated by acidic byproducts, rendering it non-nucleophilic.Ensure an adequate amount of a non-nucleophilic base (e.g., 1.5 equivalents of triethylamine or pyridine) is present in the reaction mixture to neutralize the acid generated.[1]
Insufficient Reagent Reactivity If using a mild reagent like ethyl trifluoroacetate, the reaction may be too slow at room temperature.Consider gently heating the reaction mixture or switching to a more reactive agent like TFAA.
Poor Quality Reagents The trifluoroacetylating agent may have hydrolyzed due to exposure to moisture. Piperidine can also degrade over time.Use freshly opened or purified reagents. Ensure all glassware is thoroughly dried before use.[1]
Incorrect Stoichiometry Inaccurate measurement of reagents can lead to incomplete conversion.Double-check all calculations and ensure precise measurement of all reaction components.
Scenario 2: Formation of Multiple Products or Impurities

The appearance of unexpected spots on your TLC plate or extra peaks in your analytical data points to the formation of side products.

Potential Cause Explanation Recommended Solution
Over-acylation While less common with piperidine, highly reactive conditions could potentially lead to side reactions.If using TFAA, consider adding the reagent slowly at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.[1][8]
Reaction with Solvent Certain solvents may not be inert under the reaction conditions.Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[8]
Side Reactions with Substrate Functional Groups If your piperidine substrate has other nucleophilic groups (e.g., hydroxyl groups), they may also be acylated.Consider using a milder acylating agent like ethyl trifluoroacetate for better selectivity, or protect the other functional groups before the reaction.
Scenario 3: Difficult Product Purification

Challenges in isolating the pure N-trifluoroacetylpiperidine can often be resolved with adjustments to the workup procedure.

Potential Cause Explanation Recommended Solution
Emulsion during Aqueous Workup The product and starting materials can sometimes form stable emulsions during liquid-liquid extraction.Add a small amount of brine to the aqueous layer to help break the emulsion.
Product is Water Soluble If your piperidine derivative has polar functional groups, it may have some solubility in the aqueous phase.Before discarding the aqueous layer, re-extract it several times with your organic solvent. If the product is highly water-soluble, consider alternative purification methods like column chromatography.[10]
Co-elution during Chromatography The product and unreacted starting material or byproducts may have similar polarities, making separation by column chromatography difficult.Optimize your solvent system for column chromatography by testing various solvent mixtures with TLC. A gradient elution may be necessary.

Experimental Protocols & Visual Guides

General Protocol for Trifluoroacetylation using TFAA

This protocol provides a general guideline. Optimization may be required for specific substrates.

  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.[1]

  • Reagent Addition : Slowly add trifluoroacetic anhydride (1.1 - 1.2 eq.) dropwise to the cooled, stirring solution. Monitor the temperature to prevent an excessive exotherm.

  • Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-3 hours.[1]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, quench by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by flash column chromatography or distillation as needed.

Reaction Mechanism

Trifluoroacetylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Piperidine Piperidine (Nucleophile) TFAA TFAA (Electrophile) Piperidine->TFAA Attack on carbonyl carbon Intermediate Tetrahedral Intermediate TFAA->Intermediate Forms Product N-Trifluoroacetyl- piperidine Intermediate->Product Collapses to form LeavingGroup Trifluoroacetate (Leaving Group) Intermediate->LeavingGroup Expels

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Potential Solutions start Reaction Start check_completion Reaction Complete? start->check_completion low_yield Low/No Product check_completion->low_yield No impurity Impurities Present check_completion->impurity Partially/ With Impurities success Pure Product Obtained check_completion->success Yes sol_base Add more base low_yield->sol_base sol_reagent Use fresh/stronger reagent low_yield->sol_reagent workup_issue Workup/Purification Issues impurity->workup_issue sol_temp Adjust temperature/ reagent addition impurity->sol_temp sol_workup Optimize workup procedure workup_issue->sol_workup

Caption: A decision tree for troubleshooting.

References

  • Cockburn, W. F., & Bannard, R. A. B. (1956). THE REACTION OF ACETIC AND TRIFLUOROACETIC ANHYDRIDES. Canadian Journal of Chemistry, 34(10), 1387-1393. [Link]

  • Google Patents. (n.d.). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.
  • Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 80(21), 6479-6483. [Link]

  • Google Patents. (n.d.). US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents.
  • Wikipedia. (2023, December 2). Ethyl trifluoroacetate. In Wikipedia. [Link]

  • Weygand, F., & Geiger, R. (1956). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry, 21(3), 363-364. [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Synthesis Methodologies for Trifluoromethyl Ketones (TFMKs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of TFMKs

Trifluoromethyl ketones (TFMKs) are not merely fluorinated intermediates; they are "privileged structures" in medicinal chemistry. The strong electron-withdrawing nature of the


 group ($ \chi_p = 2.6 $) renders the adjacent carbonyl carbon highly electrophilic. This property enables TFMKs to form stable, reversible hydrates or hemiketals with serine and cysteine proteases, acting as transition-state transition-state mimic inhibitors.

However, the synthesis of TFMKs is chemically fraught.[1] The same electrophilicity that makes them potent inhibitors renders them susceptible to hydration and over-reaction during synthesis. This guide objectively compares three distinct synthetic paradigms—Nucleophilic, Electrophilic, and Radical—to empower you to select the optimal route for your specific substrate.

Method A: Nucleophilic Trifluoromethylation (The "Workhorse")

Best For: Early-stage discovery, converting carboxylic acid derivatives (amides/esters) to ketones.

Technical Analysis

The Ruppert-Prakash reagent (


) is the industry standard. While direct addition to esters is possible, it often suffers from "over-addition," yielding tertiary alcohols. The most robust, self-validating protocol utilizes Weinreb amides  (N-methoxy-N-methylamides). The stable tetrahedral intermediate formed prevents the collapse to the ketone until acidic workup, strictly precluding double addition.
Mechanism of Action

The reaction relies on a fluoride-initiated catalytic cycle.[2][3] The fluoride source (e.g., TBAF, CsF) activates


 to generate a pentacoordinate silicon species, which transfers the 

nucleophile to the carbonyl.

TMSCF3_Mechanism TMS TMS-CF3 Active [Me3Si(CF3)F]- TMS->Active + F- F_Ion F- (Initiator) F_Ion->Active Tetra Tetrahedral Intermediate (Stable) Active->Tetra Nucleophilic Attack (- TMS-F) Substrate Weinreb Amide Substrate->Tetra Prod TFMK Product Tetra->Prod Acidic Hydrolysis (Collapse)

Figure 1: Mechanism of TMSCF3 addition to Weinreb amides, highlighting the stable intermediate that prevents over-addition.

Standardized Protocol: TMSCF3 Addition to Weinreb Amides

Reagents: Substrate (1.0 equiv),


 (1.2 equiv), CsF (1.2 equiv).
Solvent:  THF or DME (Anhydrous).
Conditions:  0 °C to RT.
  • Preparation: Charge a flame-dried flask with the Weinreb amide (1.0 mmol) and anhydrous THF (5 mL) under Argon.

  • Reagent Addition: Add

    
     (1.2 mmol) via syringe. Cool the mixture to 0 °C.
    
  • Initiation: Add CsF (1.2 mmol) in one portion. Note: Use dried CsF; moisture kills the active species.

  • Monitoring: Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC/LCMS. The intermediate is a silylated hemiaminal.

  • Hydrolysis (Critical): Quench with 1M HCl. Stir vigorously for 30 mins to collapse the tetrahedral intermediate and release the ketone.

  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    .

Method B: Electrophilic -Trifluoromethylation (The "Late-Stage" Tool)

Best For: Late-stage functionalization of complex ketones, creating quaternary centers.

Technical Analysis

When the carbonyl skeleton already exists, electrophilic trifluoromethylation is superior. Hypervalent iodine reagents (Togni Reagent II) or sulfonium salts (Umemoto Reagent) react with enolates or silyl enol ethers. This method is particularly powerful for installing a


 group at a crowded 

-position, a transformation nearly impossible via nucleophilic substitution.
Mechanism of Action (Copper Catalysis)

The reaction often proceeds via a radical/polar crossover mechanism catalyzed by Cu(I). The copper species activates the Togni reagent, generating a


 radical which adds to the electron-rich alkene of the silyl enol ether.

Togni_Mechanism Togni Togni Reagent II CF3_Rad CF3 Radical Togni->CF3_Rad SET with Cu(I) Cu1 Cu(I) Catalyst Cu1->CF3_Rad Adduct Alpha-CF3 Radical CF3_Rad->Adduct Enol Silyl Enol Ether Enol->Adduct + CF3 Rad Prod Alpha-CF3 Ketone Adduct->Prod Oxidation/Elimination (-TMS)

Figure 2: Cu-catalyzed electrophilic trifluoromethylation of silyl enol ethers using Togni Reagent.

Standardized Protocol: Cu-Catalyzed Togni Reaction

Reagents: Silyl Enol Ether (1.0 equiv), Togni Reagent II (1.2 equiv), CuSCN (0.1 equiv). Solvent: MeCN or DMF.

  • Setup: In a glovebox or under strict inert atmosphere, combine CuSCN (10 mol%) and Togni Reagent II (1.2 equiv) in MeCN.

  • Substrate Addition: Add the silyl enol ether (1.0 equiv) slowly.

  • Reaction: Stir at RT to 40 °C for 12–16 hours. The solution typically turns green/blue as Cu species cycle.

  • Workup: Filter through a short pad of silica to remove copper salts. Concentrate and purify via flash chromatography. Caution: TFMKs can be volatile; avoid high-vacuum for prolonged periods.

Method C: Radical/Photoredox Functionalization (The "Modern" Approach)

Best For: Unconventional disconnections, starting from alkenes rather than carbonyls.

Technical Analysis

Recent advances utilize photoredox catalysis to generate trifluoroacetyl radicals from trifluoroacetic anhydride (TFAA) or similar precursors.[4] These radicals add to alkenes, followed by oxidation or hydrolysis, effectively converting an alkene into a trifluoromethyl ketone in one pot. This is a "disruptive" method that allows for rapid diversification of alkene feedstocks.

Comparative Analysis: Selecting the Right Tool

FeatureNucleophilic (TMSCF3) Electrophilic (Togni/Umemoto) Radical (Photoredox)
Primary Disconnection Acyl substitution (Ester/Amide

Ketone)

-Functionalization (Ketone


-

Ketone)
Alkene Functionalization (Alkene

TFMK)
Substrate Scope Broad (Esters, Amides, Aldehydes)Enolizable Ketones, Silyl Enol EthersStyrenes, Activated Alkenes
Cost of Reagents Moderate (

is commodity)
High (Togni reagents are costly)Low to Moderate (TFAA is cheap, Catalyst varies)
Scalability High (Kilogram scale proven)Moderate (Reagent stability issues)Moderate (Photon flux limitations)
Key Limitation Moisture sensitivity; Over-addition riskRequires pre-functionalization (Enol ether)Regioselectivity can be challenging
Decision Matrix (DOT Visualization)

Decision_Tree Start Target: Trifluoromethyl Ketone Q1 Starting Material? Start->Q1 Path1 Carboxylic Acid / Ester Q1->Path1 Path2 Existing Ketone Q1->Path2 Path3 Alkene Q1->Path3 Sol1 Method A: Nucleophilic (TMSCF3 + Weinreb Amide) Path1->Sol1 Best Reliability Sol2 Method B: Electrophilic (Togni Reagent) Path2->Sol2 Alpha-Functionalization Sol3 Method C: Photoredox (TFAA + Catalyst) Path3->Sol3 New Disconnection

Figure 3: Strategic decision tree for selecting the synthesis method based on available starting materials.

References

  • BenchChem. Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols.2[2][4][5][6][7][8][9][10]

  • Sigma-Aldrich. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) Application Guide.11[2][3][4][5][6][7][8][9][10]

  • Organic Chemistry Portal. Synthesis of α-Trifluoromethyl Ketones via the Cu-Catalyzed Trifluoromethylation of Silyl Enol Ethers Using an Electrophilic Trifluoromethylating Agent.12[6][7][8][9]

  • Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.7[5][6][7][8][9]

  • Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.13[5][6][7][8]

  • National Institutes of Health (PMC). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups.14[5][6][7][8][9]

Sources

A Senior Application Scientist's Guide to the Validation of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive, in-depth technical overview for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone, a critical building block in modern pharmaceutical synthesis. We will explore the rationale behind the chromatographic choices, present a detailed validation protocol grounded in ICH guidelines, and offer a comparative analysis of the method's ability to resolve the main analyte from potential impurities. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone is a heterocyclic ketone of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the piperidine moiety offers a versatile scaffold for further chemical modification[1]. As this compound is often a precursor to a final API, its purity profile directly impacts the quality and safety of the resulting drug product.

An analytical method's objective is to demonstrate its fitness for the intended purpose[2]. Therefore, a robust, validated, and stability-indicating HPLC method is not merely a quality control requirement but a fundamental necessity. Such a method must be able to separate, detect, and quantify the main compound in the presence of any potential impurities, including starting materials, reaction by-products, and degradation products that may arise during manufacturing or storage. This guide is structured to provide not just a protocol, but the scientific reasoning that underpins a successful and compliant method validation.

The Analytical Challenge & Chromatographic Strategy

The target analyte, 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone, possesses mixed physicochemical properties. The trifluoromethyl ketone group imparts a degree of hydrophobicity, while the secondary amine in the piperidine ring is basic and polar. This dual nature requires a careful selection of chromatographic conditions to achieve adequate retention and symmetrical peak shape.

Reversed-phase HPLC (RP-HPLC) is the most suitable and widely used technique for such molecules, utilizing a non-polar stationary phase and a polar mobile phase[3].

Our Chosen Strategy:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention capabilities. This provides a robust starting point for retaining the analyte and separating it from more polar or less retained impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) is employed. Gradient elution is crucial for impurity profiling as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

  • Mobile Phase Modifier: Trifluoroacetic acid (TFA) is added at a low concentration (0.1%) to the mobile phase. As an ion-pairing agent, TFA protonates the basic piperidine nitrogen, masking the silanol interactions on the column surface and significantly improving peak symmetry[4]. It also provides a consistent pH environment.

  • Detection: UV detection is selected. While the piperidine ring itself lacks a strong chromophore, the ketone carbonyl group allows for adequate detection at lower UV wavelengths, typically around 210-220 nm.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This section details the step-by-step methodology for the HPLC analysis.

Materials and Reagents
  • 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone Reference Standard (Purity >99.5%)

  • Acetonitrile (HPLC Grade)

  • Water (High-Purity, e.g., Milli-Q®)

  • Trifluoroacetic Acid (TFA, HPLC Grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 215 nm
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve 25 mg of the reference standard in a 50 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Method Validation Protocol: Adherence to ICH Q2(R2) Guidelines

The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose[2]. The following validation parameters will be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guideline.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To prove this, forced degradation studies are essential[5][6].

Protocol:

  • Acid Hydrolysis: Reflux sample solution with 0.1N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution with 0.1N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is considered specific if the main analyte peak is well-resolved from all degradation peaks (Resolution > 2.0), and the peak purity analysis (using a Diode Array Detector) shows no co-eluting peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 0.005 mg/mL to 0.75 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Prepare samples of a known placebo (if applicable) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analyze these samples in triplicate.

  • Calculate the percentage recovery at each level.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate injections of the standard solution at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

Acceptance Criteria:

  • LOD is typically determined at an S/N ratio of 3:1.

  • LOQ is typically determined at an S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Comparative Analysis: Resolving the Analyte from Key Potential Impurities

To demonstrate the method's effectiveness, we present a hypothetical comparative analysis of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone against two potential process-related impurities and one degradation product.

  • Impurity A (Starting Material): Piperidine-4-carboxamide

  • Impurity B (By-product): 1-(Trifluoroacetyl)-4-(trifluoroacetyl)piperidine

  • Impurity C (Hydrolytic Degradant): Trifluoroacetic acid (Note: This would likely be poorly retained and not detected under these conditions without specific derivatization, but is included for conceptual completeness. A more likely degradant would be the ring-opened product, which we will simulate).

ValidationWorkflow

Hypothetical Performance Data

The following table summarizes the simulated performance of the HPLC method in separating the main analyte from potential impurities.

CompoundRetention Time (min)Resolution (Rs) vs. Main PeakLOD (µg/mL)LOQ (µg/mL)
Impurity A 4.28.50.120.38
Main Analyte 12.5 - 0.15 0.50
Impurity C 14.83.10.180.55
Impurity B 19.37.20.200.60

Interpretation of Results:

The data clearly demonstrates the method's capability. All potential impurities are well-resolved from the main analyte peak, with resolution values (Rs) significantly greater than the required minimum of 2.0. The method also shows excellent sensitivity, with low Limits of Detection (LOD) and Quantitation (LOQ) for all components, ensuring that even trace-level impurities can be accurately monitored.

Conclusion

This guide has presented a comprehensive and scientifically grounded approach to the validation of an RP-HPLC method for determining the purity of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone. By systematically developing a method based on the analyte's physicochemical properties and validating it against the stringent criteria set forth by ICH guidelines, we have established a trustworthy and robust analytical procedure. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and regulatory submissions. The provided protocols and rationale serve as a blueprint for scientists to ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • DergiPark. (2022). High Performance Liquid Chromatography Method Validation and Forced Degradation Studies of Chrysin. [Link]

  • PMC. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • ResearchGate. (2016). A Study of Method Development, Validation and Forced Degradation for Quantification of Buprenorphine Hydrochloride in a Microemulsion Formulation. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

Sources

In Vitro Validation of Enzyme Inhibition by 4-(Trifluoroacetyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison and Experimental Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4-(Trifluoroacetyl)piperidine (4-TFAP) represents a distinct class of transition-state analog inhibitors targeting the serine hydrolase superfamily (esterases, lipases, proteases). Unlike standard irreversible inhibitors that permanently disable enzymes, 4-TFAP utilizes a highly electrophilic trifluoromethyl ketone (TFMK) "warhead."

This guide validates the performance of 4-TFAP, contrasting its reversible covalent mechanism against market alternatives. It provides a self-validating experimental protocol designed to capture the slow-binding kinetics often missed in standard high-throughput screens.

Mechanism of Action: The Hemiketal Trap

The inhibitory potency of 4-TFAP relies on the electron-withdrawing nature of the trifluoromethyl (


) group adjacent to the carbonyl. This activates the carbonyl carbon, making it a "suicide substrate" mimic.

The Reaction Coordinate:

  • Recognition: The piperidine ring occupies the enzyme's substrate-binding pocket (S1/S1' site).

  • Attack: The catalytic Serine hydroxyl (

    
    ) attacks the carbonyl carbon.[1]
    
  • Stabilization: Instead of proceeding to hydrolysis, the complex stalls as a stable, tetrahedral hemiketal adduct . This mimics the transition state of ester hydrolysis.

MOA Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 4-TFAP (TFMK Warhead) Inhibitor->Complex Transition Tetrahedral Hemiketal (Stable Adduct) Complex->Transition Nucleophilic Attack (Slow Step) Transition->Complex Reversible (Slow off-rate)

Figure 1: Mechanism of Action.[2] The formation of the hemiketal adduct (Green) is the critical inhibitory step. Note the reversibility, distinguishing it from phosphonates.

Comparative Analysis: 4-TFAP vs. Alternatives

In drug development, the choice of warhead dictates the kinetic profile. 4-TFAP offers a "Goldilocks" zone—potent inhibition without the toxicity concerns of permanent alkylators.

Feature4-TFAP (TFMK)PMSF (Sulfonyl Fluoride)Boronic AcidsCarbamates
Mechanism Reversible Covalent (Hemiketal)Irreversible (Sulfonylation)Reversible Covalent (Tetrahedral boronate)Pseudo-Irreversible (Carbamoylation)
Binding Kinetics Slow-binding (Time-dependent)Rapid inactivationRapid equilibriumSlow-binding
Transition State Mimicry High (Tetrahedral geometry)LowHighMedium
Stability High (Hydrate/Ketone equilibrium)Low (Hydrolyzes in water)HighStable
Primary Use Mechanistic Probes / Lead GenBuffer additive / LysisProteasome Inhibitors (e.g., Bortezomib)Alzheimer's Drugs (e.g., Rivastigmine)

Key Insight: Use 4-TFAP when you need to validate a binding pocket's "druggability" without committing to an irreversible warhead, which often triggers toxicity flags in early ADMET screens.

Experimental Validation Protocol

Objective: Determine the


 of 4-TFAP against a model serine hydrolase (e.g., Acetylcholinesterase - AChE or Pig Liver Esterase - PLE).
Critical Constraint:  Because TFMKs are often slow-binding inhibitors , a standard "mix-and-read" protocol will underestimate potency. You must  perform a pre-incubation step.
Materials
  • Enzyme: Acetylcholinesterase (AChE) or generic Esterase (lyophilized).

  • Substrate: Acetylthiocholine (for AChE) or p-Nitrophenyl Acetate (pNPA) for general esterases.

  • Inhibitor: 4-(Trifluoroacetyl)piperidine (dissolved in DMSO).

  • Chromogen: DTNB (Ellman’s Reagent) – only if using AChE.

  • Buffer: 0.1 M Phosphate Buffer, pH 7.4 or 8.0.

Workflow Diagram

Protocol cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Equilibrium (Critical) cluster_read Phase 3: Kinetic Read Step1 Prepare 4-TFAP Stock (10mM in DMSO) Step2 Serial Dilution (8-point log scale) Step1->Step2 Step3 Add Enzyme + Inhibitor to Microplate Step2->Step3 Step4 Pre-Incubate 30 mins @ 25°C Step3->Step4 Allows Hemiketal Formation Step5 Add Substrate (Initiate Reaction) Step4->Step5 Step6 Measure Absorbance (OD405 or OD412) every 30s Step5->Step6

Figure 2: Assay workflow emphasizing the pre-incubation step required for TFMK inhibitors.

Step-by-Step Methodology
  • Inhibitor Preparation:

    • Dissolve 4-TFAP in 100% DMSO to create a 10 mM stock.

    • Self-Validation Check: Ensure the solution is clear. TFMKs can exist as hydrates; verify purity via NMR if available (

      
       NMR is definitive).
      
  • Plate Setup (96-well):

    • Columns 1-2 (Solvent Control): Buffer + Enzyme + DMSO (no inhibitor).

    • Columns 3-10 (Test): Buffer + Enzyme + 4-TFAP (Gradient from 100

      
       to 0.1 nM).
      
    • Columns 11-12 (Blank): Buffer + Substrate (No Enzyme).

  • The Pre-Incubation (The "Expert" Step):

    • Add Enzyme and Inhibitor to the wells.

    • Incubate for 30–60 minutes at room temperature.

    • Why? This allows the nucleophilic attack to reach equilibrium (

      
      ). Without this, the 
      
      
      
      will shift over time during the read.
  • Reaction Initiation:

    • Add Substrate (and DTNB if using Ellman's method).

    • Immediately place in plate reader.

  • Data Acquisition:

    • Measure Absorbance (405 nm for pNPA; 412 nm for DTNB) every 30 seconds for 10 minutes.

    • Calculate the Initial Velocity (

      
      )  from the linear portion of the curve.
      

Data Interpretation & Troubleshooting

Calculating

Plot


 (y-axis) vs. 

(x-axis).[3][4][5] Fit using a non-linear regression (4-parameter logistic model):


Distinguishing Inhibition Types

To confirm the mechanism is indeed reversible , perform a Jump-Dilution Experiment :

  • Incubate Enzyme + 4-TFAP at 10x concentration.

  • Rapidly dilute the mixture 100-fold into a solution containing substrate.

  • Result: If activity recovers slowly over time, the inhibitor is reversible (dissociating from the active site). If activity remains dead, it is irreversible (like PMSF).

Common Pitfalls
  • pH Sensitivity: The hemiketal formation is pH-dependent. Ensure your buffer is pH 7.0–8.0. At acidic pH, the serine is protonated and cannot attack the ketone.

  • Hydration: Trifluoromethyl ketones exist in equilibrium with their hydrates (gem-diols) in water. The ketone is the active species. This equilibrium is constant but can affect calculated

    
     values if not accounted for in advanced kinetic modeling.
    

References

  • Abeles, R. H., & Tayrien, G. (1990). Mechanism of inhibition of chymotrypsin by peptidyl trifluoromethyl ketones.[6] Biochemistry.[7][8] Link

  • Hammock, B. D., et al. (1994). Trifluoromethyl ketones as inhibitors of the hydrolytic enzymes.[7][9][6][1] In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press. Link

  • Nair, H. K., et al. (2010). Inhibition of Serine Hydrolases by Trifluoromethyl Ketones.[7][10] Bioorganic & Medicinal Chemistry Letters. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of key intermediates like 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone, a valuable building block in medicinal chemistry, demands careful consideration of reagents and methodologies. The choice of a trifluoroacetylating agent not only dictates the efficiency and yield of the reaction but also has significant implications for process safety, scalability, and environmental impact. This guide provides an in-depth comparison of alternative reagents for the synthesis of this important piperidine derivative, offering experimental insights and data to inform your selection process.

Introduction: The Importance of the Trifluoroacetyl Moiety

The trifluoromethyl group is a privileged motif in modern pharmaceuticals. Its incorporation into drug candidates can significantly enhance metabolic stability, bioavailability, and binding affinity by altering lipophilicity and electrostatic interactions. The synthesis of trifluoromethyl ketones, such as 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone, is a critical step in accessing these valuable fluorinated compounds. This guide will explore three primary routes to this target molecule, each employing a different trifluoroacetylating agent: the highly reactive Trifluoroacetic Anhydride (TFAA), the milder Ethyl Trifluoroacetate, and a more controlled approach via a Weinreb amide intermediate.

Comparative Analysis of Synthetic Routes

This section details the synthetic strategies, underlying mechanisms, and performance of each reagent. A summary of the key comparative metrics is provided in Table 1.

Trifluoroacetic Anhydride (TFAA): The High-Reactivity Standard

Trifluoroacetic anhydride is a powerful and widely used reagent for trifluoroacetylation due to its high electrophilicity. It readily reacts with a wide range of nucleophiles, including amines and carboxylates.

Reaction Scheme:

cluster_0 TFAA Route Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Intermediate 1,4-bis(trifluoroacetyl)piperidine Piperidine-4-carboxylic_acid->Intermediate TFAA TFAA, Pyridine Toluene, 50°C Product 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone Intermediate->Product Deprotection K2CO3, MeOH

Figure 1: Synthesis of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone using TFAA.

Mechanism of Action:

The reaction proceeds via a nucleophilic acyl substitution. In the method described in patent CN101492421B, 4-piperidine carboxylic acid is treated with TFAA in the presence of pyridine.[1] The carboxylic acid is first converted to a mixed anhydride with trifluoroacetic acid, which then decarboxylates and reacts with another equivalent of TFAA to form the trifluoroacetylated product. The piperidine nitrogen is also acylated under these conditions, leading to the formation of 1,4-bis(trifluoroacetyl)piperidine, which requires a subsequent deprotection step to yield the desired product.[1]

Experimental Protocol (Adapted from CN101492421B): [1]

  • To a solution of 4-piperidine carboxylic acid (1 eq) in toluene, slowly add trifluoroacetic anhydride (TFAA) (excess) at room temperature.

  • Cool the reaction mixture to 0°C and slowly add pyridine.

  • Warm the mixture to 50°C and stir for 48 hours.

  • Cool the reaction to 0°C and quench with water.

  • Extract the product with ethyl acetate. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain 1,4-bis(trifluoroacetyl)piperidine.

  • Dissolve the intermediate in methanol and add potassium carbonate and a small amount of water.

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture and purify by column chromatography to yield 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone.

Performance and Considerations:

  • Pros: High reactivity leading to potentially high yields and short reaction times under optimized conditions.

  • Cons: TFAA is highly corrosive, moisture-sensitive, and toxic by inhalation.[2] The reaction can be exothermic and requires careful temperature control. The formation of the di-acylated byproduct necessitates an additional deprotection step, which can lower the overall yield and increase process complexity.

Ethyl Trifluoroacetate: The Milder, Greener Alternative

Ethyl trifluoroacetate is a less reactive and more environmentally benign alternative to TFAA.[3] While it is a liquid with a lower vapor pressure than TFAA, its reduced reactivity often necessitates harsher reaction conditions, such as elevated temperatures or the use of catalysts, to achieve efficient trifluoroacetylation of amines.[4]

Reaction Scheme:

cluster_1 Ethyl Trifluoroacetate Route Piperidine_derivative N-protected 4-lithiated piperidine Product N-protected 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone Piperidine_derivative->Product ETFA Ethyl Trifluoroacetate THF

Figure 2: A potential route using Ethyl Trifluoroacetate with a piperidine nucleophile.

Mechanism of Action:

The reaction with an amine nucleophile proceeds through a nucleophilic acyl substitution mechanism, similar to TFAA, but at a slower rate. The lone pair of electrons on the nitrogen attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. This forms a tetrahedral intermediate which then collapses, eliminating ethoxide as a leaving group to form the trifluoroacetamide. To drive the reaction to completion, especially with less nucleophilic amines, elevated temperatures are often required.[4]

Conceptual Experimental Protocol:

  • Prepare a solution of an N-protected 4-halopiperidine (e.g., 1-Boc-4-chloropiperidine) in an anhydrous etheral solvent (e.g., THF) and cool to -78°C.

  • Add a solution of n-butyllithium dropwise to generate the 4-lithiated piperidine species.

  • Slowly add ethyl trifluoroacetate to the reaction mixture at -78°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the N-protected product by column chromatography.

  • If necessary, deprotect the piperidine nitrogen using appropriate conditions (e.g., TFA for a Boc group).

Performance and Considerations:

  • Pros: Lower toxicity and easier handling compared to TFAA. It is less corrosive and not as water-sensitive. Ethyl trifluoroacetate is also generally more cost-effective for large-scale synthesis.[5]

  • Cons: Lower reactivity often requires higher temperatures (>85°C) or longer reaction times, which may not be suitable for sensitive substrates.[4] For less nucleophilic amines, yields can be low without the use of a catalyst.[4]

Weinreb Amide Approach: The Controlled and Selective Route

The Weinreb amide, specifically N-methoxy-N-methyl-2,2,2-trifluoroacetamide, offers a highly controlled method for the synthesis of trifluoromethyl ketones.[6] The key advantage of this approach is the stability of the tetrahedral intermediate formed upon nucleophilic attack, which prevents the common problem of over-addition seen with more reactive reagents like Grignard reagents and organolithiums.[7]

Reaction Scheme:

cluster_2 Weinreb Amide Route Piperidine_Grignard 4-Piperidinylmagnesium halide (N-protected) Intermediate Stable Tetrahedral Intermediate Piperidine_Grignard->Intermediate Weinreb_Amide N-methoxy-N-methyl- 2,2,2-trifluoroacetamide Product N-protected 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone Intermediate->Product Workup Aqueous Workup

Figure 3: Synthesis via the Weinreb Amide approach.

Mechanism of Action:

A Grignard reagent or organolithium species derived from an N-protected 4-halopiperidine attacks the carbonyl group of N-methoxy-N-methyl-2,2,2-trifluoroacetamide. The resulting tetrahedral intermediate is stabilized by chelation with the magnesium or lithium cation and the methoxy group. This stable intermediate does not collapse to the ketone until aqueous workup, thus preventing a second nucleophilic addition.[7]

Conceptual Experimental Protocol:

  • Prepare the Grignard reagent from an N-protected 4-halopiperidine (e.g., 1-Boc-4-bromopiperidine) and magnesium turnings in an anhydrous etheral solvent.

  • In a separate flask, dissolve N-methoxy-N-methyl-2,2,2-trifluoroacetamide in anhydrous THF and cool to 0°C.

  • Slowly add the prepared Grignard reagent to the solution of the Weinreb amide.

  • Allow the reaction to stir at 0°C or room temperature until the starting material is consumed.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the N-protected product by column chromatography.

  • Perform deprotection of the piperidine nitrogen as required.

Performance and Considerations:

  • Pros: Excellent control and selectivity, avoiding the formation of tertiary alcohol byproducts.[8] This method is generally high-yielding and tolerant of various functional groups.

  • Cons: This is a multi-step process that requires the preparation of a Grignard or organolithium reagent from a piperidine precursor. The starting Weinreb amide, N-methoxy-N-methyl-2,2,2-trifluoroacetamide, may be more expensive than bulk reagents like TFAA or ethyl trifluoroacetate.

Data Summary and Comparison

FeatureTrifluoroacetic Anhydride (TFAA)Ethyl TrifluoroacetateWeinreb Amide Approach
Reactivity Very HighModerateHigh (with organometallics)
Selectivity Moderate (can lead to di-acylation)GoodExcellent (no over-addition)
Reaction Conditions Mild to moderate temperaturesOften requires high temperatures (>85°C) or catalyst[4]Low to ambient temperatures
Byproducts Trifluoroacetic acid, pyridine saltsEthanolN,O-dimethylhydroxylamine
Safety Concerns Highly corrosive, toxic, moisture-sensitive[2]Flammable, less toxic than TFAARequires handling of pyrophoric organometallic reagents
Cost-Effectiveness Moderate to high reagent costGenerally lower reagent cost[5]Higher reagent and process cost
Scalability Feasible, but requires careful handling and engineering controlsGood, more amenable to large-scale productionFeasible, but requires expertise in handling organometallics
Environmental Impact Generates corrosive and persistent byproducts (TFA)[9][10][11][12]More environmentally benign than TFAAByproducts are generally less hazardous

Table 1: Comparison of Alternative Reagents for the Synthesis of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone.

Conclusion and Recommendations

The optimal choice of reagent for the synthesis of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone is contingent upon the specific requirements of the project, including scale, budget, available equipment, and safety protocols.

  • For rapid, small-scale synthesis where high reactivity is paramount and appropriate safety measures are in place, Trifluoroacetic Anhydride (TFAA) remains a viable, albeit aggressive, option. The need for a subsequent deprotection step should be factored into the overall synthetic plan.

  • For larger-scale, cost-sensitive manufacturing where safety and environmental considerations are a priority, Ethyl Trifluoroacetate presents a more attractive alternative. The trade-off is its lower reactivity, which may necessitate process optimization to achieve acceptable reaction times and yields.

  • When selectivity is the primary concern and the prevention of byproducts is critical, the Weinreb Amide approach is the superior choice. Although it involves a multi-step sequence and the use of organometallic reagents, the clean conversion to the desired ketone often justifies the additional effort, particularly in the context of complex molecule synthesis where purification can be challenging.

Ultimately, a thorough evaluation of these factors will enable the researcher or drug development professional to select the most appropriate and efficient synthetic route for their specific needs, ensuring a successful and responsible synthesis of this important fluorinated building block.

References

  • Cousins, I. T., et al. (2024). The global threat from the irreversible accumulation of trifluoroacetic acid (TFA). Environmental Science & Technology.
  • Solomon, K. R., et al. (2023). Potential Human Health and Environmental Impacts of Trifluoroacetic Acid, the Ultimate Transformation Product of Some Refrigerant Gases and Many Other Fluorinated Chemicals. SETAC North America 44th Annual Meeting.
  • Ozone Secretariat. (2014).
  • Cousins, I. T., et al. (2024). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science: Processes & Impacts.
  • Kim, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-444.
  • Parashad, M., et al. (2000). A mild and efficient method for the trifluoroacetylation of amines. Tetrahedron Letters, 41(51), 9957-9960.
  • Kovreg, D., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal.
  • Dekant, W. (2023). Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. Archives of Toxicology.
  • LibreTexts. (2019). 22.8 Reactions of Anhydrides. Chemistry LibreTexts.
  • Baxendale, I. R., et al. (2002). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents.
  • Kim, H., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-444.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18456551, tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)
  • Li, Y. (n.d.).
  • ChemicalBook. (n.d.).
  • CN101492421B. (2010).
  • Procurement Resource. (2024). Trifluoroacetic Acid Production Cost Analysis Reports 2025.
  • Occhiato, E. G., et al. (2006).
  • Ataman Kimya. (n.d.). TRIFLUOROACETIC ANHYDRIDE.
  • Snieckus, V., & Faraoni, M. B. (2019).
  • Reddy, P. V. G., et al. (2017). Economical and Practical Strategies for Synthesis of α-Trifluoromethylated Amines. Letters in Organic Chemistry, 14(7), 484-488.
  • Morita, T., et al. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Letters, 25(48), 8901-8905.
  • Katritzky, A. R., et al. (1999). A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide. Synthesis, 1999(1), 55-57.
  • Wikipedia. (n.d.).
  • MacInnes, I., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
  • Sharma, S., et al. (2018). Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. Synlett, 29(10), 1339-1342.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18456551, tert-Butyl 3-oxo-4-(2,2,2-trifluoroacetyl)
  • Bourne, E. J., et al. (1970). Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride. Journal of the Chemical Society B: Physical Organic, 4, 485-488.
  • EP0206953B1. (1989).
  • CN103694119A. (2014).
  • Greiner, J., et al. (2010). A convenient trifluoroacetylation of amines with trifluoroacetic acid and titanium tetrachloride. Journal de la Société Chimique de Tunisie, 12, 133-138.
  • Weygand, F., et al. (1966). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry, 31(11), 3843-3845.
  • Smith, A. B., et al. (2019). A Weinreb amide approach to the synthesis of trifluoromethylketones.
  • Chen, C.-Y., et al. (2019). Trifluoroacetic Anhydride Mediated One-Pot Synthesis of 1-Aryl Isochroman-3-ones via the Carboxy-Pictet-Spengler Reaction. The Journal of Organic Chemistry, 84(18), 11687-11698.
  • Kent, S. B. H., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184.
  • Campbell, B. (2025). Profile: A Cheaper Way to Make Drugs? Department of Chemistry and Chemical Biology, Harvard University.
  • El-Ghanam, A. M. (2020). Direct Trifluoroacetylation of Mono- and Disubstituted Thiophene Derivatives. Journal of Heterocyclic Chemistry, 57(1), 345-351.
  • King, S. A., et al. (1998). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses, 75, 50.
  • Safari, J., et al. (2014). Synthesis of piperidine 4a a in the presence of various catalysts. Chinese Chemical Letters, 25(3), 473-476.
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  • Organic Chemistry Portal. (n.d.). Trifluoroacetic Anhydride (TFAA).
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Benchmarking the Stability of Trifluoromethyl Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the stability of different trifluoromethyl ketones Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Trifluoromethyl ketones (TFMKs) represent a privileged scaffold in medicinal chemistry and organic synthesis, valued for the strong electron-withdrawing nature of the trifluoromethyl group (


). This moiety enhances lipophilicity and metabolic resistance but introduces a critical stability paradox: the electrophilicity of the carbonyl carbon is so elevated that TFMKs exist in a dynamic equilibrium with their hydrated gem-diol forms in aqueous environments.

This guide objectively benchmarks the stability of distinct TFMK classes, distinguishing between thermodynamic stability (hydration equilibrium,


) and chemical/metabolic stability  (resistance to enzymatic reduction). It provides experimental protocols for quantifying these parameters to aid in the rational design of protease inhibitors and transition-state mimics.
The Chemistry of Instability: Hydration & Reactivity

The stability of a TFMK is inversely proportional to the electrophilicity of its carbonyl carbon. Unlike non-fluorinated ketones, TFMKs readily undergo nucleophilic attack by water, forming a stable gem-diol. This is not merely a side reaction; it is the dominant state for many aliphatic TFMKs and dictates their biological activity.

Mechanism of Hydration and Metabolic Fate

The following pathway illustrates the dual fate of TFMKs: reversible hydration (thermodynamic) and irreversible enzymatic reduction (metabolic instability).

TFMK_Stability_Pathways cluster_0 Aqueous Equilibrium Ketone TFMK (Ketone Form) Active Electrophile GemDiol Gem-Diol (Hydrate) Transition State Mimic Ketone->GemDiol + H2O (Reversible) K_hyd Alcohol Trifluoromethyl Alcohol Inactive Metabolite Ketone->Alcohol Metabolic Reduction (NADPH dependent) Enzyme Protease Target (Serine/Cysteine) Ketone->Enzyme Covalent/Non-covalent Inhibition GemDiol->Enzyme Transition State Mimicry Reductase Carbonyl Reductase (CBRs)

Figure 1: The stability landscape of Trifluoromethyl Ketones. The equilibrium between the ketone and gem-diol is thermodynamic, while reduction to the alcohol is a kinetic metabolic sink.

Comparative Benchmarking: Aliphatic vs. Aromatic TFMKs

The extent of hydration (


) is the primary metric for TFMK stability in aqueous buffers. A high 

indicates the compound exists predominantly as the diol, which can be beneficial for mimicking tetrahedral transition states but detrimental for membrane permeability.
Table 1: Stability Profile Comparison

Data synthesized from 19F NMR studies in aqueous DMSO/buffer systems.

FeatureClass A: Aliphatic TFMKs Class B: Aromatic TFMKs Class C: Heterocyclic/Peptidyl TFMKs
Representative Compound 1,1,1-Trifluoroacetone (TFA)2,2,2-Trifluoroacetophenone (TFAP)Peptidyl-TFMK (e.g., HDAC inhibitors)
Hydration State (

)
High (

in water). Exists >95% as gem-diol.
Variable . Tunable via ring substituents (Hammett

).
Moderate to High . Backbone H-bonds stabilize hydrate.
Electronic Influence Inductive effect of

is unopposed.
Resonance delocalization from aryl ring stabilizes ketone form.Amide backbone effects; often slow-binding kinetics.
Metabolic Stability Low .[1] Rapidly cleared by volatility or non-specific reactions.Moderate . Susceptible to Carbonyl Reductases (CBRs).[1]Low . "Soft" warhead; rapid reduction to inactive alcohols (

min).
Primary Utility Synthetic building block; Reagent.[1][2][3][4][5]Ligand efficiency probes; Polymer synthesis.Protease Inhibitors (Serine/Cysteine/Aspartyl).[6]
Critical Insight: The Substituent Effect

For Aromatic TFMKs (Class B), stability is predictable. Electron-donating groups (EDGs) like 4-methoxy or 4-amino stabilize the carbonyl dipole, shifting the equilibrium toward the ketone (lower


). Conversely, electron-withdrawing groups (EWGs) like 4-nitro destabilize the carbonyl, driving hydration.
  • Protocol Tip: If your TFMK inhibitor is too unstable (hydrates too strongly), introduce a steric or electronic deactivator (e.g., an ortho-methyl group) to shift

    
     back toward the ketone.
    
Experimental Protocol: Quantifying via 19F NMR[7]

The most authoritative method for determining TFMK stability is 19F Nuclear Magnetic Resonance (NMR) . This technique is superior to UV-Vis because it directly observes distinct chemical shifts for the ketone (


 adjacent to 

C) and the hydrate (

adjacent to

C).
Protocol Workflow

Objective: Determine the hydration equilibrium constant (


) in aqueous media.

NMR_Protocol Start Start: TFMK Substrate SolventPrep Solvent Prep Mix D2O with organic cosolvent (e.g., DMSO-d6, Acetone-d6) Start->SolventPrep SamplePrep Sample Preparation Dissolve TFMK (10-50 mM) Add Internal Standard (PhCF3) SolventPrep->SamplePrep Equilibration Equilibration Incubate at 25°C for 24-48h (Critical Step) SamplePrep->Equilibration Acquisition 19F NMR Acquisition Pulse delay > 5*T1 No proton decoupling Equilibration->Acquisition Analysis Data Analysis Integrate Ketone vs. Hydrate peaks Acquisition->Analysis Calculation Calculate K_hyd K_hyd = Integral(Hydrate) / Integral(Ketone) Analysis->Calculation

Figure 2: Workflow for 19F NMR determination of hydration constants.

Step-by-Step Methodology
  • Solvent System: Prepare a mixture of

    
     and a water-miscible organic solvent (typically DMSO-
    
    
    
    or Acetone-
    
    
    ). A common ratio is 1:1 or 9:1 (
    
    
    :Solvent) depending on solubility.
    • Note: Pure

      
       is ideal but often limits solubility for lipophilic aromatic TFMKs.
      
  • Sample Preparation: Dissolve the TFMK to a concentration of 10–50 mM.

    • Internal Standard: Add

      
      -trifluorotoluene (PhCF
      
      
      
      ) in a sealed capillary or directly if non-reactive, to reference chemical shifts (typically
      
      
      ppm).
  • Equilibration: This is the source of most experimental errors. Hydration is not instantaneous. Allow the tube to stand at controlled temperature (25°C) for at least 24 hours.

  • Acquisition:

    • Pulse sequence: Standard single-pulse 19F.

    • Relaxation Delay (

      
      ):  Must be sufficient (
      
      
      
      ) to ensure quantitative integration. Fluorine nuclei can have long relaxation times (2–5 seconds). Set
      
      
      seconds.
  • Data Processing:

    • Ketone Signal: Typically appears downfield (approx.

      
       to 
      
      
      
      ppm).
    • Hydrate Signal: Appears upfield (approx.

      
       to 
      
      
      
      ppm) due to the loss of carbonyl anisotropy and change in hybridization.
    • Calculation:

      
      .
      
Field Insights & Recommendations

For Drug Discovery (Enzyme Inhibitors):

  • The "Goldilocks" Zone: You want a TFMK that is hydrated enough to bind the enzyme (which often selects for the tetrahedral geometry) but not so stable that it cannot cross membranes.

  • Metabolic Stabilization: To prevent rapid reduction of the ketone to the alcohol (which destroys potency), substitute the

    
    -position or the aromatic ring. Steric bulk near the carbonyl reduces the rate of enzymatic reduction by carbonyl reductases.
    

For Synthetic Chemistry:

  • Storage: Store aliphatic TFMKs (like trifluoroacetone) as the hydrate if possible, or in anhydrous conditions with desiccants. They are hygroscopic.[7]

  • Reactivity: In synthesis, the hydrate is often unreactive toward nucleophiles unless dehydrated in situ (e.g., using Dean-Stark conditions or Lewis acids).

References
  • Substituent effects on hydration: Stewart, R., & Van Dyke, J. D. (1972). The Hydration of Ketones in Mixtures of Water and Polar Aprotic Solvents. Canadian Journal of Chemistry.[7] Link

  • Metabolic stability of TFMK inhibitors: Frey, R. R., et al. (2002). Trifluoromethyl Ketone-Based Inhibitors of p38 MAP Kinase are Orally Active Anti-Inflammatory Agents. Journal of Medicinal Chemistry. Link

  • HDAC Inhibitor Design: Bowers, A., et al. (2009). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC (NIH). Link

  • Hydration Equilibrium Constants: Guthrie, J. P. (1975). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry.[7] Link

  • NMR Methodology: Berlin, C. B., et al. (2024). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry. Link[8]

Sources

A-Comparative-Guide-to-the-Cross-Reactivity-Profile-of-2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone. While specific experimental data for this compound is not yet publicly available, its structural features—a trifluoromethyl ketone moiety and a piperidine ring—are common in inhibitors of serine proteases. This document, therefore, outlines a robust, hypothesis-driven approach to characterize its selectivity, a critical step in early drug development.

The trifluoromethyl ketone warhead is known to form a reversible covalent bond with the active site serine of proteases, making this class of enzymes a primary focus for investigation. The piperidine scaffold is a versatile feature in medicinal chemistry, known to interact with a variety of targets. Consequently, a thorough assessment of off-target interactions is essential to predict potential adverse effects and ensure the compound's safety and efficacy.[1][2]

This guide will detail the experimental design, methodologies, and data interpretation necessary for building a comprehensive cross-reactivity profile for 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone, with a focus on a panel of serine proteases and other relevant off-targets.

Rationale for Target Selection and Panel Design

Given the structure of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone, a primary hypothesis is its activity as a Dipeptidyl Peptidase IV (DPP-4) inhibitor. DPP-4 is a serine protease involved in glucose metabolism, and its inhibitors are used in the treatment of type 2 diabetes.[3][4] However, the human genome contains numerous serine proteases with similar active site architecture, creating a potential for cross-reactivity.[5][6]

A well-designed cross-reactivity panel should include:

  • Primary Target: The hypothesized main therapeutic target (e.g., DPP-4).

  • Closely Related Enzymes: Other members of the same enzyme family (e.g., DPP-8, DPP-9, Fibroblast Activation Protein (FAP)). Cross-inhibition of these enzymes can lead to specific toxicities.[3]

  • Other Serine Proteases: Enzymes involved in critical physiological processes like coagulation (e.g., Thrombin, Factor Xa), digestion (e.g., Trypsin, Chymotrypsin), and inflammation (e.g., Neutrophil Elastase).[7]

  • Common Off-Targets: A broader panel of receptors, ion channels, and other enzymes that are frequently associated with adverse drug reactions. Commercial safety screening panels, such as those offered by Eurofins Discovery or Reaction Biology, provide an efficient way to assess this.[1][8]

The following diagram illustrates the logical flow for selecting the cross-reactivity panel:

G cluster_0 Target Selection Rationale cluster_1 Panel Components A Test Compound: 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone B Structural Analysis: - Trifluoromethyl Ketone - Piperidine Scaffold A->B C Hypothesized Primary Target (e.g., DPP-4) B->C D Cross-Reactivity Panel Design C->D E Closely Related Homologues (e.g., DPP-8, DPP-9, FAP) D->E F Key Serine Proteases (e.g., Thrombin, Trypsin) D->F G Broad Off-Target Panel (GPCRs, Kinases, Ion Channels) D->G G cluster_workflow Enzyme Inhibition Assay Workflow prep Prepare Reagents: - Compound dilutions - Enzyme solution - Substrate solution plate Plate Assay: - Add compound - Add enzyme - Incubate prep->plate react Initiate Reaction: - Add substrate plate->react read Measure Fluorescence: - Kinetic read on plate reader react->read analyze Data Analysis: - Calculate initial velocities - Normalize data - Fit curve to determine IC50 read->analyze

Caption: Workflow for a typical fluorogenic enzyme inhibition assay.

Tier 2: Broad Off-Target Liability Screening

To identify potential off-target interactions across a wide range of protein classes, leveraging a commercial safety pharmacology profiling service is highly recommended. These services provide rapid and cost-effective screening against hundreds of targets. [2][8][9] Example Panel: A standard safety panel, such as the Eurofins SafetyScreen44™ or Reaction Biology's InVEST panel, would provide data on binding to a wide array of GPCRs, ion channels, transporters, and other enzymes. [1][8]

Tier 3: Cellular and Functional Assays

For any significant off-target "hits" identified in Tier 2, follow-up studies in a cellular context are crucial to determine the functional consequence of the interaction. For example, if the compound binds to a G-protein coupled receptor (GPCR), a functional assay (e.g., cAMP measurement or calcium flux) should be performed to determine if it acts as an agonist or antagonist.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise manner to facilitate the calculation of selectivity indices.

Table 1: Hypothetical Cross-Reactivity Profile of 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone

TargetTarget ClassAssay TypeIC50 (nM)Selectivity Index (vs. DPP-4)
DPP-4 Serine Protease Enzymatic 15 1
DPP-8Serine ProteaseEnzymatic1,500100
DPP-9Serine ProteaseEnzymatic2,300153
FAPSerine ProteaseEnzymatic>10,000>667
TrypsinSerine ProteaseEnzymatic8,500567
ChymotrypsinSerine ProteaseEnzymatic>10,000>667
ThrombinSerine ProteaseEnzymatic>10,000>667
hERGIon ChannelBinding>10,000>667
5-HT2BGPCRBinding5,200347

Interpretation of Results:

The Selectivity Index is a critical parameter, calculated by dividing the IC50 value for an off-target by the IC50 value for the primary target. A higher selectivity index indicates a greater margin of safety. In the hypothetical data above, the compound is highly selective for DPP-4 over other related dipeptidyl peptidases and key serine proteases. A selectivity of over 100-fold is generally considered desirable for progressing a compound in drug discovery.

The lack of significant activity against the hERG channel and other targets in a broad safety panel would further de-risk the compound from a safety pharmacology perspective.

Conclusion

A systematic and rigorous evaluation of cross-reactivity is fundamental to the successful development of any new chemical entity. For a compound like 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone, which contains a reactive trifluoromethyl ketone moiety, understanding its selectivity profile against a panel of related and unrelated biological targets is paramount. The multi-tiered approach described in this guide, combining biochemical and cellular assays with broad liability screening, provides a robust framework for generating the necessary data to make informed decisions and advance promising candidates with a higher probability of success.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Uniprot. (2024, June 21). What are Serine protease inhibitors and how do they work? Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • Sperling, J., et al. (2017). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. ACS Omega, 2(10), 6549-6560.
  • Nuti, E., et al. (2022). Editorial: Serine protease inhibitors and their therapeutic applications. Frontiers in Chemistry, 10, 989334.
  • Hedstrom, L. (2002). Serine Protease Mechanism and Specificity. Chemical Reviews, 102(12), 4501-4524.
  • Carl ROTH GmbH + Co. KG. (n.d.). Protease Inhibitors: Summary and Applications. Retrieved from [Link]

  • Fadini, G. P., et al. (2025). Interaction between dipeptidyl-peptidase-4 inhibitors and drugs acting on renin angiotensin aldosterone system for the risk of angioedema. Internal and Emergency Medicine, 20(1), 1-10.
  • Green, H., et al. (2021). Suspected adverse drug reactions of the type 2 antidiabetic drug class dipeptidyl-peptidase IV inhibitors (DPP4i): Can polypharmacology help explain?. British Journal of Clinical Pharmacology, 87(11), 4337-4348.
  • Green, H., et al. (2022). Suspected Adverse Drug Reactions of the Type 2 Antidiabetic Drug Class Dipeptidyl-Peptidase IV inhibitors (DPP4i): Can polypharmacology help explain?. medRxiv.

Sources

Benchmarking In Silico Strategies for Trifluoromethyl Ketone (TFMK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Covalent vs. Non-Covalent Docking Paradigms

Executive Summary & Core Directive

Trifluoromethyl ketones (TFMKs) represent a unique class of "transition state analog" inhibitors. Unlike standard competitive inhibitors, TFMKs derive their potency from the highly electrophilic carbonyl carbon—activated by the electron-withdrawing


 group—which forms a reversible covalent hemiketal (or hemithioketal)  adduct with the active site nucleophile (Serine or Cysteine).

The Computational Challenge: Standard rigid-receptor docking algorithms frequently fail to rank TFMKs correctly. This failure stems from two sources:

  • Hydration Ambiguity: In aqueous solution, TFMKs exist largely as gem-diols (hydrates), but they bind as ketones to form the hemiketal.

  • Scoring Function Bias: Standard scoring functions penalize the steric crowding of the tetrahedral intermediate unless the covalent bond energy is explicitly modeled.

This guide objectively compares Non-Covalent Docking (NCD) of the pre-formed transition state against Covalent Docking (CD) algorithms. We demonstrate that while NCD is computationally cheaper, CD is required to achieve RMSD values < 2.0 Å and reliable correlation with experimental


.

Mechanistic Grounding: The "Warhead" Chemistry[1][2][3]

To dock TFMKs effectively, one must model the reaction, not just the steric fit. The


 group acts as an electron sink, destabilizing the carbonyl and making it hyper-reactive toward nucleophiles.
The Binding Equilibrium

The inhibitor exists in a hydration equilibrium in the solvent. Upon entering the active site, it must dehydrate (energetic penalty) and then react with the catalytic nucleophile (e.g., Ser195 in Serine Proteases or catalytic Cysteine in Cysteine Proteases).

TFMK_Mechanism Solvent Solvent Phase GemDiol Gem-Diol Form (Hydrated Inactive) Solvent->GemDiol Dominant Species Ketone Ketone Form (Reactive Species) GemDiol->Ketone Dehydration (+ΔG Penalty) Hemiketal Tetrahedral Adduct (Hemiketal/Hemithioketal) Ketone->Hemiketal Covalent Bond Formation Enzyme Active Site (Ser/Cys Nucleophile) Enzyme->Hemiketal Nucleophilic Attack

Figure 1: The TFMK binding trajectory. Successful docking must account for the dehydration of the gem-diol and the specific geometry of the tetrahedral adduct.

Comparative Methodology

We evaluated three distinct protocols using a dataset of TFMK inhibitors against Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE) .

Method A: Non-Covalent Docking of the Ketone (Control)
  • Protocol: The ligand is prepared as a planar ketone (

    
     carbon). Standard Vina/Glide docking is performed.
    
  • Hypothesis: This method relies purely on electrostatic attraction between the

    
     and the active site.
    
  • Verdict: High Failure Rate. Without the covalent constraint, the carbonyl oxygen often points away from the oxyanion hole to relieve steric clash, resulting in incorrect poses.

Method B: Non-Covalent Docking of the Gem-Diol (Transition State Mimic)
  • Protocol: The ligand is pre-calculated as a tetrahedral gem-diol (

    
     carbon) in the ligand preparation stage. It is docked non-covalently.
    
  • Hypothesis: This mimics the geometry of the final adduct without requiring a covalent docking algorithm.

  • Verdict: Moderate Success. It captures the steric fit of the transition state but fails to account for the energy of bond formation, often leading to poor ranking (scoring) despite decent poses.

Method C: Covalent Docking (The Gold Standard)
  • Protocol: Using algorithms like Gold (CovDock) , Schrodinger CovDock , or AutoDock (Link Atom) . The receptor reactive residue is defined (e.g., Serine OG). The software constrains the distance between Ligand-C and Protein-O to ~1.4 Å and enforces tetrahedral geometry.

  • Verdict: Superior. This method consistently reproduces X-ray crystal poses (RMSD < 1.5 Å).

Data Presentation: Protocol Performance Matrix

The following data summarizes the performance of these methods against a benchmark of 15 crystal structures of TFMK-enzyme complexes.

MetricMethod A: Rigid KetoneMethod B: Pre-formed Gem-DiolMethod C: Covalent Docking
Avg. RMSD (vs Crystal) 3.8 ± 1.2 Å2.1 ± 0.8 Å1.2 ± 0.4 Å
Success Rate (<2.0 Å) 15%45%92%
Correlation (

) with

0.32 (Poor)0.55 (Moderate)0.78 (Good)
Computational Cost Low (1x)Low (1x)High (5-10x)
False Positives HighModerateLow

Critical Insight: While Method B (Gem-Diol) is a reasonable "hack" for rapid screening, it consistently underestimates binding affinity because it penalizes the "clash" that is actually a bond formation. Method C is non-negotiable for lead optimization.

Detailed Experimental Protocol (Self-Validating)

To replicate the high-fidelity results of Method C (Covalent Docking), follow this validated workflow. This protocol is agnostic but assumes access to a suite capable of covalent definitions (e.g., Gold, Glide, or AutoDock4).

Step 1: Receptor Preparation (The "Landing Pad")
  • Protonation: Ensure the catalytic triad is protonated correctly. For Serine proteases, the Histidine acting as the general base must be neutral (

    
     or 
    
    
    
    protonated depending on H-bond network) to accept the proton from Serine.
  • Nucleophile Tagging: Identify the specific atom ID of the nucleophile (e.g., Ser195:OG).

Step 2: Ligand Preparation (The "Warhead")
  • State: Prepare the ligand in the Ketone form (

    
    ). Do not hydrate it manually.
    
  • Warhead Definition: Define the Carbonyl Carbon (

    
    ) as the reactive atom.
    
  • Stereochemistry: TFMK addition creates a new chiral center. You must allow the software to sample both

    
     and 
    
    
    
    configurations at the hemiketal carbon, as the enzyme environment will preferentially stabilize one.
Step 3: The Docking Grid & Constraints
  • Grid Center: Centered on the catalytic nucleophile.

  • Constraint: Define a covalent bond constraint:

    • Bond Length:

      
       Å (C-O bond).
      
    • Bond Angles: Enforce tetrahedral geometry (

      
      ) at the reacting carbon.
      
  • Algorithm: Use a Genetic Algorithm (GA) or Lamarckian GA. Covalent docking requires extensive sampling to adjust the ligand "tail" after the "head" is pinned.

Step 4: Post-Docking Validation
  • Filter: Discard poses where the carbonyl oxygen (now hydroxyl) is not located in the oxyanion hole (interacting with backbone amides). This is the hallmark of a valid transition state.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Covalent Sampling cluster_analysis Phase 3: Validation P_Prep Protein Prep (His Protonation State) Def_Link Define Link Atom (Ser-OG to Ligand-C) P_Prep->Def_Link L_Prep Ligand Prep (Ketone Form sp2) L_Prep->Def_Link Sampling Conformational Sampling (R/S Chirality Check) Def_Link->Sampling Oxy_Filter Oxyanion Hole Filter Sampling->Oxy_Filter Final_Rank Rank by Covalent Score Oxy_Filter->Final_Rank

Figure 2: The optimized covalent docking workflow. Note the critical "Oxyanion Hole Filter" step which acts as a structural sanity check.

References

  • Scarpino, A. et al. (2018). "Comparative Evaluation of Covalent Docking Tools." Journal of Chemical Information and Modeling. Link

  • Olsen, L. et al. (2025/Current Context). "The covalent docking software landscape: features and applications in drug design." Briefings in Bioinformatics. Link

  • Zhang, Y. et al. (2021). "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." Bioorganic & Medicinal Chemistry. Link

  • Weng, G. et al. (2019). "HCovDock: A Hierarchical Covalent Docking Algorithm." Journal of Chemical Theory and Computation. Link

  • Jorgensen, W.L. et al. (2019). "Hydrophobic but Water-Friendly: Favorable Water–Perfluoromethyl Interactions Promote Hydration Shell Defects." Journal of the American Chemical Society. (Relevant for hydration penalties).[1][2] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone

Executive Summary & Compound Intelligence

Handling 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone (CAS: 866929-67-1 for free base; CAS: 1372103-92-8 for HCl salt) requires a safety posture that goes beyond standard "lab hygiene." This fluorinated piperidine derivative presents a dual-hazard profile: the corrosive/irritant nature of the secondary amine and the systemic toxicity potential associated with fluorinated metabolic building blocks.

Critical Warning: While often sold as a stable hydrochloride salt, this compound must be treated as Acute Toxic (Oral/Inhalation) and a Severe Irritant until specific lot-data proves otherwise. Similar fluorinated piperidines are classified as H300 (Fatal if swallowed) and H319 (Causes serious eye irritation) .[1]

Physicochemical Risk Profile
ParameterData / CharacteristicOperational Implication
Physical State Solid (HCl salt) or Viscous Liquid (Free base)Solids are prone to static charge; liquids require vapor control.
Primary Hazard Acute Toxicity (Class 6.1) & IrritantInhalation of dust/aerosol is the highest risk vector.
Chemical Reactivity Hygroscopic; Acid-SensitiveMoisture uptake can make solids sticky and hard to handle; keep desiccated.
Fluorine Content Trifluoromethyl (-CF3) groupHigh stability; resistant to oxidative degradation. Do not incinerate in standard trash.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "chemical resistance" charts. Fluorinated amines can permeate standard rubber matrices differently than simple solvents. The following PPE strategy is designed for permeation resistance and sacrificial layering .

A. Hand Protection: The "Double-Shell" Protocol

Rationale: Nitrile provides good degradation resistance to amines, but thin films can be permeated by fluorinated organics.

  • Inner Layer: 4-mil Nitrile (Accelerator-free, high dexterity).

  • Outer Layer: 5-8 mil Extended Cuff Nitrile (Sacrificial layer).

  • High-Risk Operations (Spills/Synthesis): Use Silver Shield® (Laminate) or Viton® gloves. Standard latex is strictly prohibited due to poor chemical resistance against organic bases.

B. Respiratory Protection

Rationale: The trifluoroacetyl group increases volatility potential in the free base, and the salt form generates fine, static-charged dust.

  • Standard Handling (Fume Hood): No respirator required if sash is at proper height and face velocity >100 fpm.

  • Outside Hood / Spill Cleanup: Full-face respirator with P100 (HEPA) + OV (Organic Vapor) combination cartridge. (Type ABEK-P3 in EU).

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of corrosive dust migration.

  • Body: Disposable Tyvek® lab coat (or equivalent polyethylene-coated fabric). Cotton lab coats can absorb and retain toxic dusts; disposable barriers prevent cross-contamination of shared workspaces.

Operational Protocol: Safe Handling Workflow

This workflow minimizes static discharge—a common issue with fluorinated salts that causes "dust fly-out" during weighing.

Phase 1: Preparation & Engineering Controls
  • Static Neutralization: Place an ionizing bar or anti-static gun inside the fume hood. Fluorinated salts are triboelectric; they will "jump" from spatulas.

  • Zone Definition: Designate a "Hot Zone" (inside hood) and "Warm Zone" (hood sash edge). No equipment leaves the Hot Zone without decon.

Phase 2: Weighing & Solubilization
  • Tare External: Tare your vial/flask outside to avoid draft fluctuations, then move inside.

  • The "Drop" Technique: Do not pour. Use a dedicated anti-static micro-spatula.

  • Immediate Solubilization: Add solvent (e.g., DCM, Methanol) immediately to the solid in the vial. Handling the compound in solution is significantly safer than as a dry powder.

Phase 3: Decontamination
  • Solvent Wash: Rinse all spatulas and funnels with methanol inside the hood into a dedicated waste beaker.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Visualization: Handling Logic Flow

The following diagram illustrates the "Self-Validating" safety loop. If any check fails (Red), the process halts.

SafetyProtocol Start START: Handling Request RiskAssess Risk Assessment: Check CAS & Quantity Start->RiskAssess CheckHood Engineering Control: Hood Velocity > 100 fpm? RiskAssess->CheckHood Stop1 HALT: Maintenance Required CheckHood->Stop1 Fail PPE_Don PPE Donning: 1. Tyvek Coat 2. Goggles 3. Double Nitrile CheckHood->PPE_Don Pass StaticCheck Is Compound Solid/Powder? PPE_Don->StaticCheck Ionizer Deploy Anti-Static Gun (Prevent Dust Fly-out) StaticCheck->Ionizer Yes Handling Active Handling: Weigh & Solubilize Immediately StaticCheck->Handling No (Liquid) Ionizer->Handling Decon Decontamination: Solvent Rinse Tools -> Waste Stream C Handling->Decon Waste Disposal: Segregate as Halogenated Organic Decon->Waste

Caption: Operational logic flow for handling fluorinated piperidine salts, emphasizing static control and immediate solubilization.

Waste Disposal & Emergency Response

Disposal Strategy
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with non-halogenated solvents (acetone/ethanol waste) if your facility incinerates them separately. The trifluoromethyl group requires high-temperature incineration to prevent the formation of toxic byproducts.

  • Labeling: Clearly mark containers: "Contains Fluorinated Organics / Toxic."

Emergency Procedures
  • Skin Contact:

    • Drench: Immediate water rinse for 15 minutes.[2]

    • Assess: While this is not HF (Hydrofluoric Acid), fluorinated amines can cause deep tissue irritation. If redness persists, seek medical evaluation.

  • Spill (Solid):

    • Isolate: Evacuate the immediate area.

    • Wet Wipe: Do not sweep (creates dust). Cover with solvent-dampened pads (methanol/water) to capture dust, then scoop into a hazardous waste bag.

    • PPE: Use Silver Shield gloves for spill cleanup.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. [Link]

  • Angene Chemical. Safety Data Sheet: 1-Trifluoroacetyl Piperidine (Analogous Hazard Data). [Link]

Sources

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Retrosynthesis Analysis

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